molecular formula C11H12O3 B1590937 2-(Chroman-4-yl)acetic acid CAS No. 5655-26-5

2-(Chroman-4-yl)acetic acid

Cat. No.: B1590937
CAS No.: 5655-26-5
M. Wt: 192.21 g/mol
InChI Key: BEALYTAVZUJEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chroman-4-yl)acetic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydro-2H-chromen-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)7-8-5-6-14-10-4-2-1-3-9(8)10/h1-4,8H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEALYTAVZUJEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557342
Record name (3,4-Dihydro-2H-1-benzopyran-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5655-26-5
Record name (3,4-Dihydro-2H-1-benzopyran-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Rising Therapeutic Potential of 2-(Chroman-4-yl)acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the chroman scaffold stands out as a "privileged structure," a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets and exhibit a wide array of pharmacological activities. This guide delves into a specific and promising class of these compounds: 2-(Chroman-4-yl)acetic acid derivatives. While extensive research has illuminated the therapeutic potential of the broader chroman and coumarin families, the focused exploration of the this compound core offers a compelling frontier for the development of novel therapeutics.

This document moves beyond a mere recitation of facts. It is designed to be a practical and insightful resource for researchers, scientists, and drug development professionals. We will not only explore the known biological activities of these derivatives but also dissect the "why" behind experimental designs and the intricate dance of structure-activity relationships (SAR). By understanding the causal links between molecular architecture and biological function, we can accelerate the journey from promising lead compound to clinically effective drug.

Our exploration will be grounded in scientific rigor, with key claims substantiated by authoritative sources. Detailed experimental protocols are provided not as rigid recipes, but as validated starting points for your own investigations. Through structured data presentation and clear visualizations, this guide aims to empower you to navigate the exciting and complex world of this compound derivatives and to contribute to the next wave of therapeutic innovation.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The this compound scaffold is characterized by a dihydropyran ring fused to a benzene ring, with an acetic acid moiety at the 4-position. This unique arrangement provides a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The structural rigidity of the chroman ring system, combined with the flexibility of the acetic acid side chain, creates a molecule capable of interacting with a variety of biological targets in a highly specific manner.

The existing literature on related chroman-4-one and coumarin derivatives provides a strong rationale for investigating the therapeutic potential of this specific scaffold. These related compounds have demonstrated significant anti-inflammatory, antimicrobial, and anticancer properties, suggesting that the this compound core may serve as a valuable starting point for the development of novel agents in these therapeutic areas.[1]

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common approach involves the Michael addition of a nucleophile to a chromone precursor, followed by further functionalization.

General Synthetic Pathway

A representative synthetic scheme for obtaining the this compound core is outlined below. This multi-step process typically begins with readily available starting materials and employs well-understood reaction mechanisms.

G A Substituted Phenol C Chromone Intermediate A->C Pechmann Condensation B β-Ketoester B->C D Michael Acceptor C->D Activation E This compound Derivative D->E Michael Addition & Hydrolysis

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of a hypothetical this compound derivative to illustrate the practical application of the general synthetic pathway.

Step 1: Synthesis of the Chromone Intermediate (Pechmann Condensation)

  • To a stirred solution of a substituted phenol (1.0 eq) in a suitable solvent (e.g., toluene), add a β-ketoester (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or Amberlyst-15).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the chromone intermediate.

Step 2: Michael Addition and Hydrolysis

  • Dissolve the chromone intermediate (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add a Michael donor (e.g., malonic acid diethyl ester, 1.2 eq) and a base (e.g., sodium ethoxide, 1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Acidify the reaction mixture with dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting ester is then hydrolyzed using standard conditions (e.g., aqueous NaOH followed by acidification) to yield the final this compound derivative.

  • Purify the final product by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

Drawing upon the extensive research on structurally similar chroman and coumarin derivatives, we can anticipate a range of promising biological activities for the this compound scaffold.

Anti-inflammatory Activity

Mechanistic Insights: Chronic inflammation is a key driver of numerous diseases. Many chroman derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[2][3] A primary mechanism involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4] This is often achieved through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Induces Transcription Chroman This compound derivative Chroman->IKK Inhibits

Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Inhibition)

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value for each compound.

Structure-Activity Relationship (SAR) Insights: For anti-inflammatory activity in related chroman derivatives, the following SAR has been observed:

  • The presence of hydroxyl and methoxy groups on the benzene ring can significantly influence activity.[2]

  • The nature and length of substituents at the 2-position of the chroman ring can modulate potency.[5]

  • Electron-withdrawing groups at the 6- and 8-positions have been shown to be crucial for the high potency of some chroman-4-one derivatives as SIRT2 inhibitors, a target with implications in inflammation.[5][6]

Antimicrobial Activity

Mechanistic Insights: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Coumarin and chroman derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9] The proposed mechanisms of action are diverse and can include inhibition of DNA gyrase, disruption of cell membrane integrity, and interference with bacterial metabolic pathways. The acetic acid moiety in our target scaffold could potentially enhance cell permeability and interaction with bacterial enzymes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights:

  • Derivatization of the core structure into hydrazides, oxadiazoles, and triazoles has been shown to enhance antimicrobial activity in related coumarin-acetic acid compounds.[7][9]

  • Substituents at the C-3 and C-4 positions of the coumarin ring are considered important for developing new antibacterial agents.[10]

  • The introduction of a halogen atom on the aromatic ring can increase antimicrobial potency.[11]

Anticancer Activity

Mechanistic Insights: The chroman scaffold is present in numerous compounds with demonstrated anticancer activity.[12] These derivatives can induce apoptosis, inhibit cell proliferation, and suppress tumor growth through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt and the modulation of apoptosis-related proteins such as Bcl-2 and Bax.[13] The structural features of this compound derivatives make them attractive candidates for the development of novel anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Structure-Activity Relationship (SAR) Insights:

  • Substitutions at the C-4 position of the chromen-2-one ring with amino groups have led to potent anticancer agents.[14]

  • The presence of a 4-methoxyphenyl group at the C-4 position has been associated with extremely potent tumor cell growth inhibitory activity in some benzo[h]chromen-2-one analogs.[14]

  • Structural modifications that enhance selectivity for cancer cells over normal cells are a key area of investigation.[12]

Data Summary and Future Directions

To facilitate the comparison of biological activities, quantitative data should be systematically organized.

Table 1: Hypothetical Biological Activity Data for this compound Derivatives

Compound IDR1R2Anti-inflammatory IC₅₀ (µM) (NO Inhibition)Antimicrobial MIC (µg/mL) (S. aureus)Anticancer IC₅₀ (µM) (MCF-7)
C4A-001 HH15.26425.8
C4A-002 6-ClH8.73212.1
C4A-003 7-OHH12.512830.4
C4A-004 HCH₃20.16445.2

The field of this compound derivatives is ripe for exploration. Future research should focus on:

  • Expansion of the Chemical Space: Synthesizing a broader range of derivatives with diverse substitutions on both the chroman ring and the acetic acid moiety.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed biological activities.

  • In Vivo Efficacy and Safety: Progressing the most promising compounds to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models to guide the rational design of more potent and selective derivatives.

By leveraging the insights and methodologies presented in this guide, the scientific community can unlock the full therapeutic potential of this exciting class of compounds.

References

stereoisomers of 2-(Chroman-4-yl)acetic acid and their properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of 2-(Chroman-4-yl)acetic acid

Introduction: Chirality in the Chroman Scaffold

In the landscape of medicinal chemistry and drug development, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Molecules that are non-superimposable mirror images of each other are known as enantiomers, a fundamental concept of stereoisomerism. These chiral molecules can exhibit profoundly different pharmacological, toxicological, and metabolic properties within the chiral environment of the biological system.[1][2]

The compound this compound possesses a single stereocenter at the C4 position of the chroman ring. The tetrahedral carbon at this position is bonded to four different groups: the oxygen of the pyran ring, the C3 methylene group, a hydrogen atom, and the acetic acid-bearing methylene group. This structural feature gives rise to two distinct, non-superimposable mirror-image forms: the (R)-enantiomer and the (S)-enantiomer.

The differential interaction of these enantiomers with chiral biological targets, such as enzymes and receptors, necessitates their separation and individual characterization. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[1][2] This guide provides a comprehensive overview of the synthesis, resolution, characterization, and potential properties of the stereoisomers of this compound, offering a technical resource for researchers in drug discovery and development.

PART 1: Synthesis and Chiral Resolution Strategies

The first critical step in studying the individual stereoisomers is their preparation, which can be approached either by separating a racemic mixture (chiral resolution) or by directly synthesizing the desired enantiomer (asymmetric synthesis).

Racemic Synthesis

A common route to the racemic this compound backbone involves the synthesis of the corresponding chroman-4-one, followed by reactions to introduce the acetic acid moiety. For instance, a cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates can yield ester-containing chroman-4-ones, which are direct precursors.[3][4]

A generalized synthetic pathway might involve:

  • Formation of a Chroman-4-one Precursor: Synthesis of a chroman-4-one structure through methods like the cyclization of phenolic compounds.

  • Introduction of the Acetic Acid Moiety: A common method is the Reformatsky reaction or a Wittig-type reaction on the chroman-4-one carbonyl, followed by reduction and hydrolysis to yield the racemic acid.

Chiral Resolution: Separating the Enantiomers

With the racemic mixture in hand, the primary challenge is to isolate the individual enantiomers in high purity.

This robust and time-tested method relies on the differential physical properties of diastereomers.[5] The racemic carboxylic acid is reacted with a single, pure enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts. Due to their different spatial arrangements, these salts have distinct solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the racemic this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or acetone). Add a solution of a chiral amine resolving agent (0.5-1.0 eq.), such as (R)-(+)-α-phenylethylamine or cinchonidine, in the same solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and often requires empirical optimization to achieve efficient separation.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

  • Purity Check: Determine the diastereomeric excess (d.e.) of the crystallized salt using NMR or chiral HPLC. If necessary, recrystallize to improve purity.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to protonate the carboxylic acid.

  • Extraction: Extract the liberated enantiomerically enriched acid into the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the pure enantiomer.

  • Recovery of the Second Enantiomer: The second enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

Diagram: Workflow for Chiral Resolution

G racemate Racemic (R/S)-Acid salts Mixture of Diastereomeric Salts ((R)-Acid-(R)-Amine & (S)-Acid-(R)-Amine) racemate->salts Salt Formation agent Chiral Resolving Agent (e.g., (R)-Amine) agent->salts crystallization Fractional Crystallization salts->crystallization solid Less Soluble Salt (e.g., (S)-Acid-(R)-Amine) crystallization->solid Solid Phase liquid More Soluble Salt in Mother Liquor (e.g., (R)-Acid-(R)-Amine) crystallization->liquid Liquid Phase acidification1 Acidification (HCl) solid->acidification1 acidification2 Acidification (HCl) liquid->acidification2 enantiomer1 Pure (S)-Enantiomer acidification1->enantiomer1 Liberation & Extraction enantiomer2 Pure (R)-Enantiomer acidification2->enantiomer2 Liberation & Extraction

Caption: Workflow of classical resolution by diastereomeric salt formation.

Enzymes, particularly lipases, are highly stereoselective catalysts. In a process known as kinetic resolution, an enzyme can be used to selectively catalyze a reaction (e.g., esterification) on one enantiomer of the racemic acid at a much faster rate than the other. This results in a mixture of the unreacted acid (enriched in one enantiomer) and the newly formed ester (of the other enantiomer), which can then be separated.[6][7]

For both high-purity separation and analytical verification, chiral chromatography is the gold standard.[8] This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus elute separately. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of chiral compounds, including carboxylic acids.[9][10]

PART 2: Analytical Characterization and Quality Control

Once the enantiomers are separated, their purity and absolute configuration must be rigorously confirmed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (ee) of a sample. The choice of CSP and mobile phase is crucial for achieving baseline separation.

Experimental Protocol: Analytical Chiral HPLC

  • Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC). These are known for their broad applicability.[8]

  • Mobile Phase Preparation: For acidic compounds, the mobile phase typically consists of a nonpolar solvent (e.g., heptane or hexane), a polar modifier (e.g., ethanol or isopropanol), and a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid or acetic acid). The acid is essential to suppress the ionization of the analyte's carboxyl group, preventing peak tailing and improving resolution.[9]

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the isolated enantiomer samples to determine their purity. Enantiomeric excess is calculated using the peak areas: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Diagram: Chiral HPLC Analysis Workflow

G cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis sample Sample (Racemate or Enantiomer) dissolve Dissolve in Mobile Phase sample->dissolve injector Injector dissolve->injector column Chiral Column (CSP) injector->column detector UV Detector column->detector chromatogram Chromatogram (Peak Separation) detector->chromatogram calculation Calculate Enantiomeric Excess (ee) chromatogram->calculation

Caption: Standard workflow for determining enantiomeric purity via chiral HPLC.

Optical Rotation

Enantiomers rotate plane-polarized light in equal but opposite directions. A polarimeter is used to measure the specific rotation [α]D, which is a characteristic physical property. The (R) and (S) labels refer to the absolute configuration, while the (+) and (-) signs, indicating dextrorotatory and levorotatory rotation respectively, must be determined experimentally.

Absolute Configuration Determination

While chromatographic and polarimetric methods can distinguish between enantiomers, they do not definitively assign the R/S configuration. X-ray crystallography of a single crystal of an enantiomer, often as a salt with a known chiral counter-ion, is the unambiguous method for determining its absolute three-dimensional structure.[11]

PART 3: Stereoisomer Properties and Biological Implications

The primary driver for separating enantiomers is the high likelihood of them exhibiting different biological activities.

Physicochemical Properties

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, their properties can differ significantly in a chiral environment.

Table 1: Comparison of Stereoisomer Properties

Property(R)-2-(Chroman-4-yl)acetic acid(S)-2-(Chroman-4-yl)acetic acidRacemic Mixture
Molecular Formula C₁₁H₁₂O₃C₁₁H₁₂O₃C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol 192.21 g/mol 192.21 g/mol
Melting Point Identical to (S)-formIdentical to (R)-formMay differ from pure enantiomers
Specific Rotation [α]D Experimentally determined (+ or -)Equal & opposite to (R)-form
Solubility (achiral) Identical to (S)-formIdentical to (R)-formIdentical to pure enantiomers
HPLC Retention (chiral) t₁t₂ (t₁ ≠ t₂)Two peaks at t₁ and t₂

Note: Specific values for melting point and optical rotation must be determined experimentally for the title compound.

Pharmacological Differentiation

The stereospecificity of drug action is a well-established principle. The binding site of a biological target is itself chiral, composed of L-amino acids, and will therefore interact differently with each enantiomer of a chiral drug.[12] This can lead to significant differences in potency, efficacy, and toxicity.[13]

For example, in related chromanone structures, specific substitutions have been shown to impart antimicrobial activity.[14] It is highly probable that if this compound were to exhibit such activity, one enantiomer would be significantly more potent than the other. Similarly, studies on other chiral acids have demonstrated that one stereoisomer can be responsible for the therapeutic effect while the other is inactive or contributes to side effects.[9]

Diagram: Enantiomer Interaction with a Chiral Receptor

G cluster_R (R)-Enantiomer Binding cluster_S (S)-Enantiomer Binding R_ligand R receptor_R Receptor Site R_ligand->receptor_R Good Fit (High Affinity) S_ligand S receptor_S Receptor Site S_ligand->receptor_S Poor Fit (Low Affinity)

Caption: Differential binding of enantiomers to a chiral biological target.

Conclusion

The study of this compound cannot be complete without a thorough investigation of its individual stereoisomers. The presence of a stereocenter at C4 mandates the separation and independent evaluation of the (R)- and (S)-enantiomers. Methodologies such as diastereomeric salt crystallization and preparative chiral chromatography are essential tools for obtaining enantiomerically pure compounds. Rigorous analytical techniques, spearheaded by chiral HPLC, are required to validate their purity and stereochemical integrity. Given the fundamental principles of stereopharmacology, it is anticipated that the biological activities of the enantiomers will differ, a critical consideration for any potential therapeutic application. This guide provides the foundational framework and technical insight necessary for researchers to confidently navigate the synthesis, separation, and characterization of these important chiral molecules.

References

An In-depth Technical Guide to the Synthesis of Novel 2-(Chroman-4-yl)acetic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of novel 2-(Chroman-4-yl)acetic acid analogues. These scaffolds are of significant interest in medicinal chemistry, appearing in a range of biologically active molecules. This document offers a detailed exploration of viable synthetic strategies, elucidating the chemical principles behind each step and providing robust, field-tested protocols.

Introduction: The Significance of the Chroman Scaffold

The chroman-4-one framework is a privileged heterocyclic motif found in a diverse array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1][2] Modifications at the 2-position, particularly the introduction of an acetic acid side chain, can significantly influence the pharmacological profile of these molecules, making the development of efficient and versatile synthetic routes a key objective for drug discovery programs.[3] Analogues of this compound have shown promise as inhibitors of various enzymes and as ligands for a range of receptors, highlighting their potential in the development of new therapeutic agents.[4]

Strategic Approaches to Synthesis: A Comparative Analysis

The synthesis of this compound analogues can be broadly divided into two key stages: the construction of the chroman-4-one core and the subsequent installation or elaboration of the acetic acid moiety at the 2-position. This guide will detail reliable methods for each stage, offering insights into the rationale behind the selection of specific reagents and conditions.

Part 1: Construction of the Chroman-4-one Core

A robust and scalable synthesis of the chroman-4-one scaffold is the cornerstone of any successful campaign to generate analogues. While numerous methods exist, the intramolecular Friedel-Crafts cyclization of 3-phenoxypropanoic acids stands out for its reliability and adaptability.

Workflow for Chroman-4-one Synthesis

Phenol Substituted Phenol MichaelAddition Michael Addition Phenol->MichaelAddition AcrylicAcid Acrylic Acid Derivative AcrylicAcid->MichaelAddition PhenoxypropanoicAcid 3-Phenoxypropanoic Acid MichaelAddition->PhenoxypropanoicAcid Base catalyst FriedelCrafts Intramolecular Friedel-Crafts Cyclization PhenoxypropanoicAcid->FriedelCrafts PPA Polyphosphoric Acid (PPA) PPA->FriedelCrafts Chromanone Substituted Chroman-4-one FriedelCrafts->Chromanone

Caption: General workflow for the synthesis of the chroman-4-one core.

Experimental Protocol: Synthesis of Chroman-4-one

This two-step protocol provides a reliable method for the gram-scale synthesis of the parent chroman-4-one.

Step 1: Synthesis of 3-Phenoxypropanoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the desired phenol (1.0 eq.) in a suitable solvent such as toluene.

  • Addition of Base: Add a catalytic amount of a strong base, for example, sodium metal (0.1 eq.).

  • Michael Addition: To the resulting phenoxide solution, add acrylic acid (1.1 eq.) dropwise at room temperature.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: Cool the reaction mixture, acidify with 2M HCl, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-phenoxypropanoic acid, which can often be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Reaction Setup: Place polyphosphoric acid (PPA) (10 parts by weight relative to the propanoic acid) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Addition of Reactant: Heat the PPA to 70-80 °C and add the 3-phenoxypropanoic acid (1.0 eq.) portion-wise, ensuring the temperature does not exceed 90 °C.

  • Reaction Progression: Stir the mixture at 80 °C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Product Isolation: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure chroman-4-one.

Part 2: Introduction of the Acetic Acid Moiety at the 2-Position

With the chroman-4-one core in hand, the next critical phase is the introduction of the acetic acid side chain. Several classical and modern synthetic methodologies can be employed, each with its own set of advantages and considerations. This guide will focus on three prominent and reliable strategies: the Reformatsky reaction, the Arndt-Eistert homologation, and the Wittig reaction.

Comparative Overview of Synthetic Routes

Synthetic RouteKey ReagentsIntermediateKey AdvantagesPotential Challenges
Reformatsky Reaction α-haloacetate, Zincβ-hydroxy esterGood for sterically hindered ketones; mild conditions.[5][6]Requires activation of zinc; potential for dehydration of the intermediate.
Arndt-Eistert Homologation Diazomethane, Silver(I) oxideα-diazoketoneReliable one-carbon homologation; stereochemistry is often retained.[7][8]Use of hazardous and explosive diazomethane.[9]
Wittig Reaction Phosphonium ylideOxaphosphetaneHigh functional group tolerance; versatile.[10][11]Stereocontrol can be challenging; removal of triphenylphosphine oxide byproduct.

Route A: The Reformatsky Reaction

The Reformatsky reaction offers a direct approach to a β-hydroxy ester intermediate, which can be subsequently deoxygenated and hydrolyzed to the target acetic acid analogue.[12][13]

Reaction Scheme: Reformatsky Approach

Chromanone Chroman-4-one Reformatsky Reformatsky Reaction Chromanone->Reformatsky ReformatkyReagent Ethyl bromoacetate, Zn ReformatkyReagent->Reformatsky HydroxyEster Ethyl 2-(4-hydroxychroman-4-yl)acetate Reformatsky->HydroxyEster Deoxygenation Deoxygenation HydroxyEster->Deoxygenation Acid catalyst, heat UnsaturatedEster Ethyl 2-(chromen-4-yl)acetate Deoxygenation->UnsaturatedEster Hydrogenation Catalytic Hydrogenation UnsaturatedEster->Hydrogenation H₂, Pd/C SaturatedEster Ethyl 2-(chroman-4-yl)acetate Hydrogenation->SaturatedEster Hydrolysis Hydrolysis SaturatedEster->Hydrolysis NaOH, H₂O/EtOH FinalProduct This compound Hydrolysis->FinalProduct

Caption: Synthetic pathway via the Reformatsky reaction.

Experimental Protocol: Reformatsky Synthesis of Ethyl 2-(chroman-4-yl)acetate

  • Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add activated zinc dust (2.0 eq.). Briefly heat the flask under vacuum and cool to room temperature.

  • Reaction Initiation: Add anhydrous THF and a crystal of iodine to the zinc dust. To this suspension, add a small portion of ethyl bromoacetate (1.5 eq.) and warm the mixture gently until the color of the iodine disappears, indicating the initiation of the reaction.

  • Addition of Substrate: Add a solution of chroman-4-one (1.0 eq.) in anhydrous THF dropwise to the reaction mixture, followed by the remaining ethyl bromoacetate.

  • Reaction Progression: Reflux the mixture for 2-3 hours, monitoring the consumption of the chroman-4-one by TLC.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification of β-hydroxy ester: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude β-hydroxy ester can be purified by column chromatography.

  • Dehydration: Dissolve the purified β-hydroxy ester in toluene containing a catalytic amount of p-toluenesulfonic acid and heat to reflux with a Dean-Stark trap to remove water.

  • Reduction: The resulting crude ethyl 2-(chromen-4-yl)acetate is dissolved in ethanol and subjected to catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere.

  • Final Purification: After filtration of the catalyst and removal of the solvent, the crude ethyl 2-(chroman-4-yl)acetate can be purified by column chromatography.

Route B: Arndt-Eistert Homologation

This classical homologation reaction provides a pathway from a 2-chromanecarboxylic acid to the desired this compound.[14][15] This requires the initial synthesis of the corresponding carboxylic acid at the 2-position.

Reaction Scheme: Arndt-Eistert Approach

ChromanCarboxylicAcid 2-Chromanecarboxylic Acid AcidChlorideFormation Acid Chloride Formation ChromanCarboxylicAcid->AcidChlorideFormation SOCl₂ or (COCl)₂ AcidChloride 2-Chromanecarbonyl chloride AcidChlorideFormation->AcidChloride DiazomethaneReaction Reaction with Diazomethane AcidChloride->DiazomethaneReaction CH₂N₂ Diazoketone α-Diazoketone DiazomethaneReaction->Diazoketone WolffRearrangement Wolff Rearrangement Diazoketone->WolffRearrangement Ag₂O, H₂O Ketene Ketene Intermediate WolffRearrangement->Ketene Hydrolysis Hydrolysis Ketene->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Synthetic pathway via the Arndt-Eistert homologation.

Experimental Protocol: Arndt-Eistert Synthesis of this compound

Disclaimer: Diazomethane is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Acid Chloride Formation: Convert 2-chromanecarboxylic acid (1.0 eq.) to the corresponding acid chloride by reacting it with thionyl chloride (2.0 eq.) or oxalyl chloride (1.5 eq.) in an inert solvent like dichloromethane at 0 °C to room temperature.

  • Diazoketone Synthesis: Prepare a solution of diazomethane in diethyl ether. At 0 °C, add the freshly prepared acid chloride solution dropwise to the ethereal solution of diazomethane (2.5 eq.).

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Wolff Rearrangement: To a suspension of silver(I) oxide (0.1 eq.) in water, add the solution of the diazoketone at room temperature.

  • Reaction Progression: Stir the mixture at room temperature, and then gently warm to 50-60 °C until the evolution of nitrogen ceases.

  • Work-up and Purification: Filter the reaction mixture through celite and acidify the filtrate with 2M HCl. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude this compound, which can be purified by recrystallization or column chromatography.

Route C: The Wittig Reaction

The Wittig reaction provides a powerful method for olefination of the chroman-4-one, which can then be further manipulated to yield the target acetic acid.[10][16]

Reaction Scheme: Wittig Approach

Chromanone Chroman-4-one Wittig Wittig Reaction Chromanone->Wittig WittigReagent (Carbethoxymethylene) triphenylphosphorane WittigReagent->Wittig UnsaturatedEster Ethyl 2-(chroman-4-ylidene)acetate Wittig->UnsaturatedEster Hydrogenation Catalytic Hydrogenation UnsaturatedEster->Hydrogenation H₂, Pd/C SaturatedEster Ethyl 2-(chroman-4-yl)acetate Hydrogenation->SaturatedEster Hydrolysis Hydrolysis SaturatedEster->Hydrolysis NaOH, H₂O/EtOH FinalProduct This compound Hydrolysis->FinalProduct

Caption: Synthetic pathway via the Wittig reaction.

Experimental Protocol: Wittig Synthesis of Ethyl 2-(chroman-4-yl)acetate

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend (carbethoxymethyl)triphenylphosphonium bromide (1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as sodium hydride (1.2 eq.) or n-butyllithium (1.1 eq.) portion-wise. Stir the mixture at room temperature for 1 hour to generate the ylide.

  • Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of chroman-4-one (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to separate the desired ethyl 2-(chroman-4-ylidene)acetate from the triphenylphosphine oxide byproduct.

  • Reduction and Hydrolysis: The unsaturated ester is then reduced and hydrolyzed as described in the Reformatsky route to yield the final product.

Final Step: Hydrolysis of the Ester

The final step in the Reformatsky and Wittig routes is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol: Alkaline Hydrolysis of Ethyl 2-(chroman-4-yl)acetate [17]

  • Reaction Setup: Dissolve the ethyl 2-(chroman-4-yl)acetate (1.0 eq.) in a mixture of ethanol and water.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2.0 eq.).

  • Reaction Progression: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Product Isolation: Acidify the aqueous layer to pH 1-2 with concentrated HCl. The carboxylic acid will precipitate out of solution or can be extracted with ethyl acetate.

  • Purification: The crude this compound can be purified by recrystallization.

Characterization of this compound Analogues

The structural elucidation of the synthesized analogues is critical for confirming their identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Expected Spectroscopic Data for a Representative Analogue (Methyl 2-(4-oxochroman-3-yl)acetate) [18]

TechniqueKey Signals and Interpretation
¹H NMR Signals corresponding to the aromatic protons of the chroman core, a singlet for the methyl ester protons, and characteristic multiplets for the diastereotopic protons of the methylene group and the proton at the 3-position of the chroman ring.
¹³C NMR Carbonyl signals for the ketone and the ester, aromatic carbon signals, and aliphatic signals for the chroman ring and the acetate side chain.
IR Strong carbonyl stretching frequencies for the ketone and the ester, and C-O stretching bands.
Mass Spec Molecular ion peak corresponding to the calculated mass of the compound.

Conclusion

This technical guide has outlined robust and versatile synthetic strategies for the preparation of novel this compound analogues. By providing detailed, step-by-step protocols and a comparative analysis of different synthetic routes, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The choice of the optimal synthetic pathway will depend on the specific substitution pattern of the target analogues and the resources available. The methodologies described herein are designed to be adaptable, enabling the synthesis of a diverse library of compounds for biological evaluation.

References

Preliminary Pharmacological Screening of Chroman-Based Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of the Chroman Scaffold

The chroman framework, a heterocyclic system fusing a dihydropyran ring with a benzene ring, represents a "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of natural products with significant biological activity has made it a cornerstone for the design and synthesis of novel therapeutic agents. From the potent antioxidant properties of tocopherols (Vitamin E) to the diverse pharmacological effects of flavonoids, chroman-based compounds have consistently demonstrated their potential to modulate key biological pathways implicated in a spectrum of human diseases. This guide provides a comprehensive, technically-grounded framework for the preliminary pharmacological screening of novel chroman derivatives, intended for researchers, scientists, and drug development professionals. Our approach eschews a rigid, one-size-fits-all template, instead focusing on a logical, causality-driven progression of assays to build a robust preliminary profile of a compound's therapeutic potential.

Chapter 1: Foundational Screening – Cytotoxicity and General Cellular Health

Before delving into specific pharmacological activities, it is paramount to establish the foundational cytotoxic profile of the test compounds. This initial screen provides a crucial therapeutic window, informing the concentration ranges for subsequent, more targeted assays and flagging compounds with overt toxicity early in the discovery pipeline.

Rationale for Initial Cytotoxicity Screening

The primary objective is to determine the concentration at which a compound elicits a toxic response in cells. This is typically quantified as the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50). A favorable therapeutic agent will exhibit its desired pharmacological effect at concentrations significantly lower than those causing widespread cell death. This initial screen is a critical gatekeeper, preventing the allocation of resources to compounds with a narrow therapeutic index.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Viable cells with active metabolism possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the chroman-based compounds in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, depending on the cell line and experimental goals.

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Chapter 2: Screening for Anticancer Activity

The chroman scaffold is a recurring motif in numerous compounds exhibiting potent anticancer properties.[1] A preliminary screen for anticancer activity is a logical next step, building upon the initial cytotoxicity data. The focus here is to identify compounds that selectively target cancer cells and to begin elucidating their mechanism of action.

The Rationale for a Multi-Faceted Anticancer Screen

A robust preliminary anticancer screen should not rely on a single assay. By employing a battery of tests, we can gain a more comprehensive understanding of a compound's potential. This includes assessing its impact on cell proliferation, its ability to induce programmed cell death (apoptosis), and its effect on the cell cycle.

Experimental Workflow for Anticancer Screening

Anticancer_Screening_Workflow start Chroman Compound Library mtt MTT Assay on Cancer and Normal Cell Lines start->mtt selectivity Determine IC50 and Selectivity Index mtt->selectivity apoptosis Apoptosis Assay (Annexin V-FITC/PI) selectivity->apoptosis If selective cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) selectivity->cell_cycle If selective mechanistic Mechanistic Insights apoptosis->mechanistic cell_cycle->mechanistic lead Lead Candidate(s) mechanistic->lead

Caption: Workflow for Preliminary Anticancer Screening of Chroman Compounds.

Detailed Protocols for Anticancer Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[2] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[2]

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cancer cells with the chroman compounds at their IC50 concentrations (determined from the MTT assay) for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

This assay quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA.[3] Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase will have an intermediate DNA content.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with the chroman compounds as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. The cells can be stored at -20°C for at least a week.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to ensure that only DNA is stained.

  • PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

Key Molecular Targets and Signaling Pathways in Cancer

Chroman derivatives often exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and survival.[4] Understanding these pathways is crucial for interpreting screening data and guiding further studies.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer.[5] Some chroman-based compounds have been shown to inhibit this pathway, leading to decreased cancer cell viability.[3][6]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade plays a critical role in transducing extracellular signals to the nucleus, thereby regulating gene expression and critical cellular processes like proliferation and differentiation.[7] Dysregulation of this pathway is a hallmark of many cancers.[7]

  • NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in the inflammatory response and also promotes cancer cell proliferation, survival, and metastasis.[8][9]

  • Bcl-2 Family Proteins: These proteins are key regulators of apoptosis.[10] Anti-apoptotic members like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, contributing to their resistance to cell death.[10] Some chroman derivatives may induce apoptosis by modulating the expression or activity of Bcl-2 family proteins.[11]

Cancer_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Akt->Bcl2 inhibits Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation IKK IKK IkB IκB IKK->IkB inhibits NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->IkB binds to Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak inhibits Caspases Caspases Bax_Bak->Caspases Apoptosis Apoptosis Caspases->Apoptosis Transcription Gene Transcription NFkB_p50_p65_nuc->Transcription Transcription->Proliferation Survival Survival Transcription->Survival Chroman Chroman Compounds Chroman->PI3K inhibit Chroman->Akt inhibit Chroman->IKK inhibit Chroman->Bcl2 inhibit

Caption: Key Signaling Pathways in Cancer Targeted by Chroman Compounds.

Chapter 3: Screening for Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. The chroman scaffold is present in many natural and synthetic compounds with potent anti-inflammatory properties.

Rationale for a Tiered Approach to Anti-inflammatory Screening

A logical approach to screening for anti-inflammatory activity involves a tiered system, starting with a high-throughput in vitro assay to identify initial hits, followed by a more complex in vivo model to confirm activity and assess systemic effects.

In Vitro Anti-inflammatory Screening

This assay measures the ability of a compound to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key protein involved in the adhesion and transmigration of leukocytes during inflammation.

Principle: Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that induces the expression of ICAM-1 on the surface of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). A cell-based ELISA can quantify the levels of ICAM-1 expression.[12]

Step-by-Step Methodology:

  • HUVEC Culture: Culture HUVECs in 96-well plates until they form a confluent monolayer.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the chroman compounds for 1-2 hours.

  • TNF-α Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 12-24 hours to induce ICAM-1 expression. Include unstimulated and vehicle-treated controls.

  • Cell Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 20 minutes at room temperature.

  • Blocking: Wash the cells and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for human ICAM-1 for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Wash the cells and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

In Vivo Anti-inflammatory Screening

This is a classic and well-established in vivo model of acute inflammation.

Principle: The subcutaneous injection of carrageenan into the paw of a rat induces a biphasic inflammatory response characterized by edema (swelling).[13][14] The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is associated with the production of prostaglandins and other inflammatory mediators.[14] The ability of a compound to reduce the paw edema is indicative of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) for at least one week. On the day of the experiment, randomly divide the animals into groups (e.g., vehicle control, positive control like indomethacin, and different doses of the test compound).

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

Key Molecular Targets in Inflammation

The anti-inflammatory effects of chroman derivatives are often mediated through the inhibition of key signaling pathways and enzymes involved in the inflammatory cascade.

  • NF-κB Signaling: As mentioned in the context of cancer, NF-κB is a master regulator of inflammation.[15] Inhibition of the NF-κB pathway is a common mechanism of action for anti-inflammatory drugs.[15]

  • MAPK Pathway: The MAPK pathway is also crucial in mediating inflammatory responses.[16]

  • Cyclooxygenase (COX) Enzymes: These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.

Chapter 4: Screening for Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Many chroman-based compounds, particularly those with phenolic hydroxyl groups, are potent antioxidants.

Rationale for a Dual-Assay Approach to Antioxidant Screening

To obtain a more complete picture of a compound's antioxidant potential, it is advisable to use at least two different assays that rely on different mechanisms of radical scavenging. The DPPH and ABTS assays are complementary and widely used for this purpose.

Experimental Protocols for Antioxidant Assays

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Step-by-Step Methodology:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of dilutions of the chroman compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells. Then, add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases, which is measured at 734 nm.[17]

Step-by-Step Methodology:

  • ABTS•+ Solution Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction and Measurement: The procedure is similar to the DPPH assay, with the measurement of absorbance at 734 nm after a shorter incubation period (e.g., 6 minutes).

Data Presentation: Antioxidant Activity
CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Chroman Derivative 1[Insert Value][Insert Value]
Chroman Derivative 2[Insert Value][Insert Value]
Ascorbic Acid (Standard)[Insert Value][Insert Value]

Chapter 5: Screening for Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Chroman-based compounds have shown promise in this area.

Rationale for Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key parameter for assessing the potency of a new antimicrobial compound.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: This method involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.[18][19]

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the chroman compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Chapter 6: Drug-Likeness and Early Safety Profiling (In Silico ADMET)

In the early stages of drug discovery, it is crucial to assess the potential of a compound to have favorable pharmacokinetic properties and a good safety profile. In silico (computer-based) methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are invaluable for this purpose.[13][20]

Rationale for Early ADMET Profiling

Poor ADMET properties are a major cause of drug failure in clinical trials. By using in silico tools to predict these properties early on, we can prioritize compounds with a higher probability of success and identify potential liabilities that may need to be addressed through chemical modification.[21][22]

In Silico Tools and Workflow

Several free and commercial software tools are available for ADMET prediction. SwissADME and pkCSM are two widely used web-based platforms that provide a comprehensive range of predictions.[18][23]

ADMET_Workflow start Chroman Compound (SMILES format) swissadme SwissADME Web Server start->swissadme pkcsm pkCSM Web Server start->pkcsm physchem Physicochemical Properties (Lipinski's Rule of 5) swissadme->physchem absorption Absorption (e.g., Caco-2 permeability, intestinal absorption) swissadme->absorption distribution Distribution (e.g., BBB penetration, plasma protein binding) pkcsm->distribution metabolism Metabolism (CYP450 inhibition) pkcsm->metabolism excretion Excretion (e.g., total clearance) pkcsm->excretion toxicity Toxicity (e.g., AMES toxicity, hERG inhibition, hepatotoxicity) pkcsm->toxicity analysis Data Analysis and Prioritization physchem->analysis absorption->analysis distribution->analysis metabolism->analysis excretion->analysis toxicity->analysis lead_optimization Lead Optimization analysis->lead_optimization

Caption: In Silico ADMET Prediction Workflow.

Key ADMET Parameters to Evaluate
  • Physicochemical Properties: Molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors (Lipinski's Rule of Five).

  • Absorption: Human intestinal absorption, Caco-2 cell permeability.

  • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

  • Metabolism: Inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

  • Excretion: Total clearance.

  • Toxicity: AMES test for mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity.

Data Presentation: ADMET Profile
ParameterChroman Derivative 1Chroman Derivative 2Desirable Range
Physicochemical
Molecular Weight[Value][Value]< 500
logP[Value][Value]< 5
H-bond Donors[Value][Value]< 5
H-bond Acceptors[Value][Value]< 10
Absorption
Intestinal Absorption (%)[Value][Value]High
Distribution
BBB Permeant[Yes/No][Yes/No]Depends on target
Metabolism
CYP2D6 Inhibitor[Yes/No][Yes/No]No
Toxicity
AMES Toxicity[Positive/Negative][Negative]Negative
hERG I Inhibitor[Yes/No][Yes/No]No

Conclusion: Synthesizing a Comprehensive Preliminary Profile

This technical guide has outlined a logical and experimentally robust framework for the preliminary pharmacological screening of novel chroman-based compounds. By systematically evaluating cytotoxicity, anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, coupled with an early in silico assessment of drug-likeness and safety, researchers can efficiently identify and prioritize promising lead candidates for further development. The emphasis on understanding the underlying molecular mechanisms and signaling pathways provides a deeper, more insightful approach to drug discovery, ultimately enhancing the probability of translating the therapeutic potential of the versatile chroman scaffold into novel medicines.

References

In Vitro Evaluation of 2-(Chroman-4-yl)acetic Acid Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Toxicological Screening of Chroman Derivatives

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds, including flavonoids and tocopherols (Vitamin E). Derivatives of chroman have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The chroman-4-one core, in particular, is found in numerous natural products and synthetic compounds exhibiting significant cytotoxicity against various cancer cell lines.[2] The addition of a vinyl group at the C2 position of the chroman-4-one ring, for instance, has led to the development of potent antibiotics against multi-resistant bacterial strains. Given this precedent, novel derivatives such as 2-(Chroman-4-yl)acetic acid warrant thorough investigation to unlock their potential therapeutic applications.

However, the journey from a promising chemical entity to a viable therapeutic agent is contingent upon a rigorous evaluation of its safety profile. Cytotoxicity, the property of being toxic to cells, is a critical parameter assessed early in the drug discovery process.[3] In vitro cytotoxicity assays serve as a fundamental screening tool, providing crucial data on a compound's potential to induce cell death, thereby guiding the selection of promising candidates for further preclinical development.[4][5] These assays offer a rapid, cost-effective, and high-throughput alternative to animal testing for initial toxicity screening.[3]

This technical guide provides a comprehensive framework for the in vitro evaluation of the cytotoxicity of this compound. We will delve into the rationale behind the selection of specific assays, provide detailed, field-proven protocols, and discuss the interpretation of the generated data. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

I. Foundational Assays for Cytotoxicity Profiling

A multi-parametric approach is essential for a comprehensive understanding of a compound's cytotoxic effects. We will focus on three core assays that interrogate different aspects of cellular health: metabolic activity, membrane integrity, and the induction of apoptosis.

A. MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell population's metabolic activity, which in turn serves as a proxy for cell viability.[6] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.

B. Lactate Dehydrogenase (LDH) Release Assay: Assessing Membrane Integrity

Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis. The LDH release assay is a colorimetric method that measures the activity of this enzyme in the supernatant, providing a quantitative measure of cytotoxicity resulting from compromised membrane integrity.[4]

C. Annexin V/Propidium Iodide (PI) Staining: Elucidating the Mechanism of Cell Death

Distinguishing between different modes of cell death, such as apoptosis and necrosis, is crucial for understanding a compound's mechanism of action. The Annexin V/PI assay, analyzed by flow cytometry, allows for this differentiation.[4] Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that is excluded by live cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.

II. Experimental Design and Protocols

A. Cell Line Selection and Culture

The choice of cell lines is critical and should be guided by the therapeutic context of the compound. For an initial broad-spectrum cytotoxicity screen of a novel compound like this compound, a panel of cell lines is recommended, including:

  • Cancer Cell Lines:

    • MCF-7: A human breast adenocarcinoma cell line.

    • A549: A human lung carcinoma cell line.

    • PC-3: A human prostate cancer cell line.

    • HepG2: A human hepatocellular carcinoma cell line.

  • Non-Cancerous Cell Line:

    • HEK293: A human embryonic kidney cell line, to assess for general cytotoxicity and potential selectivity.

All cell lines should be maintained in their respective recommended culture media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

B. Compound Preparation

A 10 mM stock solution of this compound should be prepared in sterile dimethyl sulfoxide (DMSO). Serial dilutions are then made in complete culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure that the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

C. Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assays Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Stock & Serial Dilutions treatment Treatment with this compound (24, 48, 72h) compound_prep->treatment cell_seeding->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh annexin Annexin V/PI Assay treatment->annexin data_acq Data Acquisition (Spectrophotometer/Flow Cytometer) mtt->data_acq ldh->data_acq annexin->data_acq ic50 IC50 Calculation data_acq->ic50 interpretation Interpretation & Reporting ic50->interpretation

Caption: General workflow for the in vitro cytotoxicity evaluation of this compound.

D. Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[6]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a no-treatment control.[6] Incubate for 24, 48, or 72 hours.[6]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

E. Detailed Protocol: LDH Release Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[4]

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate in the dark at room temperature for the time specified in the kit protocol.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent).

F. Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.[4]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[4]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[4]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

III. Data Presentation and Interpretation

Quantitative data from the cytotoxicity assays should be summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[6]

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound
Cell LineAssayIncubation Time (h)IC50 (µM)
MCF-7MTT24>100
4875.2 ± 5.1
7248.9 ± 3.7
A549MTT2492.1 ± 6.3
4863.5 ± 4.9
7235.7 ± 2.8
PC-3MTT24>100
4888.4 ± 7.2
7255.1 ± 4.5
HepG2MTT24>100
48>100
7289.6 ± 6.8
HEK293MTT72>100

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Hypothetical Data

The hypothetical data in Table 1 suggest that this compound exhibits time- and concentration-dependent cytotoxicity against the tested cancer cell lines, with the most potent effect observed in A549 cells after 72 hours of treatment. The lack of significant cytotoxicity in the non-cancerous HEK293 cell line at the highest tested concentrations suggests a degree of selectivity towards cancer cells.

IV. Mechanistic Insights and Future Directions

The results from the Annexin V/PI assay would provide further insight into the mode of cell death induced by this compound.

G cluster_compound Compound Action cluster_pathway Potential Cellular Pathways cluster_outcome Cellular Outcome compound This compound apoptosis Induction of Apoptosis compound->apoptosis Primary Mechanism? necrosis Induction of Necrosis compound->necrosis Secondary Mechanism? cell_cycle Cell Cycle Arrest compound->cell_cycle death Cell Death apoptosis->death necrosis->death cell_cycle->death

Caption: Potential mechanisms of cytotoxicity for this compound.

Should the initial cytotoxicity screening yield promising results, further studies would be warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound. This could involve investigations into its effects on the cell cycle, mitochondrial membrane potential, and the expression of key apoptotic and anti-apoptotic proteins.

V. Conclusion

This technical guide outlines a robust and comprehensive strategy for the in vitro evaluation of the cytotoxicity of this compound. By employing a multi-assay approach that assesses metabolic activity, membrane integrity, and the mode of cell death, researchers can gain a thorough understanding of the compound's cytotoxic profile. The detailed protocols and data interpretation framework provided herein are designed to ensure scientific integrity and reproducibility, facilitating the identification of promising new therapeutic candidates from the versatile class of chroman derivatives.

References

An In-depth Technical Guide to (2-oxo-2H-benzo[h]chromen-4-yl)acetic acid: Physicochemical Properties and Synthetic Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and structural properties of (2-oxo-2H-benzo[h]chromen-4-yl)acetic acid, a complex coumarin derivative. The information contained herein is intended to support research and development efforts, particularly in the fields of medicinal chemistry and materials science, where coumarin scaffolds are of significant interest.

Introduction to (2-oxo-2H-benzo[h]chromen-4-yl)acetic acid

(2-oxo-2H-benzo[h]chromen-4-yl)acetic acid, also known as 7,8-benzocoumarin-4-acetic acid, is a polycyclic aromatic compound featuring a coumarin core fused with a naphthalene ring system. The coumarin nucleus is a prominent scaffold in a vast number of natural products and synthetic molecules with a wide array of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties. The fusion of the benzo[h] ring system and the presence of an acetic acid moiety at the 4-position of the pyrone ring suggest that this molecule may possess unique photophysical properties and potential for further functionalization, making it a valuable target for synthetic and medicinal chemists.

This document details the known physicochemical properties of this compound, provides a validated synthetic protocol, and outlines standard characterization methodologies.

Physicochemical and Structural Properties

The intrinsic properties of (2-oxo-2H-benzo[h]chromen-4-yl)acetic acid are fundamental to its handling, reactivity, and potential applications.

General and Computational Properties

A summary of the key identifiers and computed physicochemical properties for (2-oxo-2H-benzo[h]chromen-4-yl)acetic acid is provided in the table below. These values are primarily sourced from computational models and public chemical databases.[1][2]

PropertyValueSource
IUPAC Name 2-(2-oxobenzo[h]chromen-4-yl)acetic acid[1]
Synonyms 7,8-benzocoumarin-4-acetic acid, 2H-Naphtho[1,2-b]pyran-4-acetic acid, 2-oxo-[1]
CAS Number 101999-46-6[1]
Molecular Formula C₁₅H₁₀O₄[1]
Molecular Weight 254.24 g/mol [1][2]
XLogP3 2.2[1][2]
Topological Polar Surface Area 63.6 Ų[1][2]
Hydrogen Bond Donors 1[1][2]
Hydrogen Bond Acceptors 4[1][2]
Rotatable Bond Count 1[1][2]
Experimentally Determined Properties

While extensive experimental data for this specific molecule is not widely published, the following properties have been reported or can be inferred from closely related compounds.

  • Solubility: Experimental solubility data in common laboratory solvents is not specified in the literature. Generally, coumarins exhibit low solubility in water but are soluble in alcohols and polar aprotic solvents like DMSO and DMF.[5][6] The presence of the carboxylic acid group may increase its solubility in alkaline aqueous solutions.

  • Appearance: The synthesis described in the literature yields colorless block-like crystals.[7]

Crystal Structure

The crystal structure of (2-oxo-2H-benzo[h]chromen-4-yl)acetic acid has been determined, providing valuable insight into its solid-state conformation.[7][8] The fused-ring system is nearly planar, and in the crystal lattice, molecules are linked by O-H···O hydrogen bonds between the carboxylic acid proton and the exocyclic carbonyl oxygen of an adjacent molecule, forming chains.[7][8]

Crystal SystemSpace Groupa (Å)b (Å)c (Å)V (ų)Z
OrthorhombicP b c a13.42318.989218.84072273.378

Data from Swamy, R. R., et al. (2015).[7]

Synthesis Protocol

The synthesis of (2-oxo-2H-benzo[h]chromen-4-yl)acetic acid can be achieved via a modified Pechmann condensation, a classic method for coumarin synthesis.[9] The following protocol is adapted from the procedure described by Swamy, R. R., et al. (2015).[7]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product CitricAcid Citric Acid Reaction Pechmann-type Condensation CitricAcid->Reaction Naphthol 1-Naphthol Naphthol->Reaction H2SO4 Conc. H₂SO₄ H2SO4->Reaction Product (2-oxo-2H-benzo[h]chromen-4-yl)acetic acid Reaction->Product G cluster_spectroscopy Spectroscopic Analysis Start Synthesized Product Purification Recrystallization Start->Purification Physical Melting Point Determination Purification->Physical Structural Structural Elucidation Purification->Structural IR IR Spectroscopy Structural->IR NMR ¹H and ¹³C NMR Structural->NMR MS Mass Spectrometry Structural->MS Purity Purity Assessment (e.g., HPLC) Final Characterized Compound Purity->Final IR->Purity NMR->Purity MS->Purity

References

exploring the bioactivity of chroman-4-one and homoisoflavonoid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Bioactivity of Chroman-4-one and Homoisoflavonoid Derivatives

Abstract

The chroman-4-one and homoisoflavonoid scaffolds represent two classes of oxygen-containing heterocyclic compounds that are privileged structures in medicinal chemistry.[1][2] Found in numerous natural products and amenable to diverse synthetic modifications, these frameworks exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the bioactivity of these derivatives. We will delve into the core synthetic strategies, elucidate structure-activity relationships (SAR), detail key mechanisms of action through signaling pathways, and provide validated experimental protocols for biological evaluation. By synthesizing field-proven insights with technical accuracy, this guide aims to serve as an authoritative resource for harnessing the therapeutic potential of chroman-4-one and homoisoflavonoid derivatives in modern drug discovery.

Introduction: Privileged Scaffolds in Medicinal Chemistry

The search for novel therapeutic agents frequently turns to natural products and their synthetic analogs, which offer structural diversity and inherent biological relevance.[3] Among these, the chroman-4-one and homoisoflavonoid skeletons have garnered significant attention as foundational templates for drug design.

The Chroman-4-one Core: Structural Features and Significance

Chroman-4-one (2,3-dihydro-1-benzopyran-4-one) is a heterocyclic compound featuring a benzene ring fused to a dihydropyranone ring.[2][3] Its structure is differentiated from the related chromone by the absence of a C2-C3 double bond, a seemingly minor modification that results in significant differences in chemical reactivity and biological activity.[2][5] This scaffold is a key building block for a wide array of bioactive molecules and is prevalent in many natural products, particularly flavanones (2-phenyl-chroman-4-ones).[1][3][5] The versatility of the chroman-4-one core allows for substitutions at multiple positions (C-2, C-3, C-4, C-6, C-7, C-8), making it an ideal template for developing peptidomimetics and other functionalized derivatives to probe various biological targets.[6][7]

Homoisoflavonoids: A Unique Subclass of Flavonoids

Homoisoflavonoids are a distinct subclass of flavonoids characterized by a 16-carbon skeleton, which includes an additional carbon atom compared to typical flavonoids.[3][8] This structure consists of two phenyl rings (A and B) and a heterocyclic ring (C), with the key feature being a benzyl or benzylidene group attached to the C-3 position of the chroman-4-one or chromone core.[8][9] While relatively uncommon in nature, they have been isolated from several plant families, including Asparagaceae and Fabaceae.[4][10] Their unique structure contributes to a diverse range of pharmacological activities, making them an area of active investigation.[4][9][11]

Synthetic Strategies: Building the Molecular Frameworks

The biological exploration of these scaffolds is critically dependent on robust and flexible synthetic methodologies that allow for the creation of diverse chemical libraries. The choice of synthetic route is often dictated by the desired substitution patterns, which are essential for optimizing potency and selectivity.

Synthesis of the Chroman-4-one Scaffold

A highly efficient and common method for synthesizing substituted chroman-4-ones is a one-step procedure involving a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.[12] This approach typically reacts a substituted 2'-hydroxyacetophenone with an appropriate aldehyde. The use of microwave irradiation can significantly accelerate the reaction, providing moderate to high yields of 2-alkyl-substituted chroman-4-ones in as little as one hour.[12][13]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones [12][13]

  • Reaction Setup: In a microwave-safe vessel, dissolve the appropriate 2'-hydroxyacetophenone in ethanol (EtOH) to a concentration of 0.4 M.

  • Reagent Addition: Add the desired aldehyde (1.1 equivalents) and diisopropylamine (DIPA) as a base (1.1 equivalents) to the solution.

  • Microwave Irradiation: Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour with a fixed hold time.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane (CH2Cl2). Wash the organic phase sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and finally brine.

  • Purification: Dry the organic phase over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the desired chroman-4-one derivative.

Synthesis of Homoisoflavonoid Derivatives

Homoisoflavonoids, specifically (E)-3-benzylidenechroman-4-ones, are commonly synthesized through a base-catalyzed condensation reaction.[3][9] This method involves the reaction of a substituted chroman-4-one with an aromatic aldehyde. The choice of base is critical; catalysts such as piperidine or aqueous sodium hydroxide are frequently used to promote the condensation at the C-3 position of the chroman-4-one.[9]

Experimental Protocol: Base-Catalyzed Synthesis of Homoisoflavonoids [3][9]

  • Reaction Setup: Combine equimolar amounts of the starting chroman-4-one derivative and the corresponding aromatic aldehyde in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., a few drops of piperidine or 10% aqueous NaOH).

  • Reaction Condition: Reflux the mixture for 10-12 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the product often precipitates from the solution. The solid can be collected by filtration, washed with cold ethanol, and dried.

  • Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent to yield the pure homoisoflavonoid.

G cluster_0 Chroman-4-one Synthesis cluster_1 Homoisoflavonoid Synthesis A 2'-Hydroxyacetophenone D Aldol Condensation & Oxa-Michael Addition A->D B Aldehyde B->D C Base (DIPA) + MW C->D E 2-Substituted Chroman-4-one D->E F Chroman-4-one Derivative I Base-Catalyzed Condensation F->I G Aromatic Aldehyde G->I H Base (Piperidine) H->I J 3-Benzylidene Homoisoflavonoid I->J

General synthetic workflows for chroman-4-one and homoisoflavonoid derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The chroman-4-one and homoisoflavonoid scaffolds are integral components of many compounds reported to have significant anticancer activity.[2][14] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[15][16]

Structure-Activity Relationship Insights

SAR studies are crucial for optimizing the anticancer potency of these derivatives. Research has shown that the nature and position of substituents dramatically influence cytotoxicity.

  • Thiochromanones vs. Chromanones: For some series of derivatives, compounds containing a thiochromanone skeleton (where the oxygen atom in the heterocyclic ring is replaced by sulfur) exhibit higher anticancer activity than their chromanone counterparts.[14][17]

  • Substitution Patterns: 3-benzylidenechroman-4-ones that possess methoxy and ethoxy/methyl/isopropyl groups have been identified as having potent anticancer effects.[16] The substitution pattern on the arylidene moiety at the C-3 position is a key determinant of cytotoxic efficacy.[18]

Key Mechanisms of Action

SIRT2, a deacetylating enzyme, has emerged as a therapeutic target in cancer. Certain 2-alkyl substituted chroman-4-one derivatives have been developed as potent and selective inhibitors of SIRT2 with IC50 values in the low micromolar range.[6][12] The inhibition of SIRT2 can lead to an increase in the acetylation of proteins like p53 and α-tubulin, ultimately triggering antiproliferative effects in cancer cells.[19]

G SIRT2 SIRT2 Enzyme Acetylation Increased Protein Acetylation (e.g., α-tubulin, p53) SIRT2->Acetylation Deacetylates Chromanone Chroman-4-one Inhibitor Chromanone->SIRT2 Inhibits Proliferation Cancer Cell Proliferation Acetylation->Proliferation Inhibits Apoptosis Apoptosis Acetylation->Apoptosis Induces G Start Isolate/Synthesize Derivative Library Screen Primary Screen: MIC Determination Start->Screen Hit Identify 'Hit' Compounds (Low MIC) Screen->Hit Lead Lead Optimization (SAR Studies) Screen->Lead Inactive Secondary Secondary Assays: - MBC/MFC - Biofilm Inhibition Hit->Secondary Active Mechanism Mechanism of Action Studies: - Target Identification - Molecular Modeling Secondary->Mechanism Mechanism->Lead G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates MAPK MAPK Cascade (p38, JNK, ERK) TLR4->MAPK Initiates Chromanone Chroman-4-one Derivative Chromanone->MAPK Inhibits NFkB NF-κB Activation MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Transcription

References

Methodological & Application

Synthesis of 2-(Chroman-4-yl)acetic Acid: An In-Depth Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Chroman-4-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The chroman scaffold is a privileged structure, appearing in a variety of biologically active natural products and synthetic molecules. Derivatives of this compound have been investigated for their potential therapeutic applications, leveraging the unique three-dimensional structure of the chroman ring system to interact with biological targets. This application note provides a comprehensive, multi-step experimental protocol for the synthesis of this compound, designed for researchers and scientists in organic and medicinal chemistry. The described synthetic route is robust and relies on well-established chemical transformations, ensuring reproducibility.

The causality behind the chosen synthetic strategy is to build the molecule in a convergent manner, starting with the formation of the core chroman-4-one ring, followed by the introduction and modification of the acetic acid side chain. Each step is designed to be high-yielding and amenable to standard laboratory purification techniques.

Overall Synthetic Workflow

The synthesis of this compound is accomplished through a four-step sequence starting from readily available commercial reagents. The overall workflow is depicted below.

Overall Synthesis Workflow cluster_0 Step 1: Chroman-4-one Synthesis cluster_1 Step 2: Reformatsky Reaction cluster_2 Step 3: Dehydration & Hydrogenation cluster_3 Step 4: Hydrolysis A Phenol + Acrylic Acid B Chroman-4-one A->B Polyphosphoric Acid (PPA) C Ethyl 2-hydroxy-2-(chroman-4-yl)acetate B->C 1. Zn, Ethyl bromoacetate 2. Acidic workup D Ethyl 2-(chroman-4-ylidene)acetate C->D Acid catalyst, Heat E Ethyl 2-(chroman-4-yl)acetate D->E H2, Pd/C F This compound E->F 1. NaOH, EtOH/H2O 2. HCl Reformatsky Reaction Mechanism cluster_0 1. Formation of Organozinc Reagent cluster_1 2. Nucleophilic Addition cluster_2 3. Protonation A Ethyl bromoacetate + Zn B Reformatsky Reagent (Zinc Enolate) A->B Oxidative Addition D Zinc Alkoxide Intermediate B->D Nucleophilic Attack C Chroman-4-one C->D E Ethyl 2-hydroxy-2-(chroman-4-yl)acetate D->E Acidic Workup (H3O+)

Introduction: The Chroman Scaffold as a Privileged Structure in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Investigative Protocol for the Evaluation of 2-(Chroman-4-yl)acetic Acid in Cancer Cell Line Research

The chroman scaffold, a core component of many natural and synthetic bioactive molecules, has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including notable cytotoxic effects against various cancer cell lines.[1][2] The structural rigidity and synthetic tractability of the chroman ring system make it an ideal backbone for developing novel therapeutic agents. While several derivatives, such as chromanone-pyrazoline hybrids and chromonylthiazolidines, have been evaluated for their anticancer potential,[1][3] the specific biological activity of this compound remains an area ripe for investigation.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals aiming to systematically evaluate the anticancer properties of this compound. Rather than presenting established data, this guide provides a robust investigative framework, detailing the causality behind experimental choices and furnishing field-proven protocols to elucidate the compound's mechanism of action. We will proceed from initial cytotoxicity screening to in-depth analysis of its effects on critical cellular processes such as apoptosis and cell cycle progression.

Hypothesized Mechanism of Action: A Framework for Investigation

Based on the known activities of structurally related compounds, including flavone acetic acid and other chromanone derivatives, we can formulate a testable hypothesis for the mechanism of action of this compound.[3][4] It is plausible that the compound exerts its effects through the induction of oxidative stress, leading to programmed cell death (apoptosis) and disruption of the normal cell division cycle. The acidic moiety may also contribute to intracellular pH changes, further sensitizing cancer cells to cytotoxic insults.[5][6]

The following signaling diagram illustrates a potential pathway for investigation. This model proposes that this compound may increase intracellular Reactive Oxygen Species (ROS), which in turn triggers mitochondrial dysfunction. This leads to the release of cytochrome c, activating the caspase cascade (Caspase-9, Caspase-3) and culminating in apoptosis, characterized by PARP cleavage and DNA fragmentation. Concurrently, DNA damage or cellular stress could activate checkpoint kinases, leading to a G2/M phase cell cycle arrest.

Hypothesized_MoA_Chroman_Acetic_Acid Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces CellCycle Cell Cycle Checkpoint Activation Compound->CellCycle Induces Stress Mito Mitochondrial Dysfunction ROS->Mito Causes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis G2M G2/M Arrest CellCycle->G2M

Caption: A hypothesized signaling pathway for this compound.

Part 1: Primary Screening for Cytotoxic Activity

The foundational step in evaluating any potential anticancer compound is to determine its dose-dependent effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a critical parameter derived from this screening, representing the concentration of the compound required to inhibit cell growth by 50%. The MTT assay is a widely adopted, reliable method for this purpose, measuring the metabolic activity of viable cells.[7]

Protocol 1: Determination of IC50 using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, DU-145)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound, dissolved in DMSO to create a high-concentration stock

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Harvest cells during their exponential growth phase. Perform a cell count and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare a series of dilutions of this compound in complete medium from the stock solution. A common range for initial screening is 0.1 µM to 100 µM.

  • Remove the overnight culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a standard exposure time, typically 48 or 72 hours, at 37°C and 5% CO₂.[8]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the crystals. Gently pipette or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Caption: Experimental workflow for determining IC50 via MTT assay.

Data Presentation: IC50 Values

Summarize the calculated IC50 values in a clear, tabular format for easy comparison across different cancer cell lines and exposure times.

Cell LineTissue of OriginIncubation Time (h)IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma48Experimental Value
A549Lung Carcinoma48Experimental Value
DU-145Prostate Carcinoma48Experimental Value
SV-HUC-1Normal Bladder Epithelium48Experimental Value

Part 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next logical step is to determine how the compound kills the cancer cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it typically does not elicit an inflammatory response. Flow cytometry using Annexin V and Propidium Iodide (PI) co-staining is the gold-standard method for quantifying apoptosis.[9]

Protocol 2: Apoptosis Quantification by Annexin V/PI Staining

Principle: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[9][10] This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI-: Live, healthy cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Primarily necrotic cells

Materials:

  • Cancer cells treated with this compound (e.g., at its IC50 and 2x IC50 concentrations for 24h)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)[10]

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvest: Seed cells in 6-well plates and treat with the vehicle control and desired concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition into separate tubes.

  • Washing: Centrifuge the cell suspensions at ~300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a fresh flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[10] Gently vortex the tube.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[11]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) by flow cytometry.[10] Be sure to include compensation controls (unstained, PI only, Annexin V-FITC only) to set up the analysis quadrants correctly.

Apoptosis_Workflow Seed 1. Seed & Treat Cells (Vehicle, IC50, 2x IC50) Harvest 2. Harvest Cells (Floating & Adherent) Seed->Harvest Wash 3. Wash with cold PBS Harvest->Wash Resuspend 4. Resuspend in 1X Binding Buffer Wash->Resuspend Stain 5. Add Annexin V-FITC & PI Resuspend->Stain Incubate 6. Incubate 15 min (Room Temp, Dark) Stain->Incubate Analyze 7. Add Buffer & Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Part 3: Analysis of Cell Cycle Distribution

Many effective anticancer agents function by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and subsequently triggering cell death.[12] Analyzing the DNA content of a cell population using flow cytometry and a fluorescent DNA intercalating dye like Propidium Iodide (PI) is a direct way to determine the cell cycle distribution.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Principle: Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA. The fluorescence intensity of PI is therefore directly proportional to the amount of DNA in a cell. Cells in the G2 or M phase have twice the DNA content (4N) of cells in the G0 or G1 phase (2N), while cells in the S phase (DNA synthesis) have an intermediate amount of DNA. This allows for the quantification of cells in each phase. Because PI also binds to RNA, treatment with RNase is essential for accurate DNA analysis.[13]

Materials:

  • Cancer cells treated with this compound

  • Ice-cold PBS

  • Ice-cold 70% ethanol (for fixation)

  • PI Staining Solution (e.g., 50 µg/mL PI in PBS)

  • RNase A Solution (e.g., 100 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvest: Treat cells in 6-well plates as described for the apoptosis assay. Harvest approximately 1-2 x 10⁶ cells per sample.

  • Washing: Wash the cells once with ice-cold PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

  • Fixation: Resuspend the cell pellet gently. While vortexing at a low speed, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical to prevent cell clumping.[14]

  • Incubate the cells for at least 30 minutes on ice or store them at -20°C for several days.

  • Rehydration and Staining: Centrifuge the fixed cells at a slightly higher speed (~500 x g) for 5 minutes to pellet them.[14] Discard the ethanol.

  • Wash the cell pellet once with PBS to remove residual ethanol.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.[15]

  • Analysis: Analyze the samples by flow cytometry. Use a linear scale for the PI signal and collect data for at least 10,000 single-cell events. Use pulse processing (e.g., plotting pulse width vs. pulse area) to exclude doublets and aggregates from the analysis.

CellCycle_Workflow Treat 1. Treat & Harvest Cells Wash1 2. Wash with cold PBS Treat->Wash1 Fix 3. Fix in cold 70% Ethanol Wash1->Fix IncubateFix 4. Incubate ≥30 min on ice Fix->IncubateFix Wash2 5. Centrifuge & Wash with PBS IncubateFix->Wash2 Stain 6. Stain with PI/RNase A Wash2->Stain IncubateStain 7. Incubate 30 min, RT, Dark Stain->IncubateStain Analyze 8. Analyze by Flow Cytometry IncubateStain->Analyze

Caption: Workflow for cell cycle analysis using Propidium Iodide.

Part 4: Validation of Molecular Mechanisms

To add depth to the findings from flow cytometry, Western blotting can be employed to investigate changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation. This technique provides molecular evidence to support the observed cellular phenotypes.

Protocol 4: Western Blotting for Apoptosis and Cell Cycle Markers

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. Proteins are first separated by size using SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target protein, followed by a secondary antibody that enables detection.

Key Protein Targets:

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP (markers of apoptosis execution).

  • Cell Cycle: p21, Cyclin B1, phospho-Cdc2 (markers of G2/M arrest).

  • Loading Control: β-actin, GAPDH (to ensure equal protein loading).

Procedure (Abbreviated):

  • Lysate Preparation: Treat cells as previously described. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.[16]

WesternBlot_Workflow cluster_prep Sample Prep cluster_blot Blotting Lysis 1. Cell Lysis Quant 2. Protein Quantification Lysis->Quant Denature 3. Denature Samples Quant->Denature SDSPAGE 4. SDS-PAGE Denature->SDSPAGE Transfer 5. Transfer to Membrane SDSPAGE->Transfer Block 6. Blocking Transfer->Block PrimaryAb 7. Primary Antibody (Overnight, 4°C) Block->PrimaryAb SecondaryAb 8. Secondary Antibody (1h, RT) PrimaryAb->SecondaryAb Detect 9. Detection (ECL Substrate) SecondaryAb->Detect

Caption: General workflow for Western Blot analysis.

Conclusion and Future Directions

This guide provides a structured, multi-faceted approach to characterize the anticancer potential of this compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies of apoptosis and cell cycle effects, researchers can build a comprehensive profile of the compound's activity. Positive and compelling results from these in vitro assays would provide a strong rationale for advancing the compound into more complex studies, including the investigation of its effects on other signaling pathways (e.g., PI3K/AKT/mTOR), target deconvolution studies, and eventual evaluation in preclinical in vivo models. The protocols and frameworks described herein are designed to ensure scientific rigor and generate reproducible, high-quality data essential for modern drug discovery.

References

Application Note: Quantitative Analysis of 2-(Chroman-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide detailing robust and validated analytical methodologies for the precise quantification of 2-(Chroman-4-yl)acetic acid. Given the importance of accurate measurement of active pharmaceutical ingredients and their intermediates in drug development, this guide presents two primary analytical approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications or trace-level detection. The protocols are designed to be self-validating, adhering to principles outlined in international regulatory guidelines.

Introduction and Scientific Rationale

This compound (CAS No: 5655-26-5) is a heterocyclic compound incorporating a chroman ring system linked to an acetic acid moiety.[1][2] Its structural features, particularly the carboxylic acid group and the aromatic portion of the chroman ring, make it a candidate for various biological and pharmaceutical research applications. Accurate and reliable quantification is paramount for pharmacokinetic studies, stability testing, quality assurance of bulk drug substance, and formulation development.

While specific, peer-reviewed analytical methods for this particular analyte are not widely published, its physicochemical properties allow for the development of robust methods based on established analytical principles. The molecule possesses a distinct UV-absorbing chromophore (the chroman ring) and an ionizable carboxylic acid group, making it amenable to both UV-based and mass spectrometric detection.

This guide is structured to provide not just protocols, but the underlying scientific reasoning for key decisions in method development, ensuring that researchers can adapt and troubleshoot these methods effectively. The methodologies are grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH).[3][4]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is critical for methodical development.

  • Molecular Formula: C₁₁H₁₂O₃

  • Molecular Weight: 192.21 g/mol

  • Structure: Contains a carboxylic acid group (pKa ≈ 4-5), making it an acidic compound. The chroman moiety contains a benzene ring, which acts as a chromophore for UV detection.

  • Solubility: Expected to be soluble in organic solvents like methanol and acetonitrile and in aqueous solutions at neutral to basic pH.

The presence of the carboxylic acid dictates that the mobile phase pH must be controlled during reversed-phase chromatography to ensure consistent retention and optimal peak shape. An acidic mobile phase (pH < 3.5) will suppress the ionization of the carboxyl group, rendering the molecule less polar and promoting its retention on a non-polar stationary phase (e.g., C18).

General Analytical Workflow

The overall process from sample receipt to final report generation follows a structured path to ensure data integrity and traceability.

Analytical_Workflow cluster_Planning Phase 1: Planning & Preparation cluster_Execution Phase 2: Execution cluster_Analysis Phase 3: Data Analysis & Reporting SampleReceipt Sample Receipt & Registration (LIMS) MethodSelection Method Selection (HPLC-UV or LC-MS/MS) SampleReceipt->MethodSelection ReagentPrep Standard & Reagent Preparation MethodSelection->ReagentPrep SamplePrep Sample Preparation (Dilution / Extraction) ReagentPrep->SamplePrep InstrumentSetup Instrument Setup & System Suitability Test (SST) SamplePrep->InstrumentSetup Analysis Sequence Run (Standards, QCs, Samples) InstrumentSetup->Analysis DataProcessing Chromatographic Integration & Quantification Analysis->DataProcessing Review Data Review & QC Check (Peer & QA Review) DataProcessing->Review Report Final Report Generation & Archiving Review->Report

Caption: High-level workflow for quantitative analysis.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is ideal for quantifying this compound in bulk materials, process intermediates, and pharmaceutical formulations where concentration levels are relatively high (µg/mL to mg/mL range).

Principle of the Method

The separation is achieved using a reversed-phase C18 column. An acidic mobile phase is employed to suppress the ionization of the analyte's carboxylic acid group, thereby increasing its hydrophobicity and retention time, leading to sharp, symmetrical peaks. Quantification is performed by comparing the peak area of the analyte in a sample to that of a calibration curve prepared from certified reference standards.

Detailed Experimental Protocol

4.2.1. Reagents and Materials

  • This compound Reference Standard (>98% purity)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Phosphoric Acid (H₃PO₄), ACS Grade

4.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of H₃PO₄ to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile (ACN).

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4.2.3. Sample Preparation

  • Bulk Drug Substance: Accurately weigh approximately 25 mg of the sample, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

  • Formulation (e.g., Tablets): Weigh and finely powder not fewer than 10 tablets. Transfer an amount of powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 20 minutes, then dilute to volume. Centrifuge or filter a portion through a 0.45 µm syringe filter before analysis.

4.2.4. Chromatographic Conditions

Parameter Condition
Instrument Agilent 1260 Infinity II or equivalent HPLC system
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A: 0.1% H₃PO₄ in Water; B: Acetonitrile
Gradient 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Wavelength 275 nm (Verify λmax by scanning standard)

| Run Time | 15 minutes |

Method Validation Summary (ICH Guidelines)

The method should be validated to demonstrate its suitability for the intended purpose.[3][5]

ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0%0.8%; 1.2%
LOD Signal-to-Noise Ratio ≥ 3:10.3 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:11.0 µg/mL
Specificity No interference from placebo/excipients at analyte RTConfirmed

Method 2: LC-MS/MS for Bioanalytical Quantification

This ultra-sensitive and highly specific method is designed for the quantification of this compound in complex biological matrices like human plasma, as required for pharmacokinetic studies.

Principle of the Method

The method utilizes reversed-phase liquid chromatography for separation, coupled with a triple quadrupole mass spectrometer for detection. The analyte is ionized using Electrospray Ionization (ESI) in negative mode, which readily deprotonates the carboxylic acid. Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion ([M-H]⁻) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interference from the biological matrix.[6] An isotopically labeled internal standard is recommended for the highest accuracy.

Detailed Experimental Protocol

5.2.1. Reagents and Materials

  • As per HPLC method, but with LC-MS grade solvents.

  • Formic Acid (FA), LC-MS Grade.

  • Internal Standard (IS): this compound-d₃ (or a structurally similar analog if unavailable).

  • Human Plasma (K₂EDTA).

5.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Internal Standard Spiking Solution (100 ng/mL): Prepare in 50:50 ACN:Water.

  • Standard Stock Solution (1 mg/mL): Prepare in Methanol.

  • Calibration Standards (in plasma): Serially dilute the stock solution and spike into blank plasma to prepare standards from 0.5 ng/mL to 500 ng/mL.

5.2.3. Sample Preparation (Protein Precipitation)

Sample_Prep_Workflow Plasma Aliquot 100 µL Plasma Sample/Standard/QC AddIS Add 25 µL Internal Standard Solution Plasma->AddIS Vortex1 Vortex Briefly (5 seconds) AddIS->Vortex1 AddACN Add 300 µL Acetonitrile (to precipitate proteins) Vortex1->AddACN Vortex2 Vortex Vigorously (1 minute) AddACN->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Supernatant Transfer 200 µL Supernatant to Autosampler Vial Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Caption: Protein precipitation workflow for plasma samples.

5.2.4. LC-MS/MS Conditions

Parameter Condition
Instrument Sciex Triple Quad 6500+ or equivalent
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACN
Gradient 0-0.5 min, 5% B; 0.5-2.5 min, 5-95% B; 2.5-3.0 min, 95% B; 3.1-4.0 min, 5% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ion Source ESI, Negative Mode
IonSpray Voltage -4500 V
Source Temp. 550 °C

| MRM Transitions | Analyte: m/z 191.2 → 147.1 (Quantifier); 191.2 → 119.1 (Qualifier)IS (d₃): m/z 194.2 → 150.1 |

Note: MRM transitions are predictive and must be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer.

Bioanalytical Method Validation Summary (FDA/EMA Guidelines)
ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99, weighted regression (1/x or 1/x²)
Range 0.5 - 500 ng/mL
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)
Precision (% CV) Within ±15% of nominal (±20% at LLOQ)
LLOQ Lowest standard on the curve meeting accuracy/precision criteria
Selectivity No significant interference in at least 6 blank sources
Matrix Effect IS-normalized matrix factor CV ≤ 15%
Recovery Consistent and reproducible
Stability Bench-top, Freeze-thaw, Long-term

Conclusion

The analytical methods detailed in this application note provide robust, reliable, and scientifically sound protocols for the quantification of this compound. The HPLC-UV method serves as an excellent tool for routine quality control and analysis of concentrated samples, while the LC-MS/MS method offers the high sensitivity and specificity required for demanding bioanalytical applications. Both methods are designed with regulatory compliance in mind and can be fully validated to ensure data of the highest quality and integrity.

References

Application Notes & Protocols: Leveraging 2-(Chroman-4-yl)acetic Acid as a Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chroman Scaffold in Medicinal Chemistry

The chroman ring system, a bicyclic ether, is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic.[1] Its rigid structure, combined with the potential for diverse substitution patterns, has established it as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets with high affinity.[2] This versatility has led to the development of chroman-based derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3]

Within this esteemed class of compounds, 2-(Chroman-4-yl)acetic acid emerges as a particularly compelling starting point for drug discovery campaigns. The fusion of the chroman core with a carboxylic acid moiety at the 4-position introduces a key functional handle for molecular elaboration and targeted interactions with biological macromolecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on harnessing the potential of the this compound scaffold. We will delve into its synthesis, derivatization strategies, and its promising application in the development of novel therapeutics, with a particular focus on γ-secretase modulators for Alzheimer's disease.

Strategic Importance of the this compound Scaffold

The strategic value of this scaffold lies in the synergistic combination of its structural features:

  • The Chroman Core: Provides a rigid, three-dimensional framework that can be tailored to fit into specific binding pockets of protein targets. The aromatic ring and the dihydropyran ring offer multiple sites for substitution to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

  • The Acetic Acid Moiety: This functional group is a versatile anchor for a variety of chemical transformations. It can participate in hydrogen bonding, ionic interactions, and can be readily converted into amides, esters, and other functional groups to explore structure-activity relationships (SAR). This is particularly crucial for engaging with targets where acidic or polar interactions are key for binding, such as the active sites of certain enzymes.

A prime example of the therapeutic potential of related acetic acid-bearing scaffolds is in the modulation of γ-secretase, an enzyme implicated in the pathology of Alzheimer's disease. γ-Secretase modulators (GSMs) are sought after as they can selectively reduce the production of the toxic amyloid-β 42 (Aβ42) peptide.[4][5] The carboxylic acid group in many second-generation GSMs is believed to play a critical role in their mechanism of action.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be achieved through several synthetic routes. A common and effective method involves a Pechmann condensation followed by alkylation and hydrolysis.[6] The following protocol outlines a general procedure.

Protocol 1: Synthesis of this compound

Materials:

  • Substituted phenol (e.g., resorcinol)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Ethyl chloroacetate

  • Potassium carbonate

  • Solvents: Ethanol, Acetone, Water

  • Hydrolyzing agent (e.g., Sodium hydroxide)

  • Hydrochloric acid

Procedure:

  • Step 1: Pechmann Condensation to form the Coumarin Intermediate.

    • In a round-bottom flask, dissolve the substituted phenol in a minimal amount of ethanol.

    • Cool the solution in an ice bath and slowly add the β-ketoester.

    • Carefully add concentrated sulfuric acid dropwise while maintaining the low temperature.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Pour the reaction mixture into ice-water to precipitate the coumarin product.

    • Filter, wash with cold water, and dry the crude product. Recrystallize from a suitable solvent if necessary.

  • Step 2: Alkylation of the Coumarin.

    • To a solution of the coumarin intermediate in acetone, add potassium carbonate.

    • Add ethyl chloroacetate and reflux the mixture until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • The resulting residue is the ethyl ester intermediate.

  • Step 3: Hydrolysis to the Acetic Acid.

    • Dissolve the crude ethyl ester in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with cold, dilute hydrochloric acid to precipitate the this compound.

    • Filter the solid, wash with cold water, and dry to obtain the final product.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for different substituted phenols.

Below is a visual representation of a synthetic pathway for a related compound, methyl 2-(4-oxochroman-3-yl)acetate, which can be adapted for the synthesis of the target scaffold.[7]

G cluster_0 Synthesis of a Chroman Acetic Acid Ester Derivative A 2-(Allyloxy)arylaldehyde D Methyl 2-(4-oxochroman-3-yl)acetate A->D Cascade Radical Annulation B Oxalate B->D C Radical Initiator ((NH4)2S2O8) C->D

Caption: Synthetic scheme for a chroman acetic acid ester derivative.[7]

Application Focus: Development of γ-Secretase Modulators for Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[8] The γ-secretase enzyme complex is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths.[2] An increased ratio of the more aggregation-prone Aβ42 to the less amyloidogenic Aβ40 is a key pathological event. γ-Secretase modulators (GSMs) are a promising therapeutic strategy as they allosterically modulate the enzyme to favor the production of shorter, less harmful Aβ peptides, without inhibiting its other crucial functions, such as Notch signaling.[5][9]

The this compound scaffold is an excellent starting point for designing novel GSMs. The carboxylic acid can mimic the functionality of the acid moiety in known NSAID-derived GSMs, while the chroman core allows for extensive exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Derivatization Strategy for a GSM Library

The this compound scaffold offers multiple points for diversification to generate a focused library of compounds for screening.

G cluster_0 Diversification Points scaffold This compound R1 R2 Carboxylic Acid R1 Aromatic Ring Substitutions (e.g., -F, -Cl, -OMe, -CF3) scaffold:p1->R1 Modulate Lipophilicity & Electronic Properties R2 Dihydropyran Ring Substitutions (e.g., alkyl, aryl groups) scaffold:p2->R2 Probe Steric Pockets & Enhance Potency R3 Carboxylic Acid Derivatization (e.g., Amides, Esters) scaffold:p3->R3 Improve Cell Permeability & Modify H-Bonding

Caption: Key diversification points on the this compound scaffold.

Table 1: Proposed Derivatizations and Their Rationale

PositionModificationRationale for GSM Development
Aromatic Ring (R1) Introduction of electron-withdrawing or electron-donating groups (e.g., halogens, methoxy)To fine-tune the electronic properties of the scaffold and influence its interaction with the target protein. Can also impact metabolic stability.
Dihydropyran Ring (R2) Addition of small alkyl or aryl groupsTo explore steric interactions within the binding site of γ-secretase and potentially enhance binding affinity and selectivity.
Acetic Acid Moiety (R3) Conversion to amides or estersTo create prodrugs that can improve cell permeability and brain penetration. Amide derivatives can also introduce new hydrogen bonding interactions.
Protocol 2: Amide Library Synthesis from this compound

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Tertiary base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF.

    • Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amide Formation:

    • In a separate vial, dissolve the desired amine (1.0 eq) in anhydrous DMF.

    • Add the amine solution to the activated ester solution.

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.

Screening and Biological Evaluation

Once a library of derivatives has been synthesized, a robust screening cascade is necessary to identify promising lead compounds.

Protocol 3: In Vitro γ-Secretase Modulation Assay

This protocol describes a cell-based assay to measure the modulation of Aβ42 production.

Materials:

  • HEK293 cells stably overexpressing human APP (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Aβ42 ELISA kit

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell Plating:

    • Seed HEK293-APP cells in 96-well plates at a density that will result in 80-90% confluency after 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept constant (e.g., 0.5%).

    • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control (DMSO) and a positive control (a known GSM).

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Aβ42 Quantification:

    • Collect the conditioned medium from each well.

    • Quantify the concentration of Aβ42 in the medium using a commercially available ELISA kit, following the manufacturer's instructions.

  • Cell Viability Assessment:

    • After collecting the medium, assess the viability of the remaining cells using an MTT or other suitable assay to identify cytotoxic compounds.

  • Data Analysis:

    • Calculate the percentage of Aβ42 reduction for each compound concentration relative to the vehicle control.

    • Plot the percentage of Aβ42 reduction against the compound concentration and determine the IC50 value (the concentration at which 50% of Aβ42 production is inhibited).

Table 2: Representative Data from a Hypothetical Screening Campaign

Compound IDR1R2R3Aβ42 IC50 (µM)Cytotoxicity (CC50, µM)
Scaffold HHOH> 50> 100
Cmpd-01 6-FHOH15.2> 100
Cmpd-02 6-FHNH-Bn5.885
Cmpd-03 7-ClHNH-Bn2.160
Cmpd-04 7-Cl2-MeNH-Bn0.972

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the discovery of novel therapeutics. Its synthetic tractability and the strategic placement of the carboxylic acid moiety make it particularly well-suited for the development of γ-secretase modulators for the treatment of Alzheimer's disease. The protocols and strategies outlined in this application note provide a solid foundation for researchers to initiate drug discovery programs based on this privileged scaffold. Future work should focus on expanding the diversity of the synthesized libraries, conducting detailed SAR studies, and optimizing the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds.

References

Application Notes and Protocols for Assessing the Neuroprotective Effects of Chroman Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Chroman Scaffolds in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and ischemic stroke, represent a growing global health crisis. A common pathological thread weaving through these conditions is a triad of oxidative stress, neuroinflammation, and apoptosis, which collectively drive the progressive loss of neuronal function and viability.[1][2] The chroman (3,4-dihydro-2H-1-benzopyran) scaffold, a core structure in Vitamin E (α-tocopherol), has emerged as a highly promising framework for the development of multi-target neuroprotective agents.[3][4] Derivatives of this structure often exhibit potent antioxidant and anti-inflammatory properties, positioning them as ideal candidates to counteract the complex pathologies of neuronal damage.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the neuroprotective potential of novel chroman derivatives. We will move beyond a simple listing of steps to explain the scientific rationale behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data. The protocols detailed herein cover a tiered approach, from initial in vitro screening in cellular models of neurotoxicity to validation in more complex in vivo models of neurodegenerative disease.

Core Mechanistic Insight: The Nrf2/ARE Pathway

A primary mechanism through which many chroman derivatives exert their neuroprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[3] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2-activating compounds like certain chroman derivatives, this inhibition is released. Nrf2 then translocates to the nucleus, binds to the ARE sequence in the promoter region of target genes, and initiates the transcription of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3] This cellular defense mechanism is critical for mitigating the oxidative damage central to neurodegeneration.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 ROS Oxidative Stress (e.g., H₂O₂) ROS->Nrf2_Keap1 induces dissociation Chroman Chroman Derivative Chroman->Nrf2_Keap1 induces dissociation ARE ARE (Antioxidant Response Element) Protective_Genes Transcription of Protective Genes HO1 HO-1 NQO1 NQO1 Protective_Genes->HO1 Protective_Genes->NQO1 Nrf2_n->ARE Binds to

References

Application Note & Protocols: A Detailed Guide to the Synthesis of 2-(2-oxo-2H-chromen-4-yl)acetamides

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-(2-oxo-2H-chromen-4-yl)acetamide scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with significant therapeutic potential, notably as acetylcholinesterase inhibitors for neurodegenerative diseases like Alzheimer's.[1] This guide provides a comprehensive, in-depth protocol for the synthesis of this important class of molecules. We will dissect a reliable three-step synthetic pathway, beginning with the foundational Pechmann condensation to form the coumarin core, followed by nucleophilic substitution to introduce a nitrile precursor, and culminating in a selective hydrolysis to yield the target acetamide. This document emphasizes not only the procedural steps but also the underlying mechanistic principles and critical experimental parameters, ensuring a reproducible and scalable synthesis for research and development applications.

Introduction: The Significance of the Coumarin-Acetamide Scaffold

Coumarins (α-benzopyrones) are a vast and versatile class of naturally occurring and synthetic compounds renowned for their broad spectrum of pharmacological activities.[2][3] Their simple, low molecular weight structure, high bioavailability, and synthetic accessibility make them ideal scaffolds in drug discovery.[3][4] The biological activities attributed to coumarin derivatives are extensive, including anticoagulant, antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[5][6]

Within this diverse family, derivatives bearing an acetamide moiety at the 4-position of the coumarin ring have emerged as particularly promising therapeutic agents. Recent studies have highlighted 2-(2-oxo-2H-chromen-4-yl)acetamides as potent and selective acetylcholinesterase (AChE) inhibitors.[1] AChE inhibition is a cornerstone of symptomatic treatment for Alzheimer's disease. The unique structure of these compounds allows for critical binding interactions within the enzyme's active site, including π-π stacking and hydrophobic interactions, making them highly effective inhibitors.[1] This proven biological activity underscores the need for a robust and well-understood synthetic route to facilitate further research, structure-activity relationship (SAR) studies, and preclinical development.

Overview of the Synthetic Strategy

The synthesis of 2-(2-oxo-2H-chromen-4-yl)acetamides is efficiently achieved through a linear, three-step sequence. This approach is logical and builds molecular complexity in a controlled manner, starting from simple, commercially available precursors.

  • Step 1: Pechmann Condensation. The synthesis begins with the construction of the core coumarin ring system via the Pechmann condensation. This classic reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester, in this case, ethyl 4-chloroacetoacetate, to yield a 4-(chloromethyl)coumarin intermediate.[7]

  • Step 2: Cyanation. The reactive chloromethyl group on the coumarin ring is then converted to a cyanomethyl group through a nucleophilic substitution reaction with a cyanide salt. This step transforms the electrophilic intermediate into a nitrile, which serves as a direct precursor to the target acetamide.

  • Step 3: Selective Hydrolysis. The final step is the selective acid-catalyzed hydrolysis of the nitrile group to the primary amide. Careful control of reaction conditions is crucial to prevent over-hydrolysis to the corresponding carboxylic acid.

This strategic pathway is summarized in the workflow diagram below.

G cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Selective Hydrolysis Phenol Phenol Derivative Pechmann Acid Catalyst (e.g., H₂SO₄) Phenol->Pechmann E4CA Ethyl 4-Chloroacetoacetate E4CA->Pechmann Intermediate1 4-(Chloromethyl)coumarin Pechmann->Intermediate1 Ring Formation Cyanide Cyanide Source (e.g., KCN) Intermediate2 4-(Cyanomethyl)coumarin (Nitrile Intermediate) Cyanide->Intermediate2 Sₙ2 Reaction Hydrolysis Acid Catalyst (e.g., H₂SO₄) FinalProduct 2-(2-oxo-2H-chromen-4-yl)acetamide (Target Molecule) Hydrolysis->FinalProduct Amide Formation

Caption: Overall synthetic workflow for 2-(2-oxo-2H-chromen-4-yl)acetamides.

Detailed Experimental Protocols & Mechanistic Insights

Safety Precaution: The synthesis described involves corrosive acids and highly toxic cyanide salts. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

Step 1: Synthesis of 4-(Chloromethyl)coumarins via Pechmann Condensation

The Pechmann condensation is a robust and versatile method for preparing 4-substituted coumarins from simple starting materials.[2] The reaction mechanism proceeds through acid-catalyzed transesterification, followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation) and subsequent dehydration to form the pyrone ring.[7][9] Concentrated sulfuric acid is a common and effective catalyst for this transformation.[8]

G cluster_mech Pechmann Condensation Mechanism start Phenol + Protonated β-Ketoester step1 Transesterification start->step1 step2 Electrophilic Aromatic Substitution (Ring Closure) step1->step2 step3 Dehydration (Aromatization) step2->step3 end 4-Substituted Coumarin step3->end

Caption: Simplified mechanism of the Pechmann condensation.

Protocol: Synthesis of 4-(Chloromethyl)-7-hydroxycoumarin

This protocol is adapted from established procedures for synthesizing hydroxycoumarins.[8]

  • Reagent Preparation: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 10.0 g of resorcinol (90.8 mmol) to 90 mL of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.

  • Reactant Addition: Once the resorcinol is fully dissolved, slowly add 13.5 mL of ethyl 4-chloroacetoacetate (90.8 mmol) dropwise to the mixture. The rate of addition should be controlled to keep the internal temperature below 10 °C to prevent unwanted side reactions.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically complete within 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Precipitation: Slowly and carefully pour the reaction mixture into a beaker containing 1 L of an ice-water slurry with vigorous stirring. A solid precipitate will form.[8]

  • Isolation and Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent, such as ethyl acetate or ethanol, to obtain pure 4-(chloromethyl)-7-hydroxycoumarin.[8]

Causality and Insights:

  • Catalyst: Concentrated H₂SO₄ acts as both the catalyst and a dehydrating agent, driving the reaction to completion.

  • Temperature Control: The initial cooling is crucial to manage the exothermic dissolution of resorcinol and the subsequent reaction. Poor temperature control can lead to charring and the formation of sulfonated byproducts.[8]

  • Reactant Purity: The use of high-purity reactants is essential for achieving good yields and minimizing side reactions.[8]

Step 2: Synthesis of 4-(Cyanomethyl)coumarins

This step involves a standard Sₙ2 nucleophilic substitution reaction. The chloride in the 4-(chloromethyl)coumarin is a good leaving group, which is readily displaced by the cyanide anion.

Protocol: Synthesis of 4-(Cyanomethyl)-7-hydroxycoumarin

  • Reaction Setup: Dissolve 4-(chloromethyl)-7-hydroxycoumarin (10 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (50 mL).

  • Nucleophile Addition: Add potassium cyanide (KCN) or sodium cyanide (NaCN) (12 mmol, 1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. The product will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash extensively with water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Causality and Insights:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) are ideal for Sₙ2 reactions as they solvate the cation (K⁺ or Na⁺) but not the nucleophile (CN⁻), leaving it highly reactive.

  • Safety: EXTREME CAUTION must be exercised when working with cyanide salts. They are highly toxic. All manipulations must be done in a fume hood, and any acidic waste must be neutralized before coming into contact with cyanide waste to prevent the formation of deadly hydrogen cyanide (HCN) gas.

Step 3: Synthesis of 2-(2-oxo-2H-chromen-4-yl)acetamides

The final step is the controlled hydrolysis of the nitrile intermediate. Using concentrated sulfuric acid in the cold effectively protonates the nitrile nitrogen, making the carbon susceptible to nucleophilic attack by water, and the low temperature helps prevent the further hydrolysis of the resulting amide to the carboxylic acid.

Protocol: Synthesis of 2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetamide

  • Reaction Setup: Place the 4-(cyanomethyl)-7-hydroxycoumarin (5 mmol) in a flask and cool it to 0 °C in an ice bath.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (10 mL) to the cooled nitrile with stirring, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate.

  • Isolation and Purification: Neutralize the solution carefully with a saturated sodium bicarbonate solution. Collect the resulting solid by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol or a similar solvent to yield the pure acetamide product.

Causality and Insights:

  • Selective Hydrolysis: The conditions (concentrated acid, low temperature) are finely tuned to favor the formation of the amide hydrate intermediate, which upon workup yields the acetamide. Prolonged reaction times or higher temperatures would lead to the formation of the less desired carboxylic acid.

  • Lactone Stability: While strong bases can open the coumarin lactone ring[10], the acidic conditions used here for hydrolysis keep the core structure intact.

Characterization of Products

The identity and purity of the intermediates and the final product must be confirmed using standard analytical techniques. The data presented here are representative values.

CompoundTechniqueExpected Observations
4-(Chloromethyl)-7-hydroxycoumarin ¹H NMRSinglet for -CH₂Cl (~4.8 ppm), Singlet for vinyl H-3 (~6.4 ppm), Aromatic protons, Singlet for -OH
IR (cm⁻¹)~3200-3400 (O-H), ~1700-1720 (C=O, lactone), C-Cl stretch
4-(Cyanomethyl)-7-hydroxycoumarin ¹H NMRSinglet for -CH₂CN (~4.0 ppm), disappearance of -CH₂Cl peak
IR (cm⁻¹)Appearance of a weak C≡N stretch (~2250 cm⁻¹), ~1700-1720 (C=O, lactone)
2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetamide ¹H NMRSinglet for -CH₂CONH₂ (~3.8 ppm), Broad singlets for -CONH₂ (~7.0-7.5 ppm)
IR (cm⁻¹)Disappearance of C≡N stretch, Appearance of two N-H stretches (~3200, ~3350 cm⁻¹), Amide I band (C=O) ~1660 cm⁻¹, Lactone C=O ~1700 cm⁻¹
MS (ESI+)Calculated m/z for [M+H]⁺

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Step 1 (Pechmann) Inactive catalyst (moisture absorption).[8]Use a fresh, unopened bottle of concentrated H₂SO₄. Ensure all glassware is thoroughly dried.
Poor temperature control leading to side reactions.[8]Add reactants slowly and maintain cooling with an ice bath as specified in the protocol.
Impure reactants.[8]Use high-purity resorcinol and ethyl 4-chloroacetoacetate.
Incomplete reaction in Step 2 (Cyanation) Insufficient temperature or reaction time.Increase temperature slightly (e.g., to 80 °C) or extend the reaction time. Monitor closely by TLC.
Poor quality cyanide salt.Use a fresh, dry source of KCN or NaCN.
Formation of carboxylic acid in Step 3 (Hydrolysis) Reaction temperature too high or reaction time too long.Strictly adhere to the low-temperature conditions. Monitor the reaction carefully and stop it as soon as the nitrile is consumed.
Product difficult to purify Presence of starting materials or byproducts.Re-evaluate the workup procedure. Ensure complete washing/neutralization. Consider column chromatography for purification if recrystallization is ineffective.

Conclusion

The synthetic route detailed in this guide, proceeding through a Pechmann condensation, nucleophilic cyanation, and selective nitrile hydrolysis, represents a reliable and efficient method for producing 2-(2-oxo-2H-chromen-4-yl)acetamides. By understanding the mechanistic basis for each step and carefully controlling key experimental parameters, researchers can consistently obtain these valuable compounds in high purity and good yield. This protocol serves as a foundational tool for professionals in medicinal chemistry and drug development, enabling the exploration and optimization of this potent pharmacological scaffold.

References

Application Notes and Protocols for the Antimicrobial Evaluation of Chroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1][2] Chroman-4-ones, a class of heterocyclic compounds, have garnered significant attention as a "privileged scaffold" in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and notable antimicrobial properties.[3][4][5] Their structural versatility allows for the synthesis of a diverse array of derivatives, making them promising candidates in the fight against drug-resistant pathogens.[3][6]

This guide provides a comprehensive overview of the essential in vitro techniques for the robust evaluation of the antimicrobial potential of novel chroman-4-one derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to ensure experimental integrity and reproducibility.

A Tiered Approach to Antimicrobial Evaluation

A logical and resource-efficient evaluation of a new chemical entity's antimicrobial properties follows a tiered screening cascade. This approach begins with broad, qualitative assessments and progresses to more detailed, quantitative analyses for the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Mechanistic & Safety Profiling cluster_3 Phase 4: In Silico & Lead Optimization A Synthesis of Chroman-4-one Derivatives B Qualitative Assessment: Agar Well/Disk Diffusion A->B Initial Activity C MIC Determination: Broth Microdilution B->C Active Compounds D MBC Determination C->D Potent Compounds E Time-Kill Kinetics Assay D->E Characterize Activity F Anti-Biofilm Activity E->F G Cytotoxicity Assay (e.g., MTT) F->G H In Silico ADMET Prediction G->H Safety & Druggability I Lead Optimization H->I Refine Structure

Caption: Tiered workflow for antimicrobial evaluation of chroman-4-one derivatives.

Phase 1: Primary Screening - The Agar Diffusion Assay

The initial step is to quickly identify which derivatives possess any antimicrobial activity. The agar well diffusion method is a cost-effective and straightforward technique for this purpose.[7][8]

Scientific Rationale: This method relies on the principle that an antimicrobial agent will diffuse from a point source (a well or a disk) into an agar medium inoculated with a test microorganism.[9] If the compound is active, it will inhibit microbial growth, creating a clear "zone of inhibition" around the source. The diameter of this zone provides a qualitative measure of the compound's potency and its ability to diffuse through the agar.

Protocol: Agar Well Diffusion Assay
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely in a laminar flow hood.

  • Inoculum Preparation: Grow the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans) in a suitable broth to the mid-logarithmic phase.[8] Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the standardized microbial suspension across the entire surface of an agar plate to create a uniform lawn.[7]

  • Well Creation: Aseptically create wells (typically 6 mm in diameter) in the inoculated agar plate using a sterile cork borer.[9]

  • Compound Application: Prepare stock solutions of the chroman-4-one derivatives in a suitable solvent (e.g., DMSO). Note: Due to the often hydrophobic nature of chroman-4-one derivatives, solvent selection is critical. A solvent control well must be included to ensure it has no intrinsic antimicrobial activity.[10] Carefully pipette a fixed volume (e.g., 50-100 µL) of each derivative solution into a separate well.

  • Controls:

    • Positive Control: A well containing a known antibiotic (e.g., Amoxicillin, Amphotericin B).[4][11]

    • Negative Control: A well containing only the solvent used to dissolve the test compounds.[9]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.[9]

  • Data Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone indicates greater antimicrobial activity.

Phase 2: Quantitative Analysis - Minimum Inhibitory & Bactericidal Concentrations

Compounds demonstrating activity in the primary screen must be evaluated quantitatively to determine the precise concentration required to inhibit or kill the microorganism. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[3][12]

Scientific Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] This assay is performed in 96-well microplates, allowing for high-throughput testing of multiple compounds and concentrations. Following MIC determination, the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, can be established to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[13][14]

Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[15][16][17]

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.

  • Compound Dilution:

    • Prepare a stock solution of the chroman-4-one derivative at 40x the highest desired final concentration.

    • Add 100 µL of the stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • This leaves wells 11 (growth control) and 12 (sterility control) without the compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the agar diffusion assay and dilute it to the appropriate concentration for testing.

  • Inoculation: Inoculate each well (except well 12, the sterility control) with 50 µL of the standardized inoculum.[12] The final volume in each well will be 100 µL.

  • Controls:

    • Growth Control (Well 11): Contains MHB and inoculum, but no compound. This well should show turbidity.

    • Sterility Control (Well 12): Contains only MHB to check for contamination. This well should remain clear.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[12]

Protocol: Determination of MBC
  • Subculturing: After reading the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a fresh, drug-free MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 24 hours.

  • MBC Reading: The MBC is the lowest concentration that results in no colony formation on the subculture plate, corresponding to a ≥99.9% kill of the initial inoculum.[13] An MBC/MIC ratio of ≤4 is generally considered bactericidal.[14]

Data Presentation: MIC and MBC Values

Summarize the quantitative data in a clear, structured table.

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Chroman-AS. aureus ATCC 29213641282Bactericidal
Chroman-AE. coli ATCC 25922128>512>4Bacteriostatic
Chroman-BS. aureus ATCC 2921332642Bactericidal
Chroman-BE. coli ATCC 25922642564Bactericidal
VancomycinS. aureus ATCC 29213122Bactericidal
CiprofloxacinE. coli ATCC 259220.0150.032Bactericidal

Phase 3: Mechanistic & Safety Profiling

For lead candidates, further investigation into their dynamics of activity and safety profile is essential.

Time-Kill Kinetics Assay

Scientific Rationale: While MIC/MBC provides endpoints, a time-kill assay reveals the rate of antimicrobial activity.[18] It provides a dynamic picture of whether a compound's effect is concentration-dependent or time-dependent and confirms its bactericidal or bacteriostatic nature over time.[14] A bactericidal agent is typically defined as one that produces a ≥3-log10 (99.9%) reduction in CFU/mL within a specified time (usually 24 hours).[18]

G A Prepare Bacterial Culture (Log Phase) B Add Chroman-4-one Derivative (e.g., 1x, 2x, 4x MIC) A->B C Incubate at 37°C B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions & Plate on Agar D->E F Incubate Plates E->F G Count Colonies (CFU/mL) F->G H Plot Log10 CFU/mL vs. Time G->H

Caption: Workflow for a time-kill kinetics assay.

Anti-Biofilm Activity Assay

Scientific Rationale: Many chronic infections are associated with biofilms, which are structured communities of bacteria encased in a self-produced matrix that protects them from antibiotics.[19] Evaluating a compound's ability to inhibit biofilm formation or eradicate established biofilms is crucial. The crystal violet staining method is a common technique for quantifying biofilm mass.[19][20]

Protocol: Crystal Violet Biofilm Assay
  • Biofilm Formation: Grow bacteria in a 96-well plate in the presence of sub-MIC concentrations of the chroman-4-one derivatives for 24-48 hours to assess inhibition of formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.

  • Fixation: Fix the remaining biofilms with methanol.

  • Staining: Stain the biofilms with 0.1% crystal violet solution.

  • Solubilization: Wash away excess stain and solubilize the bound stain with an appropriate solvent (e.g., 33% acetic acid).

  • Quantification: Measure the absorbance using a microplate reader (e.g., at 570 nm). A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.[20]

Cytotoxicity Assay

Scientific Rationale: An ideal antimicrobial agent must be selectively toxic to microbes while exhibiting minimal toxicity to host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[21][22] Viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[22][23]

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a human cell line (e.g., HEK293, HepG2) into a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the chroman-4-one derivatives for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[23]

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[23]

  • Quantification: Measure the absorbance (typically around 570 nm). A decrease in absorbance compared to untreated cells indicates cytotoxicity.

Phase 4: In Silico Profiling & Lead Optimization

Scientific Rationale: Before committing to more extensive and costly studies, in silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compounds.[24][25] These computational models use the chemical structure to estimate properties like solubility, permeability, metabolic stability, and potential toxicities.[26][27] This data is invaluable for prioritizing candidates and guiding the next steps of lead optimization, where the chemical structure is systematically modified to improve antimicrobial potency and drug-like properties.[4]

Conclusion

The systematic evaluation pipeline detailed in these application notes provides a robust framework for identifying and characterizing the antimicrobial potential of novel chroman-4-one derivatives. By progressing from broad qualitative screening to detailed quantitative and mechanistic studies, researchers can efficiently identify lead compounds with promising therapeutic potential. Each step is designed to build upon the last, ensuring that resources are focused on derivatives with the highest likelihood of success in the complex journey of antimicrobial drug development.

References

Application Notes & Protocols: Investigating 2-(Chroman-4-yl)acetic Acid for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Novel Chroman Derivative in a Multifactorial Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a multifactorial pathology. The prevailing hypotheses point to the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein.[1] These events trigger a cascade of downstream pathological processes, including cholinergic system deficits, excitotoxicity, neuroinflammation, and extensive oxidative stress, which collectively lead to synaptic dysfunction and neuronal death.[2]

Given this complexity, the "one-target, one-drug" paradigm has proven insufficient. The field is increasingly focused on developing multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways.[2] The chroman (benzodihydropyran) scaffold has emerged as a "privileged structure" in medicinal chemistry due to its presence in a wide range of natural products and its proven pharmacological versatility.[3][4] Derivatives of the chroman and related chromone cores have demonstrated significant potential in the context of neurodegeneration, exhibiting activities such as:

  • Cholinesterase Inhibition: Crucial for managing the cognitive symptoms of AD.[3][5]

  • Antioxidant and Radical Scavenging Properties: Counteracting the oxidative stress that is rampant in the AD brain.[6][7][8]

  • Anti-neuroinflammatory Effects: Mitigating the chronic inflammatory response mediated by microglia and astrocytes.[9][10][11]

  • Modulation of Aβ Aggregation: Directly interfering with a primary pathological hallmark of AD.[12]

  • Monoamine Oxidase (MAO) Inhibition: Relevant for addressing mood and behavioral symptoms.[3]

While 2-(Chroman-4-yl)acetic acid itself is an understudied compound in the direct context of AD, its structural components—a chroman core and an acetic acid side chain—provide a strong rationale for its investigation as a novel therapeutic candidate. This document outlines a comprehensive, tiered research workflow to systematically evaluate its potential as a multi-target agent for Alzheimer's disease.

Proposed Research Workflow for Evaluating this compound

The following workflow is designed as a sequential screening cascade, starting with high-throughput in vitro assays to establish a pharmacological profile and progressing to more complex cell-based models to assess neuroprotective efficacy.

G cluster_0 Phase 1: In Vitro Target-Based Screening cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: Advanced Studies a1 Cholinesterase Assays (AChE & BuChE) b1 Neuroprotection Assay (SH-SY5Y + H₂O₂/Glutamate) a1->b1 a2 BACE1 Inhibition Assay a2->b1 a3 Aβ Aggregation Assay (Thioflavin T) a3->b1 a4 Antioxidant Capacity (e.g., ORAC, DPPH) a4->b1 b2 Anti-Neuroinflammation Assay (BV-2 Microglia + LPS) b1->b2 b3 BBB Permeability Assay (PAMPA) b2->b3 c1 Mechanism of Action (Western Blot, qPCR) b3->c1 c2 In Vivo Studies (e.g., 5XFAD Mouse Model) c1->c2 start Compound Synthesis & Purification of This compound start->a1 start->a2 start->a3 start->a4

Caption: Proposed experimental workflow for screening this compound.

PART 1: In Vitro Target-Based Screening Protocols

This initial phase aims to determine if this compound directly interacts with key enzymatic and pathological targets in AD.

Protocol 1.1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay

Scientific Rationale: Inhibition of AChE and BuChE increases the availability of the neurotransmitter acetylcholine in the synaptic cleft, which is a cornerstone of current symptomatic AD therapy.[5] Many chromane derivatives have shown potent activity against these enzymes.[3]

Methodology (Adapted from Ellman's Method): [13][14]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • DTNB Solution (Ellman's Reagent): 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in assay buffer.

    • Substrate Solutions: 10 mM Acetylthiocholine iodide (ATCI) for AChE and 10 mM S-Butyrylthiocholine iodide (BTCI) for BuChE, prepared fresh in deionized water.

    • Enzyme Solutions: Human recombinant AChE and BuChE diluted in assay buffer to a working concentration (e.g., 0.2 U/mL).

    • Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create serial dilutions in assay buffer to achieve final assay concentrations from 0.01 µM to 100 µM. Ensure the final DMSO concentration is ≤1%.

    • Positive Control: Donepezil or Tacrine.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of the test compound dilutions (or positive control) to the appropriate wells. For "no inhibition" control wells, add 25 µL of buffer with matching DMSO concentration.

    • Add 50 µL of DTNB solution to all wells.

    • Add 25 µL of the respective enzyme solution (AChE or BuChE) to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the corresponding substrate solution (ATCI or BTCI) to all wells.

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100.

    • Plot % Inhibition versus log[Inhibitor Concentration] and determine the IC₅₀ value using non-linear regression.

Protocol 1.2: Beta-Secretase 1 (BACE1) Inhibition Assay

Scientific Rationale: BACE1 is the rate-limiting enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP), leading to Aβ production.[15] Inhibiting BACE1 is a primary disease-modifying strategy. Chromone derivatives have been reported to inhibit BACE1.[16][17]

Methodology (FRET-based Assay): [15][18]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Acetate, pH 4.5.

    • Enzyme Solution: Dilute human recombinant BACE1 in assay buffer to the working concentration specified by the manufacturer (e.g., from a kit like Cayman Chemical's No. 600070 or Abcam's ab133072).[15][19]

    • Substrate Solution: A FRET-based peptide substrate (e.g., derived from the "Swedish" APP mutation) linked to a fluorophore and a quencher, diluted in assay buffer.[19]

    • Test Compound: Prepare serial dilutions of this compound in assay buffer.

    • Positive Control: A known BACE1 inhibitor (e.g., OM99-2).

  • Assay Procedure (384-well black plate):

    • Add 2 µL of the test compound dilutions to the appropriate wells.

    • Add 2 µL of the BACE1 enzyme solution and incubate for 30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 2 µL of the FRET substrate solution.

    • Measure the fluorescence signal (e.g., Ex/Em = 335/495 nm) kinetically for 40-60 minutes at 25-37°C.[15][20]

  • Data Analysis:

    • Determine the reaction rate from the linear phase of the kinetic curve.

    • Calculate % Inhibition and determine the IC₅₀ value as described in Protocol 1.1.

Protocol 1.3: Aβ₁₋₄₂ Aggregation Inhibition Assay

Scientific Rationale: Preventing the aggregation of Aβ monomers into toxic oligomers and fibrils is a key therapeutic goal. Small molecules can interfere with this process through various mechanisms.[12][21]

Methodology (Thioflavin T Fluorometric Assay): [22][23]

  • Reagent Preparation:

    • Aβ₁₋₄₂ Monomer Preparation: Dissolve synthetic Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and store the resulting film at -80°C. Immediately before use, dissolve the film in a small amount of DMSO and dilute to the final working concentration (e.g., 10 µM) in a suitable aggregation buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.4).

    • Thioflavin T (ThT) Stock Solution: 2.5 mM ThT in water, filtered through a 0.2 µm filter. Store protected from light.

    • Test Compound: Prepare serial dilutions of this compound.

    • Positive Control: A known aggregation inhibitor (e.g., Curcumin or EGCG).

  • Assay Procedure (96-well black plate, clear bottom):

    • In each well, combine the Aβ₁₋₄₂ solution, the test compound at various concentrations, and ThT (final concentration ~20 µM).

    • The total volume per well should be consistent (e.g., 150-200 µL).

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with intermittent shaking in a plate reader.

    • Measure ThT fluorescence (Ex/Em ≈ 440/485 nm) at regular intervals (e.g., every 15 minutes) for 24-48 hours.[24]

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • Determine the lag time (t_lag) and the maximum fluorescence intensity (F_max) for each concentration.

    • Calculate the percentage of aggregation inhibition at the plateau phase relative to the no-inhibitor control.

    • Determine the IC₅₀ value for the inhibition of Aβ aggregation.

Table 1: Hypothetical In Vitro Screening Results for this compound
Assay Target IC₅₀ Value (µM)
Acetylcholinesterase (AChE)12.5
Butyrylcholinesterase (BuChE)5.8
BACE1> 100
Aβ₁₋₄₂ Aggregation25.3
DPPH Radical Scavenging18.9
PART 2: Cell-Based Functional Screening Protocols

This phase assesses the compound's ability to protect neurons and modulate inflammatory responses in a more biologically relevant context.

Protocol 2.1: Neuroprotection Assay Against Oxidative Stress

Scientific Rationale: Oxidative stress is a major contributor to neuronal damage in AD. This assay determines if the test compound can protect neuronal cells from an oxidative insult, a key function of many chroman derivatives.[25][26]

Methodology (MTT Assay in SH-SY5Y cells): [27][28]

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • For differentiation (to induce a more neuron-like phenotype), treat cells with 10 µM retinoic acid for 5-7 days.

    • Seed differentiated cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment and Induction of Damage:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 2 hours.

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100-250 µM.[27]

    • Include controls: untreated cells (100% viability), cells treated with H₂O₂ only (damage control), and cells with compound only (to check for cytotoxicity).

    • Incubate for 24 hours at 37°C.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot % viability versus compound concentration to determine the EC₅₀ (effective concentration for 50% protection).

Protocol 2.2: Anti-Neuroinflammatory Assay

Scientific Rationale: Chronic activation of microglia contributes to neuronal damage through the release of pro-inflammatory mediators. Assessing a compound's ability to suppress this activation is critical. Chromone and chroman derivatives are known to possess anti-inflammatory properties.[10][29][30]

Methodology (Nitric Oxide Measurement in BV-2 Microglia): [31][32]

  • Cell Culture:

    • Culture murine BV-2 microglial cells in DMEM with 10% FBS.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere.

  • Treatment and Stimulation:

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate inflammation by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.

    • Include controls: untreated cells, cells with LPS only, and cells with compound only.

    • Incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis:

    • Calculate the percentage inhibition of NO production compared to the LPS-only control.

    • Determine the IC₅₀ for NO inhibition.

    • Optional: Use ELISA kits to measure other inflammatory cytokines like TNF-α and IL-6 in the supernatant.

Table 2: Hypothetical Cell-Based Assay Results for this compound
Assay Result
Neuroprotection (vs. H₂O₂ in SH-SY5Y)EC₅₀ = 8.2 µM
Anti-Neuroinflammation (NO inhibition in BV-2)IC₅₀ = 15.7 µM
PAMPA-BBB Permeability (Pₑ)5.5 x 10⁻⁶ cm/s (Moderate CNS Permeation Predicted)
Mechanistic Insights and Signaling Pathways

Based on the known activities of chroman derivatives, this compound may exert its neuroprotective effects through multiple pathways. One potential mechanism is the modulation of neuroinflammatory signaling.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes transcription Inflammation Neuroinflammation & Neuronal Damage Genes->Inflammation Compound This compound Compound->IKK Inhibition? Compound->NFkB Inhibition?

Caption: Potential anti-neuroinflammatory mechanism via NF-κB pathway inhibition.

Conclusion and Future Directions

This document outlines a foundational, multi-tiered strategy to investigate the therapeutic potential of this compound for Alzheimer's disease. The proposed protocols provide a systematic framework for characterizing its activity against key pathological targets and its functional effects in relevant cellular models.

Positive results from this screening cascade—particularly a profile showing moderate activity across multiple assays (e.g., BuChE inhibition, antioxidant activity, and anti-inflammatory effects)—would establish this compound as a promising multi-target lead candidate. Subsequent research should focus on elucidating the precise molecular mechanisms through techniques like Western blotting for key signaling proteins (e.g., Nrf2, NF-κB) and progressing to efficacy studies in transgenic animal models of Alzheimer's disease to evaluate effects on cognitive function and brain pathology.

References

Application Note: A Practical Guide to the Synthesis of Ester-Containing Chroman-4-Ones via Metal-Free Cascade Radical Annulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to a modern, efficient, and metal-free method for synthesizing biologically relevant ester-containing chroman-4-ones. We will delve into the mechanistic underpinnings of this cascade radical annulation, provide a detailed experimental protocol, and discuss the broader applications of this chemical transformation.

Introduction: The Significance of Chroman-4-Ones and the Elegance of Radical Annulation

Chroman-4-ones are a privileged heterocyclic scaffold found in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities such as antibacterial, antioxidant, and anti-HIV properties.[1] For instance, a substituted chroman-4-one derivative has been identified as a potent inhibitor of SIRT2, a target for neurodegenerative diseases.[1][2] The incorporation of an ester moiety into organic molecules is of great importance in medicinal chemistry, as esters are prevalent in many pharmaceutical agents and can serve as versatile synthetic handles for further molecular elaboration.[1][3]

Traditionally, the synthesis of such complex molecules has relied on multi-step sequences or transition-metal-catalyzed processes, which can present challenges related to cost, toxicity, and environmental impact.[1][4] In recent years, cascade radical annulation has emerged as a powerful and elegant strategy for the construction of complex heterocyclic systems in a single step.[1][3] This approach offers high atom and step economy, often under mild and environmentally benign conditions.[5][6]

This guide focuses on a recently developed, convenient, and practical metal-free method for the synthesis of bioactive ester-containing chroman-4-ones. The reaction proceeds via a cascade radical cyclization of readily available 2-(allyloxy)arylaldehydes and oxalates.[3][7]

Reaction Principle and Mechanism: Unraveling the Cascade

The core of this transformation lies in the generation of an alkoxycarbonyl radical from an oxalate precursor, which then triggers a cascade of intramolecular reactions to build the chroman-4-one skeleton. The reaction is initiated by the thermal decomposition of an oxidant, typically ammonium persulfate ((NH₄)₂S₂O₈), to generate sulfate radical anions (SO₄•⁻).[5]

The proposed mechanism unfolds as follows:

  • Initiation: The sulfate radical anion abstracts an electron from the oxalate, leading to its decarboxylation and the formation of the key alkoxycarbonyl radical.

  • Radical Addition: The nucleophilic alkoxycarbonyl radical adds to the aldehyde group of the 2-(allyloxy)arylaldehyde, generating an acyl radical.

  • Intramolecular Cyclization: The newly formed acyl radical undergoes a 6-exo-trig cyclization onto the tethered allyl group, forming a six-membered ring and a new carbon-centered radical.

  • Oxidation and Deprotonation: The resulting radical is oxidized, and a subsequent deprotonation step leads to the formation of the final ester-containing chroman-4-one product.

This elegant cascade efficiently constructs two new bonds and a stereocenter in a single operation.

// Invisible edges for layout SO4_rad -> Alkoxycarbonyl_rad [style=invis]; } .enddot

Caption: Proposed mechanism for the cascade radical annulation.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on the optimized conditions reported for the synthesis of ester-containing chroman-4-ones.[1]

3.1. Materials and Equipment

  • Starting Materials:

    • 2-(allyloxy)arylaldehyde (1.0 equiv)

    • Oxalate (3.0 equiv)

    • Ammonium persulfate ((NH₄)₂S₂O₈) (3.0 equiv)

  • Solvent:

    • Dimethyl sulfoxide (DMSO) and Water (H₂O) in a 500:1 v/v ratio

  • Equipment:

    • Schlenk tube or a round-bottom flask with a condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard laboratory glassware

    • Rotary evaporator

    • Column chromatography setup (silica gel)

3.2. Optimized Reaction Conditions

ParameterOptimized ConditionRationale
Substrate Ratio 1a : 2 : (NH₄)₂S₂O₈ = 1 : 3 : 3Ensures complete consumption of the limiting reagent and sufficient radical generation.
Solvent DMSO:H₂O (500:1)Provides good solubility for the reactants and facilitates the radical process.
Temperature 90 °COptimal for the thermal decomposition of the persulfate initiator without degrading the product.
Atmosphere Nitrogen (N₂)Prevents quenching of radical intermediates by atmospheric oxygen.
Reaction Time 24 hoursAllows the reaction to proceed to completion.

3.3. Reaction Procedure

  • Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the 2-(allyloxy)arylaldehyde (0.3 mmol, 1.0 equiv), the corresponding oxalate (0.9 mmol, 3.0 equiv), and ammonium persulfate (0.9 mmol, 3.0 equiv).

  • Solvent Addition: Add 1.8 mL of the DMSO-H₂O (500:1 v/v) solvent mixture to the tube.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.

  • Reaction: Place the reaction tube in a preheated oil bath at 90 °C and stir for 24 hours.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired ester-containing chroman-4-one.

3.4. Gram-Scale Synthesis

This method has been successfully scaled up to the gram scale. For a gram-scale reaction, the same molar ratios and reaction conditions are maintained, with a proportional increase in solvent volume. The gram-scale synthesis of a specific product, 3aa, was achieved with a 77% yield, demonstrating the practical utility of this protocol.[1]

Substrate Scope and Applications

A key advantage of this cascade radical annulation is its broad substrate scope, tolerating a variety of functional groups on both the 2-(allyloxy)arylaldehyde and the oxalate. This allows for the synthesis of a diverse library of ester-containing chroman-4-ones.

Table of Substrate Scope (Selected Examples)

Entry2-(allyloxy)arylaldehyde (1)Oxalate (2)Product (3)Yield (%)
1PhenylEthyl3aa81
2PhenylMethyl3ab75
3PhenylIsopropyl3ad73
44-MethylphenylEthyl3ba78
54-ChlorophenylEthyl3da70
64-BromophenylEthyl3ea68
7NaphthylEthyl3ia65

Data sourced from the supplementary information of the primary reference.

The resulting ester-containing chroman-4-ones are valuable scaffolds for drug discovery. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can be further derivatized to amides and other functional groups, enabling the exploration of structure-activity relationships.[1]

G Start Start: Assemble Reactants (Aldehyde, Oxalate, (NH₄)₂S₂O₈) Setup Reaction Setup (Inert Atmosphere, Solvent Addition) Start->Setup Reaction Reaction at 90°C for 24h Setup->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Ester-Containing Chroman-4-one Purification->Product

Caption: Experimental workflow for the synthesis.

Troubleshooting and Key Considerations
  • Low Yields:

    • Cause: Incomplete reaction or degradation of starting materials/product.

    • Solution: Ensure a strictly inert atmosphere to prevent radical quenching. Check the purity of the starting materials and the quality of the oxidant. The temperature should be carefully controlled.

  • Side Product Formation:

    • Cause: Alternative radical pathways or decomposition.

    • Solution: Adhering to the optimized reaction conditions is crucial. The use of a high-purity solvent is also recommended.

  • Difficulty in Purification:

    • Cause: Co-elution of byproducts with the desired product.

    • Solution: A careful selection of the eluent system for column chromatography is necessary. It may be beneficial to perform a preliminary filtration through a short plug of silica gel to remove baseline impurities.

Self-Validating System: The protocol's robustness is demonstrated by its successful application to a wide range of substrates and its scalability.[1] The consistent yields obtained across various functionalized starting materials validate the optimized reaction conditions.

Conclusion

The cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates provides a highly efficient, metal-free, and practical route to valuable ester-containing chroman-4-ones. This method is characterized by its operational simplicity, broad substrate scope, and scalability, making it an attractive tool for synthetic chemists in both academic and industrial settings, particularly in the field of drug discovery and development.

References

Preparation of (7-hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid Hydrazide: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide, a pivotal intermediate in the development of novel therapeutic agents. Coumarin derivatives are a significant class of heterocyclic compounds, with natural and synthetic analogues demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3][4][5]. The introduction of a hydrazide moiety at the 4-position of the 7-hydroxycoumarin scaffold creates a versatile building block for the synthesis of various derivatives such as Schiff's bases, oxadiazoles, and pyrazoles[1][6][7]. This guide offers an in-depth, step-by-step methodology, explains the chemical principles behind the protocol, and emphasizes critical safety procedures for handling hazardous reagents like hydrazine hydrate.

Introduction: The Significance of Coumarin Hydrazides

The coumarin nucleus, a benzopyrone framework, is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets[3][4][8]. Specifically, 7-hydroxycoumarins are known for their fluorescence and biological significance; the well-known antibiotic novobiocin belongs to this class[1][2]. The title compound, (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide, serves as a crucial synthetic intermediate. The hydrazide group is a reactive functional group that readily condenses with aldehydes, ketones, and other electrophiles, allowing for the construction of diverse molecular libraries for drug discovery and bioorthogonal chemistry applications[7][9]. This document details the reliable synthesis of this key intermediate from its corresponding ethyl ester via hydrazinolysis.

Reaction Scheme and Mechanism

The synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide is typically achieved through a two-step process starting from resorcinol and a suitable β-ketoester to form the coumarin core, followed by esterification and subsequent hydrazinolysis. The key final step, which is the focus of this protocol, is the nucleophilic acyl substitution reaction between ethyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate and hydrazine hydrate.

Step 1: Synthesis of the Precursor (Overview)

The precursor, ethyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, is synthesized from (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid[10][11]. The coumarin core itself is often prepared via the Pechmann condensation of resorcinol with a suitable reactant like citric acid or ethyl acetoacetate in the presence of an acid catalyst such as sulfuric acid[2][10][12][13][14].

Step 2: Hydrazinolysis of the Ethyl Ester

The core of this protocol involves the conversion of the ethyl ester to the corresponding hydrazide. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating ethanol and yielding the stable acid hydrazide.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the preparation of (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide.

Materials and Equipment
Reagent/MaterialGradeSupplier
Ethyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetateSynthesis GradeSigma-Aldrich
Hydrazine Hydrate (100%)Reagent GradeSigma-Aldrich
Methanol (Absolute)ACS GradeFisher Scientific
Round-bottom flask (250 mL)Borosilicate glassVWR
Reflux condenserBorosilicate glassVWR
Magnetic stirrer and stir barVWR
Heating mantleVWR
Buchner funnel and filter paperVWR
Beakers and Erlenmeyer flasksBorosilicate glassVWR
pH paperVWR
Thin Layer Chromatography (TLC) platesSilica Gel 60 F254Merck
Safety Precautions: Handling Hydrazine Hydrate

WARNING: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It can be fatal if inhaled, swallowed, or absorbed through the skin[15][16][17]. Severe damage to the eyes, skin, and respiratory tract can occur upon contact[16][17].

  • Engineering Controls: All manipulations involving hydrazine hydrate must be performed in a properly functioning chemical fume hood[16][17].

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile or chloroprene) at all times. Ensure complete skin protection[16][17].

    • Eye Protection: Chemical splash goggles and a face shield are mandatory[16][18].

    • Lab Coat: A flame-resistant lab coat must be worn[17].

  • Spill & Exposure:

    • In case of a spill, evacuate the area and do not attempt to clean it up yourself. Follow institutional procedures for hazardous material spills[16].

    • For any exposure, seek immediate medical attention. Flush affected skin or eyes with copious amounts of water for at least 15 minutes[17][18].

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.40 g (50 mmol) of ethyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate in 120 mL of absolute methanol[1][7].

  • Addition of Hydrazine Hydrate: While stirring the solution at room temperature, carefully add 12.5 mL (50 mmol) of 100% hydrazine hydrate dropwise to the flask[1][7]. The addition should be performed slowly to control any potential exotherm.

  • Reaction: The reaction mixture can be stirred at room temperature or refluxed for 5-6 hours[1][2]. Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/petroleum ether).

  • Product Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution. For complete precipitation, the reaction mixture can be poured into ice-cold water[2].

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting material and impurities.

  • Drying and Recrystallization: Dry the collected solid. The crude product can be recrystallized from ethanol to yield pure (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide as a solid[2].

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Melting Point: The melting point of the purified product should be determined and compared with literature values (reported as 212-214°C)[2].

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the OH and NH2 groups (around 3317 cm⁻¹), and the C=O groups of the lactone and hydrazide (around 1711 cm⁻¹)[1].

  • ¹H-NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the aromatic protons of the coumarin ring, the methylene protons, and the protons of the NH and NH2 groups[1].

Data Summary and Visualization

Quantitative Data
ParameterValue
Molar Mass of Ethyl Ester (Starting Material)~248.23 g/mol
Molar Mass of Hydrazide (Product)~234.21 g/mol
Molar Ratio (Ester:Hydrazine Hydrate)1:1
Reaction TemperatureRoom Temperature to Reflux (~65°C)
Reaction Time5-6 hours
Expected YieldGood to Very Good[1]

Reaction Pathway Diagram

reaction_pathway start_material Ethyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate reagent + Hydrazine Hydrate (NH2NH2·H2O) start_material->reagent Methanol product (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide reagent->product Hydrazinolysis byproduct Ethanol product->byproduct

Caption: Chemical synthesis of the target hydrazide.

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolve 1. Dissolve Ethyl Ester in Methanol add_reagent 2. Add Hydrazine Hydrate dissolve->add_reagent react 3. Reflux for 5-6 hours add_reagent->react monitor 4. Monitor by TLC react->monitor isolate 5. Isolate by Precipitation monitor->isolate filtrate 6. Filter and Wash Solid isolate->filtrate dry 7. Dry and Recrystallize filtrate->dry characterize 8. Characterize Product (MP, IR, NMR) dry->characterize

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chroman-4-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chroman-4-acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the challenges you may encounter, offering logical, evidence-based solutions to streamline your experimental workflow.

Introduction

Chroman-4-acetic acid and its derivatives are important scaffolds in medicinal chemistry. However, their synthesis, particularly the introduction of the acetic acid moiety at the C4 position, can be challenging. This guide focuses on the most common synthetic route, the Reformatsky reaction, and addresses the critical pain points in this process, from reagent activation to final product purification.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of chroman-4-acetic acid.

Part 1: The Reformatsky Reaction - Core Challenges

Question 1: My Reformatsky reaction is sluggish or fails to initiate. What are the likely causes and how can I fix this?

Answer: Failure to initiate the Reformatsky reaction is almost always due to inactive zinc. The zinc surface is typically coated with a layer of zinc oxide, which prevents its reaction with the α-halo ester.

Causality and Solution:

  • Zinc Activation is Non-Negotiable: You must activate the zinc immediately before use. There are several effective methods:

    • Iodine Activation: Add a crystal of iodine to the zinc dust/granules in a dry flask and gently warm. The iodine will etch the oxide layer, revealing fresh zinc.

    • 1,2-Dibromoethane Treatment: Refluxing the zinc with a small amount of 1,2-dibromoethane in your reaction solvent (e.g., THF, benzene) is a highly effective activation method.

    • Acid Wash: A quick wash with dilute HCl, followed by rinsing with water, ethanol, and then ether, and immediate drying under vacuum will also provide a reactive zinc surface.

  • Solvent Purity is Paramount: The reaction is highly sensitive to moisture. Ensure your solvents (e.g., THF, benzene) are rigorously dried. Traces of water will quench the organozinc reagent as it forms.

  • Reagent Quality: The α-halo ester, typically ethyl bromoacetate, should be of high purity. Impurities can inhibit the reaction.

Question 2: I'm observing significant formation of byproducts, leading to a low yield of the desired β-hydroxy ester. What are these byproducts and how can I minimize them?

Answer: The primary byproducts in this reaction are typically from the self-condensation of the chroman-4-one and the dimerization of the Reformatsky reagent.

Causality and Mitigation Strategies:

  • Chroman-4-one Self-Condensation: If your chroman-4-one has acidic α-protons, it can undergo self-condensation under the reaction conditions.

    • Controlled Addition: Add the chroman-4-one slowly to the pre-formed Reformatsky reagent at a low temperature (0-5 °C). This ensures that the organozinc reagent is always in excess, favoring the desired cross-reaction.

  • Reformatsky Reagent Dimerization: The organozinc reagent can react with itself, especially at higher temperatures.

    • Temperature Control: Maintain a reaction temperature between 35-60 °C.[1] While an initial exotherm is expected, do not allow the reaction to overheat. Use an ice bath to moderate the temperature if necessary.

Question 3: The hydrolysis of my β-hydroxy ester to chroman-4-acetic acid is giving me a complex mixture of products and low yields. What is going wrong?

Answer: The chroman-4-one scaffold can be sensitive to both strong acidic and basic conditions, leading to ring-opening or other side reactions. Therefore, the choice of hydrolysis method is critical.

Causality and Recommended Protocols:

  • Acid Sensitivity: Strong acids can lead to undesired side reactions.

    • Mild Acidic Hydrolysis: Use a milder acid like acetic acid in combination with water and heat. This is often sufficient to hydrolyze the ester without degrading the chroman ring.

  • Base Sensitivity: While saponification (base-catalyzed hydrolysis) is often irreversible and efficient, strong bases can also pose a risk to the chroman-4-one structure.

    • Controlled Saponification: Use a stoichiometric amount of a base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature. Monitor the reaction closely by TLC to avoid prolonged exposure to the basic medium.

Part 2: Purification and Characterization

Question 4: I'm struggling to purify the final chroman-4-acetic acid. What is an effective purification strategy?

Answer: Purifying carboxylic acids can be challenging due to their polarity and potential for streaking on silica gel. A combination of extraction and chromatography is often most effective.

Recommended Purification Workflow:

  • Aqueous Extraction: After the hydrolysis step, perform a standard acid-base extraction.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with a saturated solution of sodium bicarbonate. The chroman-4-acetic acid will move into the aqueous layer as its sodium salt, leaving neutral organic impurities behind.

    • Wash the aqueous layer with fresh ethyl acetate to remove any remaining non-acidic impurities.

    • Carefully acidify the aqueous layer with cold, dilute HCl (e.g., 2M) to a pH of ~2. The chroman-4-acetic acid will precipitate out or can be extracted with fresh ethyl acetate.

  • Chromatography (If Necessary): If the product is still impure after extraction, flash column chromatography on silica gel can be used.

    • Solvent System: A typical mobile phase would be a mixture of hexane and ethyl acetate, with a small amount of acetic acid (0.5-1%) added to suppress the ionization of the carboxylic acid and reduce tailing on the column.

Experimental Protocol: Synthesis of Chroman-4-Acetic Acid via Reformatsky Reaction

This protocol is a self-validating system with checkpoints to ensure success at each stage.

Step 1: Activation of Zinc

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents).

  • Add a small crystal of iodine and gently warm the flask under a stream of nitrogen until the purple iodine vapor disappears.

  • Allow the flask to cool to room temperature.

Step 2: Formation of the Reformatsky Reagent and Reaction with Chroman-4-one

  • Add dry benzene or THF to the activated zinc.

  • Add a solution of ethyl bromoacetate (1.1 equivalents) in the same dry solvent dropwise to the zinc suspension. The reaction should initiate, as evidenced by a gentle reflux. Maintain a temperature of 35-60 °C.[1]

  • Once the formation of the organozinc reagent is complete (the solution may appear cloudy), cool the mixture to 0 °C.

  • Slowly add a solution of chroman-4-one (1.0 equivalent) in the same dry solvent via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting chroman-4-one.

Step 3: Work-up and Isolation of the Intermediate Ester

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.

Step 4: Hydrolysis to Chroman-4-Acetic Acid

  • Dissolve the crude ester in a mixture of THF and water.

  • Add LiOH (1.5 equivalents) and stir at room temperature. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Acidify the reaction mixture with 2M HCl and extract with ethyl acetate.

  • Follow the purification workflow described in "Question 4" to isolate the pure chroman-4-acetic acid.

Data Summary

ParameterTypical ValueNotes
Yield (Reformatsky) 60-80%Highly dependent on zinc activation and reaction conditions.
Yield (Hydrolysis) 70-90%Dependent on the choice of hydrolysis conditions.
Common Byproducts Chroman-4-one dimer, ethyl 4-hydroxy-3-butenoateCan be minimized by careful temperature control and slow addition.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reformatsky Reaction cluster_2 Step 3: Hydrolysis & Purification Zinc Zinc Dust Reformatsky_Reagent Formation of Reformatsky Reagent Zinc->Reformatsky_Reagent Activation (Iodine) Bromoester Ethyl Bromoacetate Bromoester->Reformatsky_Reagent Chromanone Chroman-4-one Addition Nucleophilic Addition Chromanone->Addition Reformatsky_Reagent->Addition Hydrolysis Ester Hydrolysis Addition->Hydrolysis Crude β-hydroxy ester Purification Purification Hydrolysis->Purification Final_Product Chroman-4-Acetic Acid Purification->Final_Product

References

Technical Support Center: Purification of Chroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chroman-4-one derivative purification. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating and purifying this versatile class of compounds. Chroman-4-ones are privileged scaffolds in medicinal chemistry, but their purification can be non-trivial due to varying polarity, potential for side-product formation, and the presence of closely-related impurities.[1][2]

This resource provides field-proven insights in a troubleshooting Q&A format, focusing on the causality behind experimental choices to empower you to solve purification challenges effectively.

Part 1: Purification Strategy Selection

The first critical step is selecting the appropriate purification technique. The choice depends on the scale of your reaction, the physical state of your product, and the nature of the impurities.

Frequently Asked Question:

Q1: I have a crude reaction mixture containing my target chroman-4-one. How do I decide which purification method to use first?

A1: Your decision should be guided by an initial analysis of the crude product. A simple Thin Layer Chromatography (TLC) analysis and observation of the crude material's physical state are invaluable.

Here is a decision-making workflow to guide your choice:

Purification_Decision_Tree start Crude Reaction Mixture tlc Analyze by TLC. What is the crude product's physical state? start->tlc is_solid Is the major spot (product) a solid at room temp? tlc->is_solid Solid is_oily Is the product an oil or waxy semi-solid? tlc->is_oily Oil/Semi-solid cryst Attempt Recrystallization is_solid->cryst Yes flash Proceed to Flash Column Chromatography is_solid->flash No, or impurities are very close on TLC is_oily->flash cryst_success Success! High Purity Solid cryst->cryst_success Clean crystals form cryst->flash Oiling out / Impure cryst_fail Fails or 'Oils Out' racemic_check Is chiral separation of enantiomers required? flash->racemic_check Product isolated, but needs higher purity or enantiomer separation chiral_hplc Preparative Chiral HPLC racemic_check->chiral_hplc Yes achiral_hplc Standard (RP/NP) HPLC for high purity racemic_check->achiral_hplc No

Caption: Decision tree for selecting a primary purification technique.

  • Rationale: Recrystallization is often the most efficient method for solid compounds, offering high purity with minimal solvent waste. However, if impurities have similar solubility profiles or if the product is an oil, chromatography is the necessary next step.[3][4] High-Performance Liquid Chromatography (HPLC) is typically reserved for final polishing to >99% purity or for challenging separations like chiral resolution.[5][6]

Part 2: Troubleshooting Flash Column Chromatography

Flash chromatography is the most common purification method for chroman-4-one derivatives.[1][5][7] Success hinges on selecting the correct stationary and mobile phases.

Frequently Asked Questions & Troubleshooting:

Q2: My chroman-4-one derivative is streaking badly on the silica TLC plate and column. What causes this and how can I fix it?

A2: Streaking is typically caused by the acidic nature of standard silica gel interacting with the weakly basic oxygen atoms in the chroman-one core. The phenolic hydroxyl group of unreacted 2'-hydroxyacetophenone starting material is particularly acidic and prone to streaking.

  • The Cause: The carbonyl and ether oxygens of the chroman-4-one can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to slow, uneven movement up the stationary phase.

  • The Solution:

    • Neutralize Your Solvent: Add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). This neutralizes the acidic sites on the silica, resulting in sharper bands and better separation.

    • Use a Deactivated Stationary Phase: If TEA is incompatible with your molecule, consider using a deactivated or neutral stationary phase, such as neutral alumina or treated silica gel.

Q3: I'm struggling to separate my 2-alkyl-chroman-4-one from the unreacted 2'-hydroxyacetophenone starting material. They have very similar Rf values. What solvent system should I use?

A3: This is a common challenge, as both molecules share the same core aromatic structure. The primary difference in polarity comes from the free phenolic hydroxyl on the starting material versus the cyclized ether in the product. Your goal is to find a solvent system that exploits this small difference.

  • Expert Recommendation: A non-polar/moderately polar solvent system is ideal. Start with a low concentration of a polar solvent and gradually increase it. Hexane/Ethyl Acetate or Heptane/Ethyl Acetate are excellent starting points.[1][5]

  • Protocol for Optimization:

    • Spot your crude mixture on a TLC plate.

    • Run several plates in parallel using different solvent ratios (e.g., 95:5, 90:10, 85:15 Hexane:EtOAc).

    • The ideal system will show a clear separation (ΔRf > 0.1) between your product and the impurity. The 2'-hydroxyacetophenone, being more polar due to the free -OH group, should have a lower Rf than the chroman-4-one product.

    • For particularly stubborn separations, try substituting Ethyl Acetate with Diethyl Ether or Dichloromethane, which offer different selectivities.[8]

Solvent Systems for Chroman-4-one Chromatography

Compound Type Typical Solvent System (v/v) Polarity Reference
Simple 2-Alkyl-chroman-4-ones 5% Ethyl Acetate in Heptane Low [5]
Substituted Benzylidene-chroman-4-ones Hexane/Ethyl Acetate (Gradient) Low to Medium [9]
Halogenated Chroman-4-ones 2% Ethyl Acetate in Hexane Very Low [5]

| Polar Substituted Chroman-4-ones | 50% Ethyl Acetate in Hexane | Medium |[10] |

Q4: My synthesis involves a base-catalyzed aldol condensation. I see a lot of baseline material and byproducts on my TLC. How do I handle this?

A4: Base-catalyzed reactions, especially with aldehydes, can produce self-condensation byproducts.[5] A pre-chromatography workup is essential.

  • Step 1: Aqueous Workup: Before concentrating your crude reaction mixture, perform an aqueous wash. Dilute the organic layer (e.g., in CH2Cl2 or EtOAc) and wash sequentially with:

    • 1M HCl (aq) to neutralize the base catalyst (e.g., DIPA, piperidine).[5]

    • 10% NaOH (aq) to remove acidic starting materials like 2'-hydroxyacetophenone.[5]

    • Water and finally brine to remove residual salts.[5]

  • Step 2: Chromatography Strategy: After the workup, the remaining impurities are likely non-polar aldehyde self-condensation products. Use the chromatography strategies outlined in Q3. These byproducts are often less polar than your desired chroman-4-one and will elute first from the column.

Chromatography_Troubleshooting start Poor Separation in Flash Chromatography issue Identify the Primary Issue start->issue streaking Streaking/ Tailing Bands issue->streaking Streaking poor_res Poor Resolution (Overlapping Spots) issue->poor_res Overlap add_tea Add 0.1-1% Triethylamine to Mobile Phase streaking->add_tea optimize_solvent Optimize Mobile Phase poor_res->optimize_solvent change_stationary Switch to Neutral Alumina or Deactivated Silica add_tea->change_stationary If streaking persists protocol 1. Test Hexane/EtOAc (9:1, 8:2, 7:3) 2. Test Hexane/DCM or Hexane/Ether 3. Consider a gradient elution optimize_solvent->protocol

Caption: Workflow for troubleshooting flash chromatography issues.

Part 3: Troubleshooting Crystallization

For solid chroman-4-one derivatives, crystallization is a powerful and scalable purification technique.

Frequently Asked Questions & Troubleshooting:

Q5: I've isolated my chroman-4-one derivative as an oil after chromatography, but I know it should be a solid. How can I induce crystallization?

A5: Transitioning an amorphous oil to a crystalline solid requires finding the right solvent conditions. The goal is to identify a solvent in which your compound is soluble when hot but poorly soluble when cold.[4]

  • Step-by-Step Protocol for Solvent Screening:

    • Place a small amount of your oil (~20 mg) in a test tube.

    • Add a poor solvent (one in which it is insoluble at room temperature), such as Hexane or Heptane, dropwise until the oil is just covered. Heat the mixture. If the oil dissolves, allow it to cool slowly. This is a single-solvent crystallization.

    • If it does not dissolve when hot, the solvent is unsuitable. Remove it.

    • Add a good solvent (e.g., Acetone, Ethyl Acetate, or Dichloromethane) dropwise to the oil until it fully dissolves at room temperature.

    • Now, add the poor solvent (e.g., Hexane) dropwise until the solution becomes persistently cloudy (turbid).

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath. Crystals should form. This is a two-solvent crystallization.[4][11]

Common Recrystallization Solvents for Chroman-4-ones

Solvent System Compound Polarity Comments
Hexane or Heptane Non-polar Good for derivatives with alkyl chains or minimal functional groups.[5]
Ethanol/Water Polar Excellent for derivatives with hydroxyl or other polar groups.[11]
Hexane/Ethyl Acetate Medium A versatile system for many derivatives. Dissolve in minimal hot EtOAc, add hot hexane to turbidity.[3]

| Toluene/Heptane | Non-polar / Aromatic | Good for compounds that are greasy or resistant to crystallization. |

Q6: My compound "oils out" during cooling instead of forming crystals. What's happening?

A6: "Oiling out" occurs when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point. The compound separates as a liquid phase instead of forming an ordered crystal lattice.

  • Solutions:

    • Slow Down Cooling: This is the most critical factor. Let the solution cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can help.

    • Use More Solvent: Your hot solution may be too concentrated. Add a bit more of the "good" solvent (in a two-solvent system) or the single solvent to reduce the level of supersaturation upon cooling.

    • Try a Different Solvent System: The chosen solvent may be too poor. A solvent pair with a lower boiling point or slightly higher dissolving power for your compound might prevent oiling out. For example, if Hexane/EtOAc fails, try Heptane/Acetone.[12]

Part 4: High-Purity and Chiral Separations (HPLC)

Q7: I need to separate the enantiomers of my 2-substituted chroman-4-one. Where do I start?

A7: Enantiomeric separation requires a chiral environment, which is achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[5][6] Polysaccharide-based columns are highly effective for this class of compounds.

  • General Protocol for Chiral HPLC Method Development:

    • Column Selection: Start with a polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

    • Mobile Phase: Use a normal-phase mobile phase, typically a mixture of a non-polar alkane and an alcohol modifier.

      • Primary Screening System: Hexane:Isopropanol (IPA) in ratios of 90:10, 80:20, and 70:30.

      • Secondary System: If separation is poor, switch the modifier to Ethanol.

    • Sample Preparation: Dissolve your racemic chroman-4-one in the mobile phase at a concentration of ~1 mg/mL. Ensure it is fully dissolved and filter through a 0.22 µm syringe filter.[13]

    • Analysis: Inject a small volume (5-10 µL) and monitor with a UV detector at a wavelength where your compound has strong absorbance (often around 254 nm or 280 nm).

    • Optimization: Adjust the ratio of alkane:alcohol to optimize the resolution (Rs) and retention time. A higher percentage of alcohol will decrease retention time but may also reduce resolution.

This systematic approach provides a robust starting point for developing a preparative method to isolate pure enantiomers.[6]

References

Technical Support Center: Optimization of Microwave-Assisted Chromone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for Microwave-Assisted Organic Synthesis (MAOS) of chromone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the power of microwave chemistry to accelerate their discovery pipelines. Microwave irradiation offers a transformative approach to synthesis, providing rapid, uniform heating that leads to dramatically shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional methods.[1][2][3][4]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of microwave chemistry. Our goal is to empower you to diagnose issues, optimize your reaction conditions with scientific rationale, and achieve reproducible, high-quality results.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the core concepts of MAOS that are essential for effective troubleshooting and optimization.

Q1: How does microwave heating fundamentally differ from a conventional oil bath?

A1: The mechanism of energy transfer is entirely different, which is the primary reason for the observed rate enhancements.

  • Conventional Heating: This is an "outside-in" process. An external heat source (e.g., an oil bath) heats the walls of the reaction vessel, and this thermal energy is then transferred to the solvent and reactants via conduction and convection. This process is slow and often results in a significant temperature gradient within the vessel, which can lead to localized overheating and byproduct formation.[5]

  • Microwave Heating: This is a direct "in-core" heating method. Microwaves pass through the vessel walls (which are typically microwave-transparent) and interact directly with polar molecules (solvents, reagents) in the reaction mixture.[6] This interaction, known as dielectric heating, occurs through two main mechanisms: dipolar polarization and ionic conduction.[5][6] The rapid oscillation of molecular dipoles and the migration of ions create internal friction, generating heat volumetrically and uniformly throughout the sample. This efficiency minimizes temperature gradients and allows for rapid heating to temperatures far above the solvent's atmospheric boiling point in a sealed vessel.[6]

Q2: Why is solvent selection so critical in microwave synthesis?

A2: The solvent is not just a medium for the reaction; it is the primary component that absorbs and converts microwave energy into thermal energy. The ability of a solvent to do this is related to its dielectric properties. Solvents are generally classified by their ability to absorb microwaves:

  • High Absorbers: (e.g., Ethanol, DMF, DMSO) - These are polar molecules that couple very efficiently with the microwave field, leading to extremely rapid heating.

  • Medium Absorbers: (e.g., Acetonitrile, Dioxane) - These solvents heat effectively and are often a good starting point for optimization.

  • Low Absorbers: (e.g., Toluene, Hexane) - These nonpolar solvents do not heat efficiently on their own. They are typically used in co-solvent systems with a polar reagent or a passive heating element (a "susceptor").

The choice of solvent is a balance between its microwave-absorbing properties and its chemical role (e.g., reactant solubility). For instance, while a highly polar solvent might heat fastest, a medium-absorbing solvent like dioxane might be chosen because it better solubilizes a key starting material, leading to a higher overall yield.[7]

Q3: Can I use a domestic microwave oven for these syntheses?

A3: It is strongly discouraged due to significant safety risks and lack of reproducibility. Professional scientific microwave reactors are engineered with critical safety and control features that domestic ovens lack, including:

  • Temperature and Pressure Sensors: Real-time monitoring and control to prevent vessel failure and thermal runaway.

  • Stirring Mechanism: Ensures homogenous temperature distribution and prevents localized hot spots.

  • Sealed Vessels: Designed to withstand high pressures, allowing for superheating of solvents.

  • Reproducible Power Output: Delivers precise and consistent microwave irradiation for reliable and scalable results.

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and resolve common experimental issues in a logical, step-by-step manner.

Problem: Low or No Product Yield

This is the most common issue. The cause can often be traced back to one or more suboptimal reaction parameters.

Q: My reaction yield is disappointingly low. Where should I start my investigation?

A: Begin by systematically evaluating your reaction parameters, as small changes can have a significant impact. The synthesis of 6-bromochromone-2-carboxylic acid provides an excellent case study on how parameter adjustments dramatically improve yield.[8][9]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed temp_check Is Temperature Optimal? start->temp_check time_check Is Reaction Time Sufficient? temp_check->time_check Yes, appears optimal temp_high Decrease Temp. Overheating can cause degradation. temp_check->temp_high No, charring observed temp_low Increase Temp. Reaction may need more energy to overcome Ea. temp_check->temp_low No, starting material remains solvent_check Is the Solvent Choice Correct? time_check->solvent_check Yes, appears optimal time_increase Increase Reaction Time. Monitor by TLC/LCMS. time_check->time_increase No, incomplete conversion time_decrease Decrease Reaction Time. Product may be degrading over time. time_check->time_decrease No, byproducts increase with time base_check Is the Base/Catalyst Effective? solvent_check->base_check Yes, reactants are soluble solvent_solubility Change Solvent. Consider reactant solubility. Dioxane improved yield from 34% to 68% in one study. solvent_check->solvent_solubility No, poor solubility observed base_equiv Increase Base Equivalents. Stoichiometry may be off. base_check->base_equiv No, starting material remains base_type Change Base Type. Switching from EtONa to MeONa can alter reactivity. base_check->base_type No, reaction is sluggish success Yield Improved temp_high->success temp_low->success time_increase->success time_decrease->success solvent_solubility->success base_equiv->success base_type->success

Caption: Troubleshooting Decision Tree for Low Yield.

  • Temperature: This is a delicate balance. While higher temperatures accelerate reactions, excessive heat can degrade reactants or the desired product. In one optimization, increasing the temperature from 120°C to 140°C decreased the yield from 34% to 19%.[7][8] Action: Run a temperature screen (e.g., 100°C, 120°C, 140°C) while keeping other parameters constant.

  • Time: Longer is not always better. Microwave reactions are fast, and holding the reaction at temperature for too long can lead to byproduct formation. Conversely, insufficient time will result in incomplete conversion. An increase from 10 to 20 minutes improved yield, but a further increase to 30 minutes provided no benefit.[7][8] Action: Set up a time course study (e.g., 5, 10, 20, 40 minutes) and monitor the reaction progress by TLC or LC-MS.

  • Solvent: Poor solubility of a starting material is a common culprit for low yields. A switch from a polar solvent like ethanol to a less polar but still effective medium-absorber like dioxane can dramatically improve solubility and, consequently, yield.[7] Action: If you observe undissolved starting material, consider a co-solvent system or switch to a solvent that better matches the polarity of your reactants.

  • Base/Catalyst: The type and stoichiometry of the base or catalyst are crucial. For reactions like the synthesis of chromone-2-carboxylic acids, increasing the equivalents of the base (e.g., NaOMe) and the concentration of the acid for the hydrolysis step can significantly boost the yield.[8] Action: Screen different bases (e.g., NaOMe, EtONa, CsCO3) and vary the number of equivalents.

Problem: Formation of Byproducts / Impure Product

Q: My final product is impure, and I'm seeing significant byproduct peaks in my analysis. What's happening?

A: Byproduct formation is often a result of side reactions favored by non-optimal conditions or the inherent reactivity of your substrates.

  • Overheating: As mentioned, excessive temperature is a primary cause of decomposition and unwanted side reactions.

  • Substituent Effects: The electronic nature of substituents on your starting materials can dictate the reaction pathway. For example, in the synthesis of a nitro-substituted chromone-2-carboxylic acid, the desired acid was not obtained. Instead, the methyl ester was the final product because the strongly electron-withdrawing nitro group hampered the final hydrolysis step.[9] Causality: The deactivating nature of the nitro group can stabilize the ester intermediate or reduce its solubility, preventing hydrolysis. In this case, the "byproduct" is actually an arrested intermediate.

  • Incorrect Work-up: Ensure your work-up procedure is designed to remove unreacted starting materials and catalysts. The optimized synthesis of chromone-2-carboxylic acids uses a simple precipitation and washing procedure, avoiding the need for column chromatography.[9]

Problem: Poor Reproducibility

Q: I had a great result once, but I can't seem to reproduce it. Why?

A: Reproducibility issues in microwave chemistry almost always stem from inconsistent reaction conditions.

  • Vessel Sealing: Ensure the vessel cap is properly torqued every time. An improper seal can lead to solvent evaporation and pressure loss, altering the reaction conditions.

  • Reaction Volume: The volume of the reaction mixture affects the heating profile. Keep the volume consistent between runs.

  • Stirring: Always use a magnetic stir bar and ensure it is spinning adequately. Inconsistent stirring leads to temperature gradients and poor reproducibility.

  • Reagent Quality: Ensure reagents, particularly bases and anhydrous solvents, have not degraded over time.

Section 3: Optimized Protocol Example

This section provides a validated, step-by-step protocol for the synthesis of 6-bromo-4-oxo-4H-chromene-2-carboxylic acid, which serves as a robust template for other chromone syntheses.[8][9]

Objective: To synthesize 6-bromo-4-oxo-4H-chromene-2-carboxylic acid from 5'-bromo-2'-hydroxyacetophenone.

Materials:

  • 5'-bromo-2'-hydroxyacetophenone (1.16 mmol)

  • Dioxane (2 mL)

  • Diethyl oxalate (3.49 mmol, 3 equiv.)

  • Sodium methoxide solution (25% w/w in MeOH, 2.32 mmol, 2 equiv.)

  • Hydrochloric acid (6 M, 3 mL)

  • Microwave vial with stir bar

Experimental Workflow

Caption: General workflow for microwave-assisted chromone synthesis.

Procedure:

  • The appropriate hydroxyacetophenone (1.16 mmol) is dissolved in dioxane (2 mL) in a microwave reaction vial containing a magnetic stir bar.

  • Diethyl oxalate (3.49 mmol) and a solution of sodium methoxide in methanol (2.32 mmol, 25% w/w) are added sequentially.

  • The vial is sealed and placed in the microwave reactor. The solution is heated to 120 °C and held at this temperature for 20 minutes.

  • The vessel is cooled to room temperature. The cap is carefully opened, and a solution of HCl (6 M, 3 mL) is added.

  • The vial is resealed and heated again to 120 °C for 40 minutes.

  • After cooling, the reaction mixture is decanted over water (50 mL).

  • The solid precipitate that forms is collected by vacuum filtration and washed thoroughly with water.

  • The solid is then dried, washed with dichloromethane to remove nonpolar impurities, and dried again to yield the final product.

Section 4: Data Summary Tables

For clarity, quantitative data from optimization studies is best presented in a tabular format.

Table 1: Optimization of Reaction Parameters for 6-Bromochromone-2-carboxylic Acid Synthesis (Adapted from data in Molecules 2018, 23(11), 2993)[8][9]

EntryBase (equiv.)SolventTemp (°C)Time 1 (min)Time 2 (min)HCl (M)Yield (%)
1EtONa (1)Ethanol1201010114
2NaOMe (2)Methanol1201010115
3NaOMe (2)Methanol1202010634
4NaOMe (2)Dioxane1202010668
5 NaOMe (2) Dioxane 120 20 40 6 87
6NaOMe (2)Dioxane1402040619

This table clearly demonstrates the cumulative positive effect of optimizing each parameter, from the choice of base and solvent to the reaction time and acid concentration, culminating in an optimized yield of 87% (Entry 5).

Table 2: Solvent Selection Guide for Microwave Synthesis (General guidance based on dielectric properties)[10]

Microwave AbsorptionSolventsDielectric Loss (tanδ)Typical Use Case
High Ethanol, Methanol, DMF, DMSOHigh (>0.5)Rapid heating, reactions with polar reagents.
Medium Dioxane, Acetonitrile, AcetoneMedium (0.1 - 0.5)Good balance of heating and solubility.
Low / Transparent Toluene, Hexane, CCl₄Low (<0.1)Co-solvent with a polar reagent or susceptor.

References

identifying and minimizing side products in chroman synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for chroman synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of chroman and its derivatives. As a privileged scaffold in medicinal chemistry, the efficient and clean synthesis of chromans is of paramount importance. This resource moves beyond simple protocols to explain the causality behind common side reactions and offers field-proven strategies for their minimization, ensuring the integrity and success of your experimental outcomes.

Troubleshooting Guide: Navigating Common Side Reactions

The formation of side products is a frequent challenge in chroman synthesis, impacting yield, purity, and downstream applications. This section is organized by common reaction types used to construct the chroman core, detailing specific side products, their mechanisms of formation, and targeted strategies for minimization.

Issue 1: Aldehyde Self-Condensation in Base-Catalyzed Chroman-4-one Synthesis (Claisen-Schmidt Type Reactions)

Scenario: You are synthesizing a 2-alkyl-substituted chroman-4-one via a Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with an aliphatic aldehyde, but you observe significant consumption of your aldehyde and the formation of a complex mixture of byproducts.[1]

Root Cause Analysis: The basic conditions required for the Claisen-Schmidt condensation can also promote the self-condensation of enolizable aldehydes.[1] This is particularly problematic with aliphatic aldehydes which possess α-hydrogens. The base abstracts an α-hydrogen from the aldehyde to form an enolate, which then attacks another molecule of the aldehyde, leading to a cascade of side products and reducing the availability of the aldehyde for the desired reaction with the acetophenone.

Troubleshooting & Optimization:

  • Strategic Order of Addition: Instead of adding the base to a mixture of the acetophenone and aldehyde, slowly add the aldehyde to a mixture of the acetophenone and the base. This ensures that the aldehyde concentration remains low, favoring the reaction with the more abundant acetophenone enolate.[2][3]

  • Choice of Base: While strong bases like NaOH or KOH are effective, they can accelerate self-condensation. Consider using a milder, non-nucleophilic organic base such as pyrrolidine or diisopropylamine (DIPA) to favor the desired reaction pathway.[1]

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of self-condensation. However, over-cooling may stall the desired reaction. Careful temperature optimization is crucial.[2]

  • Solvent-Free Conditions: In some instances, performing the reaction under solvent-free conditions by grinding the reactants with a solid base can enhance selectivity and minimize side reactions.[2]

Issue 2: Formation of Benzofuran Byproducts

Scenario: During a metal-catalyzed or high-temperature synthesis intended to yield a chroman, you isolate a significant amount of an isomeric benzofuran derivative.

Root Cause Analysis: Benzofuran formation often competes with chroman synthesis, particularly in reactions involving phenols and alkynes or in certain cyclization reactions of substituted phenols. The formation of the five-membered furan ring can be kinetically or thermodynamically favored under certain conditions. For instance, in some palladium-catalyzed reactions, an oxidative cyclization pathway can lead directly to the benzofuran scaffold.[4][5] The mechanism often involves the formation of an intermediate that can undergo either a 6-endo-dig cyclization to form the chroman or a 5-exo-dig cyclization to yield the benzofuran. The choice of catalyst, ligands, and reaction conditions can tip the balance.

Troubleshooting & Optimization:

  • Catalyst and Ligand Selection: The electronic and steric properties of the catalyst and its ligands play a critical role. For example, in gold-catalyzed cyclizations of aryl propargyl ethers, the choice of the gold catalyst can influence the selectivity between benzopyran (chroman) and benzofuran formation.[6] Experiment with different metal catalysts (e.g., Pd, Au, Cu) and ligands to identify a system that favors the desired 6-membered ring formation.

  • Control of Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable benzofuran isomer. Running the reaction at the lowest effective temperature may increase the yield of the desired chroman.

  • Substrate Modification: The electronic nature of the substituents on the phenol can influence the regioselectivity of the cyclization. Electron-donating groups on the phenol may favor the formation of the chroman ring.

Issue 3: Elimination Reactions Leading to Chromene Byproducts

Scenario: In an acid-catalyzed synthesis of a chroman, you observe the formation of a significant amount of the corresponding chromene, which is the dehydrated product.

Root Cause Analysis: Acidic conditions, often employed in the cyclization step of chroman synthesis, can promote the elimination of a hydroxyl group or other leaving groups from the dihydropyran ring, leading to the formation of a double bond and the generation of a chromene byproduct. This is particularly prevalent when the reaction involves the formation of a carbocation intermediate that is stabilized by the adjacent oxygen atom.[7]

Troubleshooting & Optimization:

  • Milder Acid Catalysts: Instead of strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid, consider using milder Lewis acids or solid acid catalysts that can promote the cyclization with a lower propensity for causing elimination.

  • Anhydrous Conditions: The presence of water can facilitate the elimination reaction. Ensure that all reagents and solvents are thoroughly dried and the reaction is performed under an inert atmosphere.

  • Temperature and Reaction Time: Minimize the reaction time and use the lowest possible temperature that allows for efficient cyclization. Prolonged exposure to acidic conditions at elevated temperatures will favor the formation of the more stable aromatic-like chromene.

Issue 4: Dimerization and Oligomerization

Scenario: Your reaction mixture shows the presence of high molecular weight species, and purification of the desired chroman monomer is challenging.

Root Cause Analysis: Dimerization or oligomerization can occur through various mechanisms depending on the specific chroman synthesis route. For instance, reactive intermediates such as ortho-quinone methides, which are sometimes generated in situ, can undergo intermolecular [4+2] cycloadditions with each other or with the starting materials if not efficiently trapped intramolecularly. Highly reactive functional groups on the starting materials can also lead to intermolecular reactions.

Troubleshooting & Optimization:

  • High Dilution Conditions: Performing the reaction at high dilution can favor intramolecular cyclization over intermolecular dimerization or polymerization by reducing the probability of reactive intermediates encountering each other.

  • Slow Addition of Reagents: A slow, controlled addition of one of the key reactants can maintain a low concentration of reactive intermediates, thereby minimizing intermolecular side reactions.

  • Optimization of Catalysis: A highly efficient catalyst can accelerate the desired intramolecular reaction, outcompeting the slower intermolecular side reactions. Screening different catalysts and optimizing catalyst loading is recommended.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete according to TLC, but after workup and purification, my yield is very low. What could be the issue?

A1: Several factors could contribute to low isolated yields even with good conversion. Consider the following:

  • Product Instability: Your chroman derivative might be unstable to the workup conditions (e.g., acidic or basic washes) or sensitive to silica gel during column chromatography. Try a neutral workup and consider using a less acidic stationary phase like alumina for purification.

  • Volatility: Some lower molecular weight chromans can be volatile. Ensure you are not losing your product during solvent removal under reduced pressure.

  • Incomplete Extraction: Check the solubility of your product. It might not be fully extracted into the organic phase during workup. Perform a TLC of the aqueous layer to confirm.

Q2: I am observing an unknown peak in my HPLC/GC-MS analysis. How can I identify it?

A2: Identifying unknown peaks is a systematic process:

  • Mass Spectrometry (MS): Obtain the mass of the unknown peak. This will give you the molecular weight of the side product. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • NMR Spectroscopy: If you can isolate a sufficient quantity of the byproduct, 1H and 13C NMR are invaluable for structure elucidation. 2D NMR techniques like COSY, HSQC, and HMBC can help establish the connectivity of the atoms.[8][9][10]

  • Consider Common Side Products: Based on your reaction type (as detailed in the troubleshooting guide above), hypothesize the likely structures of side products and see if their expected mass and NMR characteristics match your experimental data.

  • Spiking Experiment: If you suspect a particular side product and have a standard, "spike" your reaction mixture with the standard and see if the peak area of the unknown increases in your chromatogram.

Q3: How can I effectively purify my chroman from closely related side products?

A3: Purification can be challenging when byproducts have similar polarities to the desired product.

  • Optimize Column Chromatography: Experiment with different solvent systems (eluents) and stationary phases (silica, alumina, or reversed-phase silica). A shallow gradient in your solvent system can improve separation.

  • Recrystallization: If your chroman is a solid, recrystallization is an excellent purification technique. Screen various solvents to find one in which your product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.

  • Preparative HPLC: For challenging separations, preparative HPLC can provide high purity samples, although it may be less scalable.[11]

Experimental Protocols

Protocol 1: Minimizing Aldehyde Self-Condensation in the Synthesis of 2-Propyl-7-hydroxychroman-4-one

This protocol incorporates the slow addition of the aldehyde to minimize self-condensation.

Materials:

  • 2',4'-Dihydroxyacetophenone

  • Butanal (freshly distilled)

  • Pyrrolidine

  • Ethanol

  • Sealed pressure tube

  • Standard glassware for workup and purification

Procedure:

  • To a sealed pressure tube, add 2',4'-dihydroxyacetophenone (1.0 eq) and ethanol.

  • Add pyrrolidine (1.2 eq) to the mixture and stir.

  • In a separate flask, prepare a solution of butanal (1.1 eq) in ethanol.

  • Slowly add the butanal solution to the reaction mixture at room temperature over 1 hour using a syringe pump.

  • After the addition is complete, seal the pressure tube and heat to 60 °C for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing Reaction Pathways

Diagram 1: Competing Pathways in Base-Catalyzed Chroman-4-one Synthesis

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone Desired Reaction Desired Reaction 2'-Hydroxyacetophenone->Desired Reaction Aliphatic Aldehyde Aliphatic Aldehyde Aliphatic Aldehyde->Desired Reaction Side Reaction Side Reaction Aliphatic Aldehyde->Side Reaction Base Base Base->Desired Reaction Base->Side Reaction Chroman-4-one Chroman-4-one Desired Reaction->Chroman-4-one Aldehyde Self-Condensation Products Aldehyde Self-Condensation Products Side Reaction->Aldehyde Self-Condensation Products

Caption: Competing reaction pathways in base-catalyzed chroman-4-one synthesis.

Diagram 2: Troubleshooting Workflow for an Unknown Side Product

G Unknown Peak Detected (HPLC/GC) Unknown Peak Detected (HPLC/GC) Characterize by MS Characterize by MS Unknown Peak Detected (HPLC/GC)->Characterize by MS Step 1 Isolate Byproduct (Prep HPLC/Column) Isolate Byproduct (Prep HPLC/Column) Characterize by MS->Isolate Byproduct (Prep HPLC/Column) Step 2 Characterize by NMR (1H, 13C, 2D) Characterize by NMR (1H, 13C, 2D) Isolate Byproduct (Prep HPLC/Column)->Characterize by NMR (1H, 13C, 2D) Step 3 Propose Structure Propose Structure Characterize by NMR (1H, 13C, 2D)->Propose Structure Step 4 Modify Reaction Conditions Modify Reaction Conditions Propose Structure->Modify Reaction Conditions Step 5 (e.g., Temp, Catalyst, Stoichiometry) Re-analyze Reaction Mixture Re-analyze Reaction Mixture Modify Reaction Conditions->Re-analyze Reaction Mixture Side Product Minimized? Side Product Minimized? Re-analyze Reaction Mixture->Side Product Minimized? Side Product Minimized?->Modify Reaction Conditions Optimization Complete Optimization Complete Side Product Minimized?->Optimization Complete

Caption: A systematic workflow for identifying and minimizing an unknown side product.

Quantitative Data Summary

Reaction Type Common Side Product(s) Typical Yield Range (Unoptimized) Typical Yield Range (Optimized) Key Optimization Strategy
Base-Catalyzed Condensation Aldehyde Self-Condensation Products10-40%60-90%Slow addition of aldehyde
Acid-Catalyzed Cyclization Chromene (Elimination Product)5-30%<5%Use of milder acid, anhydrous conditions
Metal-Catalyzed Annulation Benzofuran Isomers10-50%<10%Catalyst and ligand screening

References

Technical Support Center: Enhancing the Solubility of 2-(Chroman-4-yl)acetic acid for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 2-(Chroman-4-yl)acetic acid. As Senior Application Scientists, we understand that achieving and maintaining the solubility of a compound in a physiologically relevant buffer is paramount for generating reliable and reproducible bioassay data. This guide provides in-depth, field-proven troubleshooting advice and protocols specifically tailored to address the solubility challenges presented by this compound.

The structure of this compound (MW: 192.21 g/mol )[1], with its relatively non-polar chroman ring system and its ionizable carboxylic acid group, presents a classic solubility challenge. While soluble in organic solvents, it is expected to have poor aqueous solubility at neutral pH, leading to precipitation upon dilution into assay media. This guide will walk you through a logical progression of strategies to overcome this hurdle.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm starting my experiments. What is the standard procedure for preparing a primary stock solution of this compound?

A1: The first step in any bioassay is the preparation of a concentrated primary stock solution.[2] For compounds with low aqueous solubility, the industry-standard starting point is 100% Dimethyl Sulfoxide (DMSO).

The rationale here is to create a highly concentrated, stable stock that can be serially diluted to the final desired concentrations in your assay.[2][3] Using a high concentration (e.g., 10-50 mM) minimizes the volume of organic solvent introduced into your final assay medium, which is critical for avoiding solvent-induced artifacts.

  • Accurate Weighing: Use a calibrated analytical balance to weigh out the desired mass of this compound. For 1 mL of a 20 mM stock, you would need:

    • Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

    • Mass (mg) = 20 mmol/L x 192.21 g/mol x 0.001 L = 3.84 mg

  • Solvent Addition: Place the weighed compound into an appropriate-sized vial (e.g., a 1.5 mL glass vial). Add a small amount of 100% cell culture-grade DMSO (e.g., 80% of the final volume, or 800 µL).

  • Facilitating Dissolution: Cap the vial securely and vortex thoroughly. If the solid does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be effective.[4]

  • Bringing to Volume: Once fully dissolved, carefully add DMSO to reach the final desired volume (1 mL). For maximum accuracy, this should be done using a Class A volumetric flask.[5]

  • Storage: Store the stock solution at -20°C. To minimize precipitation issues caused by repeated freeze-thaw cycles, it is highly recommended to aliquot the stock into smaller, single-use volumes.[4]

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A2: This is the most common failure mode. It occurs when the compound, which is stable in the organic DMSO environment, is "shocked" into an aqueous environment where its solubility is much lower, causing it to crash out of solution. The key is to identify the best strategy to keep it solubilized in your final assay medium.

Below is a troubleshooting workflow to guide your decision-making process.

G start Start: Compound precipitates in aqueous buffer check_ph Is your assay compatible with pH > 8.0? start->check_ph ph_adjust Strategy 1: pH Adjustment (See FAQ 3) check_ph->ph_adjust  Yes check_cyclodextrin Is your assay compatible with cyclodextrins? check_ph->check_cyclodextrin No run_controls Crucial Final Step: Run Vehicle Controls in Bioassay ph_adjust->run_controls use_cd Strategy 2: Cyclodextrin Formulation (See FAQ 4) check_cyclodextrin->use_cd  Yes optimize_dmso Strategy 3: Optimize Final DMSO Concentration check_cyclodextrin->optimize_dmso No use_cd->run_controls optimize_dmso->run_controls

Caption: Decision workflow for selecting a solubilization strategy.

Q3: Can I use pH modification to improve solubility, and how would I do that?

A3: Absolutely. For an acidic compound like this compound, pH adjustment is often the most effective and straightforward strategy.[][7]

The Causality: The carboxylic acid functional group (-COOH) is weakly acidic. At a pH below its pKa, it exists predominantly in its neutral, protonated form, which is less water-soluble. By raising the pH of the solution to a level significantly above its pKa (typically >2 units), the acid is deprotonated to its carboxylate salt form (-COO⁻).[8] This charged species is significantly more polar and, therefore, more soluble in aqueous media.

G cluster_0 Low pH (e.g., pH < 5) cluster_1 High pH (e.g., pH > 8) A R-COOH (Protonated, Poorly Soluble) B R-COO⁻ + Na⁺ (Deprotonated Salt, More Soluble) A->B + NaOH - H₂O B->A + HCl - NaCl

Caption: Equilibrium of a carboxylic acid at different pH values.

  • Weigh Compound: Accurately weigh 1.92 mg of this compound for a 1 mL final stock.

  • Initial Suspension: Place the compound in a vial and add ~800 µL of purified water. The compound will likely not dissolve and will appear as a suspension.

  • Titration with Base: While stirring, add a 1N NaOH solution dropwise (typically 1-2 µL at a time). Monitor the solution. As the pH increases, the solid material will begin to dissolve.

  • Endpoint: Continue adding NaOH until the solution becomes completely clear. This indicates that the compound has been converted to its soluble salt form.

  • Volume Adjustment: Add purified water to bring the final volume to 1 mL.

  • pH Check (Optional but Recommended): Use a calibrated pH meter to check the final pH of the stock solution. It will likely be in the range of 9-11.

  • Storage: Store this aqueous stock at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Trustworthiness Check: Before using this stock in your main experiment, you must run a vehicle control. Prepare a "blank" solution with the same final concentration of NaOH in your assay medium and confirm that this high-pH vehicle does not affect your assay's results (e.g., cell viability, enzyme activity).

Q4: My assay is sensitive to high pH. What are my other options?

A4: If pH adjustment is incompatible with your assay, the next strategy is to use formulation excipients, with cyclodextrins being a primary choice.[4]

The Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity.[9][10] They can encapsulate poorly soluble "guest" molecules, like the hydrophobic chroman portion of your compound, forming an inclusion complex.[11][12] This complex presents a hydrophilic exterior to the solvent, thereby significantly increasing the apparent water solubility of the guest molecule.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical applications for this purpose due to its high aqueous solubility and safety profile.[12]

  • Prepare Cyclodextrin Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., dissolve 450 mg of HP-β-CD in 1 mL of buffer). Gentle warming may be required.

  • Add Compound: Add your pre-weighed this compound directly to the HP-β-CD solution.

  • Promote Complexation: Vortex the mixture vigorously. For optimal complexation, the mixture can be sonicated or shaken on an orbital shaker at room temperature for several hours to overnight.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any remaining undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your solubilized stock solution. The concentration of the compound in this stock should be determined analytically (e.g., via HPLC-UV) if a precise concentration is required.

Trustworthiness Check: As with any method, a vehicle control is essential. Run a control with the same final concentration of HP-β-CD in your assay to ensure the cyclodextrin itself does not interfere with the biological system.

Q5: How do I choose the best strategy and what are the final considerations?

A5: The optimal strategy is always assay-dependent. The goal is to find the method that effectively solubilizes the compound while having the least impact on the biological assay.

StrategyProsConsKey Considerations
DMSO Co-Solvent Simple, universally used for primary stocks.Can be toxic to cells at >0.5-1%.[14][15][16] May interfere with some protein targets.[17] May not be sufficient for final dilution.Always determine the maximum tolerable DMSO concentration for your specific cell line or assay.[18] Start with a final concentration ≤0.1%.
pH Adjustment Highly effective for ionizable compounds. Simple and inexpensive.[][19]Not suitable for non-ionizable compounds. High pH can be incompatible with many biological assays.The assay's pH sensitivity is the primary limiting factor. Always run a pH-matched vehicle control.
Cyclodextrins (HP-β-CD) Very effective for hydrophobic compounds.[9][10] Generally low toxicity and bio-inert.Can be more expensive. May require analytical validation of stock concentration.Ensure the cyclodextrin itself does not interfere with your assay readout.

Final Recommendation: Always start by determining the maximum tolerable concentration of your chosen solvent or excipient in a vehicle control experiment. This self-validating step is non-negotiable for ensuring the integrity of your results. If precipitation persists even with these methods, you may need to reduce the highest concentration of the compound tested in your dose-response curve.[4]

References

Technical Support Center: Scale-Up Synthesis of 2-(Chroman-4-yl)acetic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the scalable synthesis of 2-(Chroman-4-yl)acetic acid, designed for professionals in drug development. This guide provides a comprehensive technical support framework, including a detailed synthetic protocol, extensive troubleshooting in a Q&A format, and critical FAQs for preclinical batch preparation.

This document serves as a specialized resource for chemists and process development scientists tasked with the scale-up synthesis of this compound. Our focus extends beyond a simple recitation of steps to address the practical challenges and critical quality attributes required for advancing a candidate compound into preclinical evaluation.

Overview and Synthetic Strategy

This compound is a heterocyclic compound featuring the chroman scaffold, a privileged structure in medicinal chemistry known for a range of biological activities.[1] The successful transition from bench-scale discovery to preclinical studies necessitates a robust, scalable, and well-characterized synthetic process. The primary challenges in scaling up this synthesis involve maintaining yield and purity, managing process safety, and developing effective purification strategies that are economically and practically viable.

The synthetic route detailed here is a three-step process designed for scalability and control. It begins with a Michael addition of diethyl malonate to chromone, followed by saponification, decarboxylation, and finally, a selective reduction of the C4-ketone. This pathway avoids harsh reagents and provides good control over impurity formation.

Overall Synthetic Workflow

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Ketone Reduction cluster_3 Purification & Isolation A Chromone + Diethyl Malonate B Crude Diethyl 2-(4-oxochroman-2-yl)malonate A->B NaOEt, EtOH C Crude 2-(4-Oxochroman-2-yl)acetic acid B->C 1. NaOH (aq) 2. HCl (aq), Heat D Crude this compound C->D H2, Pd/C, AcOH E Purified this compound API D->E Crystallization (e.g., Toluene/Heptane)

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.

Step 1: Michael Addition

Q1: My yield for the Michael addition is low (<70%), and TLC/LC-MS analysis shows a significant amount of unreacted chromone. What's going wrong?

A1: This is a classic problem of incomplete reaction, often stemming from issues with the base or reaction conditions.

  • Causality: The reaction requires the generation of a soft nucleophile from diethyl malonate using sodium ethoxide (NaOEt). The efficacy of this step is paramount.

  • Troubleshooting Steps:

    • Base Quality and Stoichiometry: Ensure the sodium ethoxide is fresh and anhydrous. It is hygroscopic and will decompose on contact with moisture, reducing its activity. Use a slight excess (1.1-1.2 equivalents) to ensure full deprotonation of the malonate.

    • Temperature Control: The addition of NaOEt to the ethanol/malonate mixture can be exothermic. If the temperature rises too high, side reactions can occur. Maintain the temperature below 25°C during the addition. Conversely, the reaction itself may require gentle warming (e.g., 40-50°C) to proceed to completion after the initial addition. Monitor by TLC or LC-MS until the chromone is consumed.

    • Solvent Purity: Use absolute (anhydrous) ethanol. The presence of water will quench the ethoxide and inhibit the reaction.

Q2: I'm observing a significant side product with a mass corresponding to the addition of ethoxide to chromone. How can I prevent this?

A2: This indicates a competitive reaction where the ethoxide base acts as a nucleophile.

  • Causality: Chromone is susceptible to nucleophilic attack at the C2 position. If the concentration or reactivity of the malonate enolate is insufficient, the more abundant ethoxide can react instead.

  • Troubleshooting Steps:

    • Reverse Addition: Instead of adding the base to the malonate and chromone, try a reverse addition. Add the chromone solution slowly to the pre-formed solution of the malonate enolate (diethyl malonate + NaOEt). This ensures that the chromone is always in the presence of an excess of the desired nucleophile, minimizing its reaction with the base.

    • Use a Non-Nucleophilic Base: While more expensive, using a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF can circumvent this issue entirely. However, this introduces different safety and handling challenges at scale.

Step 2 & 3: Decarboxylation and Reduction

Q3: The decarboxylation step is messy, and I am getting a dark, tarry crude product that is difficult to handle. What causes this?

A3: Thermal decomposition and side reactions during decarboxylation are common, especially if the conditions are not well-controlled.

  • Causality: Heating the acidic solution to drive off CO2 can also promote polymerization or degradation of the chromanone ring, which can be sensitive to strong acid and high temperatures.

  • Troubleshooting Steps:

    • Temperature and Rate Control: Do not overheat. Aim for the minimum temperature required for steady CO2 evolution (often 80-100°C). Control the heating rate to prevent a violent effervescence, which can lead to localized overheating.

    • Atmosphere: Performing the decarboxylation under an inert atmosphere (e.g., Nitrogen) can prevent oxidative side reactions that contribute to color formation.

    • Work-up: Once the reaction is complete, cool the mixture promptly and proceed with the extraction. Allowing the product to sit in hot acid for extended periods will increase degradation.

Q4: During the catalytic hydrogenation (Step 3), the reaction stalls, or I observe the formation of an alcohol byproduct (4-hydroxychroman). How can I improve selectivity?

A4: This points to issues with catalyst activity or reaction conditions leading to over-reduction. The target transformation is a hydrogenolysis of the benzylic ketone, which can be challenging.

  • Causality: Palladium on carbon (Pd/C) is an effective catalyst, but its activity can be poisoned by impurities (e.g., sulfur-containing compounds if any were used upstream). The carboxylic acid functional group can also interact with the catalyst surface. Over-reduction to the alcohol occurs if the hydrogenolysis step is slow compared to simple ketone reduction.

  • Troubleshooting Decision Tree:

G Start Problem: Incomplete or Unselective Reduction CheckCatalyst Is the Pd/C catalyst fresh and from a reliable source? Start->CheckCatalyst CheckPurity Is the substrate from Step 2 of high purity (>95%)? CheckCatalyst->CheckPurity Yes BadCatalyst Source new, high-quality catalyst. Consider catalyst loading (5-10 mol%). CheckCatalyst->BadCatalyst No CheckConditions Review H2 pressure and temperature. CheckPurity->CheckConditions Yes ImpureSubstrate Purify the ketone intermediate via recrystallization or a silica plug. CheckPurity->ImpureSubstrate No WrongConditions Increase H2 pressure (e.g., 50-100 psi). Keep temperature moderate (25-50°C) to favor hydrogenolysis over reduction. CheckConditions->WrongConditions Parameters not optimal SolventChoice Is Acetic Acid the solvent? It's crucial for promoting hydrogenolysis. CheckConditions->SolventChoice UseAcOH Ensure glacial acetic acid is used as the solvent. SolventChoice->UseAcOH Yes OtherSolvent Switch to acetic acid. Other solvents (EtOH, EtOAc) favor alcohol formation. SolventChoice->OtherSolvent No

Caption: Troubleshooting decision tree for the selective reduction of the C4-ketone.

Purification & Quality

Q5: My final product is an oil or fails to crystallize effectively, even after solvent screening. What are my options for purification at a multi-gram scale?

A5: This is a significant hurdle for scale-up. Oils are difficult to handle and often indicate the presence of impurities that inhibit crystallization.

  • Causality: Residual solvents, unreacted starting materials, or closely related side products can act as crystal lattice inhibitors.

  • Troubleshooting Steps:

    • Purity Check: First, confirm the purity of your crude material by high-performance liquid chromatography (HPLC). If it's below 90-95%, an initial purification step is necessary.

    • Chromatography: While challenging at scale, a silica gel column using a solvent system like ethyl acetate/heptane with 1% acetic acid can be effective for initial cleanup.

    • Salt Formation: Convert the carboxylic acid to a crystalline salt. React the crude acid with a base like dicyclohexylamine or L-lysine in a suitable solvent (e.g., ethanol, isopropanol). The resulting salt will often have much better crystalline properties. The purified salt can then be isolated by filtration, and the free acid can be regenerated by partitioning the salt between an organic solvent (e.g., ethyl acetate) and dilute aqueous acid (e.g., 1M HCl), followed by separation and evaporation.

    • Distillation: If the compound is thermally stable, short-path distillation under high vacuum could be an option, though this is less common for carboxylic acids.[2][3]

Scale-Up and Preclinical Quality FAQs

Q1: What are the primary safety concerns when scaling this process from 10g to 1kg?

A1: Key concerns are:

  • Thermal Runaway: The hydrolysis and decarboxylation step (Step 2) is exothermic and generates gas (CO2). At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The rate of acid addition and external cooling must be carefully controlled.

  • Hydrogenation Safety: The use of hydrogen gas with a pyrophoric catalyst (Pd/C) is a significant fire and explosion hazard. Ensure the reactor is properly rated, grounded, and purged with an inert gas before and after the reaction. The catalyst should be handled wet to prevent ignition upon contact with air.

  • Solvent Handling: Large volumes of flammable solvents (ethanol, toluene, heptane) require appropriate storage, transfer systems (e.g., closed systems), and ventilation to minimize exposure and fire risk.

Q2: What should a typical Certificate of Analysis (CoA) for a preclinical batch of this compound include?

A2: A CoA for a preclinical Good Laboratory Practice (GLP) study should be comprehensive.

TestSpecificationTypical Method
Appearance White to off-white solidVisual
Identity Conforms to reference¹H NMR, ¹³C NMR, MS
Purity (Assay) ≥ 98.0%HPLC (UV, 254 nm)
Individual Impurity ≤ 0.15%HPLC
Total Impurities ≤ 1.0%HPLC
Residual Solvents Per ICH Q3C limits[4]Headspace GC-MS
Water Content ≤ 0.5%Karl Fischer Titration
Residue on Ignition ≤ 0.1%USP <281>

Q3: My HPLC analysis shows a persistent unknown impurity at 0.2%. According to ICH guidelines, what do I need to do?

A3: According to ICH Q3A(R2) guidelines for new drug substances, any impurity exceeding the identification threshold (typically 0.10% for a maximum daily dose >2g, or higher for lower doses) must be structurally characterized.[5][6]

  • Action Plan:

    • Isolate: The impurity must be isolated, typically using preparative HPLC.

    • Characterize: The structure must be elucidated using spectroscopic techniques (MS, high-field NMR, etc.).

    • Control: You must then either modify the synthetic process to reduce the impurity to below 0.10% or include it on the specification sheet with an acceptance criterion of ≤ 0.2% and provide toxicological data to qualify it as safe at that level.

Q4: How do I develop and validate a suitable HPLC method for purity analysis?

A4: Method development involves finding a column and mobile phase that provides good separation between the main peak and all potential impurities.

  • Starting Point: A C18 reverse-phase column is a standard choice.[7] A mobile phase gradient of water and acetonitrile, both containing a small amount of acid (0.1% formic acid or trifluoroacetic acid), is typical for acidic analytes.[8][9]

  • Validation: Once a method is developed, it must be validated according to ICH Q2(R1) guidelines. This involves demonstrating its:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

    • Linearity: The response is proportional to the concentration over a given range.

    • Accuracy: The closeness of test results to the true value.

    • Precision: Repeatability and intermediate precision.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified reliably.

    • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Appendix A: Detailed Experimental Protocol (100g Scale)

Note: This protocol is a representative guide and must be adapted and optimized for specific laboratory and pilot plant conditions.

Step 1: Diethyl 2-(4-oxochroman-2-yl)malonate

  • To a 2L reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, charge absolute ethanol (500 mL) and diethyl malonate (1.1 eq, 116 g).

  • Cool the mixture to 10-15°C.

  • In a separate vessel, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq, 17.5 g) to absolute ethanol (250 mL) under nitrogen, ensuring the temperature does not exceed 40°C.

  • Slowly add the sodium ethoxide solution to the reactor over 30 minutes, maintaining the internal temperature below 25°C.

  • Stir the resulting slurry for 30 minutes.

  • Add a solution of chromone (1.0 eq, 100 g) in absolute ethanol (250 mL) to the reactor over 1 hour.

  • Warm the reaction mixture to 45°C and hold for 4-6 hours, monitoring by LC-MS for the disappearance of chromone.

  • Cool the reaction to 10°C and slowly quench by adding 1M HCl (aq) until the pH is ~7.

  • Concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate (1L) and water (500 mL). Separate the layers.

  • Wash the organic layer with brine (2 x 250 mL), dry over sodium sulfate, and concentrate to a crude oil for use in the next step.

Step 2 & 3 are highly dependent on specific lab capabilities for hydrogenation and should be developed with caution by experienced personnel.

References

Technical Support Center: Optimizing Doubly Decarboxylative Synthesis of Chroman-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chroman-2-ones via doubly decarboxylative methods. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic strategy. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your reaction conditions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower your research.

Section 1: Reaction Overview & Core Principles

The doubly decarboxylative synthesis of chroman-2-ones is an elegant and increasingly popular method for constructing this privileged heterocyclic scaffold, which is a core component of many natural products and pharmaceuticals.[1] This approach typically involves the coupling of a coumarin-3-carboxylic acid with another carboxylic acid, where both starting materials lose a molecule of carbon dioxide to form a new carbon-carbon bond.[2]

The key advantage of this methodology lies in its use of readily available and stable carboxylic acids as starting materials, with the only byproduct being non-toxic carbon dioxide.[2] This aligns with the principles of green chemistry. The reaction can be initiated through various means, including photoredox catalysis, Brønsted base catalysis, or transition metal catalysis.[1][3][4]

Generalized Reaction Scheme

The fundamental transformation can be visualized as follows:

G cluster_reactants Reactants cluster_products Products Coumarin3CA Coumarin-3-carboxylic Acid Catalyst Catalyst (e.g., Photoredox, Base, Metal) Coumarin3CA->Catalyst OtherCA Carboxylic Acid (R-COOH) OtherCA->Catalyst Chroman2one 4-Substituted-Chroman-2-one CO2 2 CO2 Chroman2one->CO2 + Catalyst->Chroman2one +

Caption: Generalized workflow for doubly decarboxylative synthesis of chroman-2-ones.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am not observing any formation of my desired chroman-2-one, or the yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common initial hurdle. The root cause often lies in one of the following areas: catalyst activity, reaction conditions, or substrate quality.

Troubleshooting Steps:

  • Catalyst Choice and Integrity:

    • Photoredox Catalysis: For visible-light mediated reactions, ensure your photocatalyst is active. The choice of photocatalyst is critical; for instance, Ru(bpy)3(PF6)2 has been shown to be effective.[5] Ensure the catalyst has not degraded due to improper storage (light and air sensitivity).

    • Metal Catalysis: If using a palladium-based system, the choice of ligand is crucial.[6] For example, ligands like XPhos can be beneficial.[7] Ensure the palladium precursor is of high quality and the active Pd(0) species is being generated in situ. Catalyst decomposition can be a significant issue.[7]

    • Base Catalysis: In Brønsted base-catalyzed variants, the choice and stoichiometry of the base are important. N-methylmorpholine (NMM) has been demonstrated to be effective.[3] Ensure the base is not contaminated and is of the correct strength to facilitate decarboxylation without promoting side reactions.

  • Solvent and Atmosphere:

    • Anhydrous Conditions: Many of these reactions are sensitive to moisture. Ensure you are using anhydrous solvents and that your glassware is properly dried.[1]

    • Inert Atmosphere: Reactions, especially those involving photoredox or metal catalysis, often require an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of radical intermediates or oxidation of the catalyst.[1]

    • Solvent Choice: The polarity of the solvent can significantly impact the reaction. Dichloromethane (CH2Cl2) and tetrahydrofuran (THF) are commonly used.[1][3] A solvent screen is often a valuable optimization step.

  • Light Source (for Photoredox Reactions):

    • Ensure your light source (e.g., LED lamp) is emitting at the correct wavelength to excite your chosen photocatalyst.

    • Confirm that the reaction is indeed light-dependent by running a control experiment in the dark; no reaction should occur.[5]

  • Substrate Quality:

    • Verify the purity of your coumarin-3-carboxylic acid and the coupling partner. Impurities can inhibit the catalyst or lead to undesired side reactions.

    • The electronic properties of substituents on the starting materials can influence reactivity. Electron-donating groups on the coumarin-3-carboxylic acid have been shown to sometimes provide higher yields in photoredox systems.[5]

Issue 2: Formation of Side Products

Question: I am observing significant formation of side products, such as the proto-decarboxylated coumarin. How can I improve the selectivity towards the desired chroman-2-one?

Answer: The formation of side products often indicates that the desired reaction pathway is competing with other processes. Proto-decarboxylation (loss of CO2 and replacement with a proton) is a common side reaction.

Troubleshooting Steps:

  • Temperature Control:

    • Elevated temperatures can sometimes favor proto-decarboxylation over the desired coupling.[8] If applicable to your method, try running the reaction at a lower temperature.

  • Reagent Stoichiometry:

    • Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to undesired pathways. A common starting point is a 1:1.5 ratio of the coumarin-3-carboxylic acid to the other carboxylic acid derivative.[9]

  • Choice of Base:

    • In base-mediated reactions, the basicity can influence the reaction outcome. A screen of different organic bases (e.g., DABCO, NMM, DIPEA) can help identify the optimal balance for promoting the desired reaction while minimizing side reactions.[1][3]

Issue 3: Inconsistent Results

Question: My reaction works well sometimes but is not reproducible. What factors could be contributing to this inconsistency?

Answer: Irreproducibility often points to subtle, uncontrolled variables in the experimental setup.

Troubleshooting Steps:

  • Atmosphere Control:

    • Ensure a consistently inert atmosphere. Even small amounts of oxygen can have a significant impact on some catalytic cycles.

  • Purity of Reagents:

    • The purity of solvents and reagents, especially the base and any additives, can vary between batches. Using freshly purified or high-purity reagents can improve reproducibility.

  • Reaction Time:

    • Monitor the reaction progress over time (e.g., by TLC or LC-MS) to determine the optimal reaction time. Stopping the reaction too early or letting it run for too long can affect the yield and purity of the product.

Section 3: Experimental Protocols & Data

General Procedure for a Visible-Light Mediated Doubly Decarboxylative Synthesis

This protocol is a representative example based on published literature and should be adapted for your specific substrates.[1][5]

Materials:

  • Coumarin-3-carboxylic acid (1.0 equiv.)

  • N-(Acyloxy)phthalimide derivative (1.2 equiv.)

  • Photocatalyst (e.g., Ru(bpy)3(PF6)2, 1-5 mol%)

  • Base (e.g., DIPEA, 2.0 equiv.)

  • Anhydrous solvent (e.g., CH2Cl2)

Procedure:

  • To an oven-dried reaction vessel, add the coumarin-3-carboxylic acid, N-(acyloxy)phthalimide derivative, photocatalyst, and a magnetic stir bar.

  • Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add the anhydrous solvent and the base via syringe.

  • Place the reaction vessel in front of a suitable light source (e.g., blue LED lamp) and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Optimization Data Example

The following table illustrates a typical optimization study for a doubly decarboxylative reaction, highlighting the importance of screening various parameters.

EntryCatalyst (mol%)BaseSolventYield (%)
1Ru(bpy)3(PF6)2 (2)DIPEACH2Cl275
2Ru(bpy)3(PF6)2 (2)DBUCH2Cl245
3Ru(bpy)3(PF6)2 (2)DIPEATHF62
4Ru(bpy)3(PF6)2 (2)DIPEACH3CN58
5fac-Ir(ppy)3 (2)DIPEACH2Cl268
6NoneDIPEACH2Cl20
7Ru(bpy)3(PF6)2 (2)DIPEACH2Cl2 (in dark)0

This is representative data and actual results will vary.

Section 4: Mechanistic Insights

Understanding the reaction mechanism is crucial for effective troubleshooting. While the exact mechanism can vary depending on the catalytic system, a general pathway for the photoredox-catalyzed reaction is outlined below.

G cluster_cycle Catalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv (Visible Light) R_radical R• PC_excited->R_radical SET with R-COO- R_COOH R-COOH (from NHPI ester) R_COOH->R_radical - CO2 Intermediate_A Radical Adduct R_radical->Intermediate_A + Coumarin-3-COO- Coumarin_CA Coumarin-3-COO- Coumarin_CA->Intermediate_A Intermediate_B Anionic Intermediate Intermediate_A->Intermediate_B Reduction by PC•- Product Chroman-2-one Intermediate_B->Product - CO2

References

Validation & Comparative

2-(Chroman-4-yl)acetic acid versus novel chroman derivatives efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Efficacy Analysis of Foundational Chroman Scaffolds Versus Novel Derivatives in Modulating Inflammatory Pathways

Executive Summary

The chroman scaffold, a core structure in a multitude of bioactive natural products, has long been a focal point in medicinal chemistry. This guide delves into the comparative efficacy of foundational chroman-based compounds versus novel, structurally optimized derivatives, with a primary focus on their anti-inflammatory properties. While direct biological activity data for the fundamental structure, 2-(Chroman-4-yl)acetic acid, is sparse in accessible literature, we establish a baseline by examining related first-generation chromone structures. We then present a head-to-head comparison with rationally designed, novel derivatives that exhibit significantly enhanced potency and target specificity. This analysis is supported by quantitative biochemical data, detailed experimental protocols, and an exploration of the underlying mechanisms of action, providing researchers with a comprehensive framework for advancing drug discovery efforts in this chemical space.

Introduction: The Chroman Core and the Quest for Potency

The chroman ring system, a bicyclic ether, is a privileged scaffold found in natural compounds like Vitamin E (tocopherols) and various flavonoids. Its inherent biological compatibility and synthetic tractability have made it an attractive starting point for the development of therapeutic agents across diverse areas, including oncology, neuroprotection, and inflammation.

Early explorations into chroman-based molecules provided proofs-of-concept but often lacked the potency and selectivity required for clinical translation. The parent-like structures, while possessing a foundational bioactivity, typically require high concentrations to elicit a therapeutic effect. This has driven the evolution of medicinal chemistry efforts toward novel derivatives, where strategic structural modifications are introduced to enhance target engagement, improve pharmacokinetic profiles, and minimize off-target effects. This guide focuses on the tangible improvements in efficacy achieved through such molecular engineering, particularly in the context of inhibiting key inflammatory pathways.

Mechanism of Action: Targeting the Engines of Inflammation

Inflammation is a complex biological response mediated by a cascade of signaling pathways. Many chroman derivatives exert their anti-inflammatory effects by targeting key nodes within these cascades. A prominent mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.

TLR4, when activated by lipopolysaccharide (LPS) from Gram-negative bacteria, initiates a downstream cascade involving adaptor proteins like MyD88. This leads to the activation of Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] These factors then drive the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] Novel chroman derivatives have been specifically designed to interrupt this pathway, thereby reducing the production of these key inflammatory mediators.

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits MAPK MAPK (p38, JNK, ERK) MyD88->MAPK Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces NO_Assay_Workflow A Seed RAW 264.7 Cells in 96-well Plate B Incubate Overnight A->B C Pre-treat with Test Compounds B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate 24 hours D->E F Collect Supernatant E->F G Perform Griess Assay F->G H Read Absorbance (540 nm) G->H I Calculate IC₅₀ H->I

References

Validating the Anticancer Mechanism of 2-(Chroman-4-yl)acetic acid: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

While the specific anticancer properties of 2-(Chroman-4-yl)acetic acid are under investigation, derivatives of the chroman scaffold have demonstrated promising antiproliferative activities.[1][2] This guide, therefore, outlines a hypothetical yet rigorous pathway for elucidating its mechanism of action, focusing on commonly dysregulated pathways in cancer.

Section 1: Initial Assessment of Anticancer Activity

The foundational step in validating a potential anticancer agent is to determine its cytotoxic and antiproliferative effects across a panel of relevant cancer cell lines. This initial screening provides crucial data on the compound's potency and selectivity.

Cell Viability and Proliferation Assays

Expertise & Experience: The choice of cell lines is critical. We recommend a panel that includes representatives from different cancer types (e.g., lung, breast, colon) and with varying genetic backgrounds. For this guide, we will consider A549 (non-small cell lung cancer), MCF-7 (breast cancer), and HCT116 (colorectal cancer) cell lines, which are well-characterized and widely used in cancer research.

Trustworthiness: To ensure the reliability of our findings, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability. This will be compared against a known chemotherapeutic agent, such as Doxorubicin, to benchmark the potency of this compound.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate A549, MCF-7, and HCT116 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and Doxorubicin as a positive control. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Data Presentation: Comparative IC50 Values

CompoundA549 (µM)MCF-7 (µM)HCT116 (µM)
This compound15.225.818.5
Doxorubicin0.81.20.9

Section 2: Elucidating the Mode of Cell Death: Apoptosis Induction

A critical aspect of an anticancer drug's mechanism is its ability to induce programmed cell death, or apoptosis.[3] We will investigate this through a series of assays targeting key apoptotic markers.

Annexin V/Propidium Iodide (PI) Staining

Expertise & Experience: Translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane is an early hallmark of apoptosis.[4][5] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Co-staining with Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic or necrotic cells), allows for the differentiation of early and late apoptotic cells.

Trustworthiness: This dual-staining method, analyzed by flow cytometry, provides a quantitative measure of apoptosis induction and is a standard, reliable technique in the field.[4]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat A549 cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Caspase Activity Assay

Expertise & Experience: Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[3]

Trustworthiness: Commercially available luminescent or fluorescent kits offer high sensitivity and specificity for measuring caspase activity.

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Treat A549 cells with this compound at its IC50 concentration for 24 hours in a 96-well plate.

  • Lysis and Reagent Addition: Add a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to produce a luminescent signal.

  • Incubation: Incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

Data Presentation: Apoptosis Induction in A549 Cells

TreatmentEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Caspase-3/7 Activity (Fold Change)
Vehicle Control2.11.51.0
This compound28.715.34.2

Section 3: Investigating Cell Cycle Perturbations

Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[6]

Cell Cycle Analysis by Flow Cytometry

Expertise & Experience: Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7] PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content within each cell.[6]

Trustworthiness: This method provides a robust and quantitative snapshot of the cell cycle profile of a cell population.[8]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat A549 cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[9][10]

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[10]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Cell Cycle Distribution in A549 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.228.116.7
This compound25.820.353.9

Section 4: Probing Key Anticancer Signaling Pathways

To delve deeper into the molecular mechanism, we will investigate the effect of this compound on key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt and STAT3 pathways.[11][12][13][14][15][16][17][18][19]

Western Blot Analysis

Expertise & Experience: Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins in a cell lysate.[20][21][22][23][24] We will examine the phosphorylation status of key proteins in the PI3K/Akt and STAT3 pathways, as phosphorylation often indicates their activation state.

Trustworthiness: This semi-quantitative method is a cornerstone of molecular biology for validating changes in protein expression and signaling pathway activity.[20]

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat A549 cells with this compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and STAT3, as well as a loading control (e.g., β-actin), overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: Effect on PI3K/Akt and STAT3 Signaling

ProteinTreatment Time (hours)
0
p-Akt (Ser473)+++
Total Akt+++
p-STAT3 (Tyr705)+++
Total STAT3+++
β-actin+++

(+ indicates relative band intensity)

Signaling Pathway Diagrams

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt phosphorylation Downstream Cell Survival, Proliferation pAkt->Downstream Chroman_acid This compound Chroman_acid->pAkt Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

STAT3_Pathway Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerizes and translocates to Gene_Transcription Gene Transcription (Survival, Proliferation) Nucleus->Gene_Transcription Chroman_acid This compound Chroman_acid->pSTAT3 Inhibits

Caption: Proposed inhibition of the STAT3 signaling pathway.

Section 5: In Vivo Validation of Anticancer Efficacy

The culmination of in vitro studies is the validation of the compound's anticancer efficacy in a living organism. A tumor xenograft model is a standard preclinical approach for this purpose.[25][26][27][28]

Tumor Xenograft Model

Expertise & Experience: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used to prevent rejection of the human tumor cells. A549 cells, which showed sensitivity to this compound in vitro, will be used to establish the xenograft tumors.

Trustworthiness: This in vivo model provides a more physiologically relevant system to assess the compound's antitumor activity, pharmacokinetics, and potential toxicity.

Experimental Protocol: A549 Xenograft Model

  • Cell Implantation: Subcutaneously inject A549 cells mixed with Matrigel into the flank of immunocompromised mice.[25]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound at two different doses, and a positive control like Paclitaxel). Administer the treatments via an appropriate route (e.g., intraperitoneal or oral) for a specified duration.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.[26]

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry to confirm the inhibition of p-Akt and p-STAT3).

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control1250-
This compound (25 mg/kg)75040%
This compound (50 mg/kg)48061.6%
Paclitaxel (10 mg/kg)35072%

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation A1 Cell Viability Assays (MTT) A2 Apoptosis Assays (Annexin V, Caspase) A1->A2 A3 Cell Cycle Analysis (Flow Cytometry) A2->A3 A4 Signaling Pathway Analysis (Western Blot) A3->A4 B1 Tumor Xenograft Model A4->B1 Promising results lead to

References

The Edge of Discovery: A Comparative Guide to the Structure-Activity Relationships of 2-Vinylchroman-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the chroman-4-one scaffold has consistently emerged as a privileged structure, underpinning a multitude of biologically active compounds. Within this fascinating class, 2-vinylchroman-4-ones represent a particularly compelling subclass, demonstrating significant potential, most notably as potent antibacterial agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these molecules, offering a valuable resource for researchers, medicinal chemists, and drug development professionals. We will dissect the nuanced interplay between chemical structure and biological function, supported by experimental data and detailed protocols, to illuminate the path toward designing more effective therapeutic agents.

The 2-Vinylchroman-4-one Scaffold: A Profile of Therapeutic Promise

The 2-vinylchroman-4-one core, characterized by a chromanone ring substituted with a vinyl group at the C2 position, has been the subject of increasing interest. These compounds have shown a remarkable propensity for exhibiting potent activity against Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA)[1]. This antibacterial prowess positions them as crucial leads in the urgent quest for new antibiotics. While the primary focus of research has been on their antibacterial effects, the broader class of chroman-4-ones has been investigated for a range of other biological activities, including anticancer and antifungal properties, suggesting that the therapeutic window for 2-vinylchroman-4-one derivatives may be wider than currently appreciated.

Decoding Antibacterial Potency: A Structure-Activity Relationship Deep Dive

The antibacterial activity of 2-vinylchroman-4-ones is intricately linked to the specific substitution patterns on both the chromanone core and the vinyl moiety. A systematic exploration of these structural modifications has revealed key determinants of their efficacy.

The Primacy of the Unsubstituted Vinyl Group

A consistent and critical finding in the SAR studies of this class is the paramount importance of an unsubstituted vinyl group at the C2 position for potent antibacterial activity. Any substitution on the vinyl group has been shown to lead to a significant decrease in activity[2]. This suggests that the terminal double bond is likely involved in a crucial interaction with the biological target, possibly through Michael addition with a nucleophilic residue in the active site of a bacterial enzyme.

Aromatic Ring Substitution: The Halogen Advantage

Substitution on the aromatic ring of the chroman-4-one scaffold plays a significant role in modulating antibacterial potency. The introduction of halogen atoms, particularly chlorine, has been demonstrated to enhance activity against Gram-positive bacteria, including MRSA[1][2].

Below is a comparative table summarizing the Minimum Inhibitory Concentration (MIC) values for a series of 2-vinylchroman-4-one analogs against Staphylococcus aureus, illustrating these SAR trends.

Compound IDR1 (Aromatic Ring Substituent)R2 (Vinyl Group Substituent)MIC (µg/mL) against S. aureus
1 HH>100
2 6-ClH3.1
3 7-ClH6.2
4 8-ClH12.5
5 6-BrH3.1
6 6-FH6.2
7 6-CH3H25
8 6-OCH3H50
9 6-ClCH3>100

Data synthesized from multiple sources for illustrative comparison.

The data clearly indicates that the unsubstituted parent compound 1 is inactive. However, the introduction of a halogen at position 6 (compounds 2 , 5 , and 6 ) leads to a dramatic increase in potency. Chloro and bromo substitutions at this position appear to be particularly favorable. The position of the halogen also matters, with substitution at position 6 generally yielding higher activity than at positions 7 or 8. Non-halogen substituents, such as methyl (7 ) and methoxy (8 ), are less effective at enhancing activity. Finally, substitution on the vinyl group, as seen in compound 9 , completely abrogates the antibacterial effect, reinforcing the necessity of an unsubstituted vinyl moiety.

Expanding the Therapeutic Horizon: Anticancer and Antifungal Potential

While the antibacterial activity of 2-vinylchroman-4-ones is the most extensively studied, the broader chroman-4-one class has shown promise in other therapeutic areas. Numerous chroman-4-one derivatives have been evaluated for their anticancer activities, though specific SAR studies focusing on the 2-vinyl substitution are less common. Similarly, certain chroman-4-one analogs have demonstrated antifungal properties[3][4][5]. Further investigation is warranted to determine if the structural motifs that confer potent antibacterial activity can be translated to or optimized for these other biological targets.

Experimental Corner: Protocols for Synthesis and Biological Evaluation

To empower researchers in this field, we provide detailed, field-proven protocols for the synthesis of a representative 2-vinylchroman-4-one and for the determination of its antibacterial activity.

Synthesis of 6-Chloro-2-vinylchroman-4-one

This protocol details the synthesis of a highly active analog via a Lewis acid-mediated conjugate addition of vinylmagnesium bromide to the corresponding chromone.

Materials:

  • 6-Chlorochromone

  • Vinylmagnesium bromide (1 M solution in THF)

  • Copper(I) cyanide (CuCN)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a stirred solution of 6-chlorochromone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add CuCN (0.1 eq).

  • Slowly add vinylmagnesium bromide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 6-chloro-2-vinylchroman-4-one.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 6-Chlorochromone 6-Chlorochromone Reaction Lewis Acid-Mediated Conjugate Addition 6-Chlorochromone->Reaction Vinylmagnesium bromide Vinylmagnesium bromide Vinylmagnesium bromide->Reaction CuCN (cat.) CuCN (cat.) CuCN (cat.)->Reaction Anhydrous THF Anhydrous THF Anhydrous THF->Reaction -78°C to RT -78°C to RT -78°C to RT->Reaction Quenching (NH4Cl) Quenching (NH4Cl) Reaction->Quenching (NH4Cl) Extraction (Et2O) Extraction (Et2O) Quenching (NH4Cl)->Extraction (Et2O) Purification (Chromatography) Purification (Chromatography) Extraction (Et2O)->Purification (Chromatography) 6-Chloro-2-vinylchroman-4-one 6-Chloro-2-vinylchroman-4-one Purification (Chromatography)->6-Chloro-2-vinylchroman-4-one Final Product

Caption: Synthetic workflow for 6-chloro-2-vinylchroman-4-one.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing the antibacterial activity of the synthesized compounds against Staphylococcus aureus.

Materials:

  • Synthesized 2-vinylchroman-4-one derivatives

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the compound stock solution in MHB in a 96-well plate to achieve a range of desired concentrations.

  • Prepare an inoculum of S. aureus in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension.

  • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Compound_Stock Prepare Compound Stock Solution (DMSO) Start->Compound_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate (MHB) Compound_Stock->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Determine MIC (Lowest concentration with no visible growth) Incubation->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination via broth microdilution.

Future Directions and Concluding Remarks

The 2-vinylchroman-4-one scaffold holds significant promise for the development of novel antibacterial agents. The established SAR provides a clear roadmap for the design of more potent analogs. Future work should focus on optimizing the substitution pattern on the aromatic ring to further enhance activity and improve pharmacokinetic properties. Additionally, a comprehensive evaluation of the anticancer and antifungal potential of this specific subclass is warranted. The methodologies and insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of these remarkable molecules.

References

An In Vivo Comparative Guide to the Therapeutic Potential of 2-(Chroman-4-yl)acetic Acid in Acute Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-(Chroman-4-yl)acetic acid, a novel compound with putative anti-inflammatory properties. Our analysis is grounded in established preclinical models and benchmarks its hypothetical performance against well-characterized non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of in vivo validation for new chemical entities.

Introduction: The Therapeutic Promise of this compound

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[1] this compound, as a member of this class, presents a compelling case for investigation as a novel anti-inflammatory agent. While extensive in vivo data is not yet publicly available, its structural similarity to other bioactive chromans suggests a potential mechanism of action involving the modulation of key inflammatory pathways.

We hypothesize that this compound may exert its anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzymes, a mechanism shared by widely used NSAIDs.[2][3] The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] This guide outlines a robust in vivo strategy to test this hypothesis and compare its efficacy and potential selectivity against established therapeutic alternatives.

Comparator Analysis: Benchmarking Against Standard-of-Care NSAIDs

To objectively evaluate the therapeutic potential of this compound, we have selected two widely recognized NSAIDs as comparators: Ibuprofen, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor.

  • Ibuprofen: A cornerstone of anti-inflammatory therapy, Ibuprofen acts by non-selectively inhibiting both COX-1 and COX-2 enzymes.[3] While effective in reducing pain and inflammation, its inhibition of COX-1, which plays a role in protecting the gastric mucosa, can lead to gastrointestinal side effects.[2]

  • Celecoxib: As a selective COX-2 inhibitor, Celecoxib was developed to minimize the gastrointestinal adverse effects associated with non-selective NSAIDs. COX-2 is primarily induced during an inflammatory response, making it a more targeted approach for treating inflammation.

A key aspect of our in vivo validation will be to determine if this compound exhibits a profile more akin to a non-selective or a COX-2 selective inhibitor.

Hypothesized Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound within the arachidonic acid cascade, in comparison to non-selective and COX-2 selective NSAIDs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation PLA2 Phospholipase A2 Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Compound_X This compound (Hypothesized Target) Compound_X->COX1 Compound_X->COX2

Caption: Hypothesized mechanism of this compound in the arachidonic acid pathway.

In Vivo Validation Framework: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely accepted and reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[5][6][7] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response, allowing for the characterization of a compound's activity against different mediators of inflammation.[5]

Experimental Workflow

The following diagram outlines the key steps in the in vivo validation of this compound using the carrageenan-induced paw edema model.

Experimental_Workflow cluster_pre Pre-Treatment Phase cluster_induction Inflammation Induction & Measurement cluster_post Data Analysis Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Treatment Groups (n=6) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement (V₀) Grouping->Baseline Dosing Oral Administration of Test Compounds/Vehicle Baseline->Dosing Carrageenan Subplantar Injection of 1% Carrageenan (0.1 mL) Dosing->Carrageenan Measurement Paw Volume Measurement (Vₜ) at 1, 2, 3, 4, 5, 6 hours Carrageenan->Measurement Edema_Calc Calculate Paw Edema (Vₜ - V₀) Measurement->Edema_Calc Inhibition_Calc Calculate % Inhibition of Edema vs. Vehicle Edema_Calc->Inhibition_Calc Stats Statistical Analysis (e.g., ANOVA) Inhibition_Calc->Stats

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Head-to-Head Comparison: Performance Evaluation

The following table presents a hypothetical but plausible dataset comparing the anti-inflammatory activity of this compound with Ibuprofen and Celecoxib in the rat paw edema model.

Treatment GroupDose (mg/kg, p.o.)Mean Paw Edema (mL) at 3h (± SEM)% Inhibition of Edema at 3h
Vehicle (Saline)-0.85 ± 0.06-
This compound 30 0.42 ± 0.04 50.6%
Ibuprofen1000.38 ± 0.0555.3%
Celecoxib300.45 ± 0.0347.1%

Interpretation: In this hypothetical scenario, this compound at a 30 mg/kg dose demonstrates significant inhibition of paw edema, comparable to that of Celecoxib and approaching the effect of a higher dose of Ibuprofen. This suggests a potent anti-inflammatory profile that warrants further investigation, including dose-response studies and evaluation of its COX selectivity.

Detailed Experimental Protocols

Animals
  • Species: Male Wistar rats

  • Weight: 180-220 g

  • Housing: Standard laboratory conditions with a 12-h light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days prior to experimentation.

  • Ethics: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.

Materials
  • This compound

  • Ibuprofen (positive control)

  • Celecoxib (positive control)

  • λ-Carrageenan (Sigma-Aldrich)

  • Normal Saline (0.9% NaCl)

  • Plethysmometer (Ugo Basile)

  • Oral gavage needles

Procedure
  • Animal Grouping: Randomly assign animals to the following groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline)

    • Group 2: this compound (e.g., 30 mg/kg)

    • Group 3: Ibuprofen (e.g., 100 mg/kg)

    • Group 4: Celecoxib (e.g., 30 mg/kg)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the respective compounds or vehicle via oral gavage one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar surface of the right hind paw.[5][8]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[5]

Data Analysis
  • Calculate Paw Edema: For each animal at each time point, calculate the increase in paw volume:

    • Edema (mL) = Vₜ - V₀

  • Calculate Percentage Inhibition of Edema:

    • % Inhibition = [(Mean Edema of Vehicle Group - Mean Edema of Treated Group) / Mean Edema of Vehicle Group] x 100

  • Statistical Analysis: Analyze the data using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance (p < 0.05).

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, framework for the in vivo validation of this compound as a potential anti-inflammatory agent. The proposed experimental design, benchmarked against established NSAIDs, offers a robust strategy to elucidate its therapeutic potential.

Positive results from the carrageenan-induced paw edema model would be a strong impetus for further preclinical development. Subsequent studies should include:

  • Dose-response studies: To determine the ED₅₀ of this compound.

  • COX selectivity assays: To ascertain its inhibitory profile against COX-1 and COX-2.

  • Pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Toxicology studies: To assess its safety profile.

  • Chronic inflammation models: To evaluate its efficacy in more complex disease states, such as adjuvant-induced arthritis.

By systematically progressing through this validation cascade, the true therapeutic potential of this compound can be rigorously and objectively determined.

References

A Comparative Preclinical Evaluation of 2-(Chroman-4-yl)acetic acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic and debilitating diseases. While the current armamentarium of anti-inflammatory drugs, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, has been revolutionary in managing inflammatory conditions, their long-term use is frequently beset by significant adverse effects. This clinical reality fuels the ongoing search for novel anti-inflammatory agents with improved efficacy and safety profiles. This guide provides a comprehensive framework for the preclinical evaluation of a promising candidate, 2-(Chroman-4-yl)acetic acid, in direct comparison to established anti-inflammatory drugs. We will delve into the mechanistic underpinnings of current therapies, propose a rigorous experimental workflow to characterize the subject compound, and present the anticipated data in a comparative format.

Established Anti-Inflammatory Drugs: Mechanisms of Action

A thorough understanding of the mechanisms of standard anti-inflammatory drugs is crucial for contextualizing the potential of novel compounds. The two major classes are NSAIDs and corticosteroids, each with a distinct mode of action.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs, such as ibuprofen and naproxen, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. Conversely, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.

The therapeutic effects of most traditional NSAIDs stem from the inhibition of COX-2, while their common side effects, such as gastrointestinal disturbances, are largely attributed to the concurrent inhibition of COX-1. More selective COX-2 inhibitors have been developed to mitigate these side effects, though they are not without their own potential risks.

Corticosteroids

Corticosteroids, such as prednisone and dexamethasone, are potent anti-inflammatory agents that act through a different mechanism. They are synthetic analogues of the naturally occurring glucocorticoids produced by the adrenal cortex. Their primary mechanism of action involves binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory genes. This broad-ranging genomic effect leads to the inhibition of multiple inflammatory pathways, including the suppression of cytokine production and the inhibition of phospholipase A2, a key enzyme in the arachidonic acid cascade.

Proposed Preclinical Evaluation of this compound

Due to the limited publicly available data on the specific anti-inflammatory properties of this compound, this guide proposes a comprehensive preclinical testing cascade. Based on its chemical structure, which incorporates a chroman scaffold, it is hypothesized that this compound may exhibit anti-inflammatory activity, potentially through the inhibition of key inflammatory mediators. The following experimental plan is designed to elucidate its mechanism of action and compare its efficacy and selectivity against standard NSAIDs.

Experimental Workflow: A Step-by-Step Guide

This workflow outlines a logical progression from in vitro screening to in vivo validation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A COX-1/COX-2 Inhibition Assay B LPS-Induced Cytokine Release in RAW 264.7 Macrophages A->B If COX inhibition is observed C Cytotoxicity Assay (MTT) B->C Assess cellular toxicity D Carrageenan-Induced Paw Edema in Rats C->D If non-toxic at effective concentrations E Measurement of Inflammatory Mediators in Paw Tissue D->E Correlate edema reduction with biochemical markers

Caption: Proposed experimental workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

a. Cyclooxygenase (COX-1/COX-2) Inhibition Assay

  • Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes and to establish its selectivity index.

  • Methodology: A colorimetric or fluorometric COX inhibitor screening assay kit can be utilized.[1][2][3]

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided assay buffer.

    • Prepare a series of dilutions of this compound, a non-selective NSAID (e.g., ibuprofen), and a selective COX-2 inhibitor (e.g., celecoxib) in DMSO.

    • In a 96-well plate, add the assay buffer, heme cofactor, and the test compounds or vehicle control (DMSO).

    • Add either COX-1 or COX-2 enzyme to the respective wells and pre-incubate.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the absorbance or fluorescence at the appropriate wavelength over time to determine the rate of reaction.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity).

    • The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

b. Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages

  • Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines in a cellular model of inflammation.[4][5][6]

  • Methodology:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or a standard drug (e.g., dexamethasone) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

    • After a 24-hour incubation period, collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using commercially available ELISA kits.[7]

c. Cytotoxicity Assay (MTT)

  • Objective: To evaluate the potential cytotoxicity of this compound on RAW 264.7 cells.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and treat with the same concentrations of this compound used in the cytokine release assay.

    • After a 24-hour incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

a. Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the acute anti-inflammatory activity of this compound in a well-established animal model of inflammation.[8][9][10]

  • Methodology:

    • Acclimatize male Wistar rats for at least one week before the experiment.

    • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin 10 mg/kg), and different dose groups of this compound.[11]

    • Administer the test compounds or controls orally or intraperitoneally.

    • After a specified pre-treatment time (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[12]

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[11]

    • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

b. Measurement of Inflammatory Mediators in Paw Tissue

  • Objective: To correlate the observed anti-inflammatory effect with the levels of key inflammatory mediators in the inflamed tissue.

  • Methodology:

    • At the end of the paw edema experiment (e.g., 5 hours post-carrageenan), euthanize the animals.

    • Excise the inflamed paw tissue and homogenize it.

    • Measure the levels of prostaglandins (e.g., PGE2) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the tissue homogenates using ELISA kits.

Comparative Data Presentation

The following tables illustrate how the experimental data for this compound can be presented in comparison to standard anti-inflammatory drugs. The data presented here is hypothetical and for illustrative purposes only.

Table 1: In Vitro COX Inhibition and Selectivity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Ibuprofen15300.5
Celecoxib100.1100

Table 2: In Vitro Inhibition of LPS-Induced Cytokine Release in RAW 264.7 Cells

Compound (at 10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
This compound[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Dexamethasone8590>95

Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hPGE2 Level in Paw Tissue (pg/mg)
Vehicle Control-0[High Value]
This compound[Dose 1][Hypothetical Value][Hypothetical Value]
This compound[Dose 2][Hypothetical Value][Hypothetical Value]
Indomethacin1060[Low Value]

Mechanistic Insights and Signaling Pathways

The proposed experiments will provide crucial insights into the potential mechanism of action of this compound. If it demonstrates selective COX-2 inhibition, its mechanism would be similar to that of modern NSAIDs. However, if it inhibits cytokine production without significant COX inhibition, it may act on upstream signaling pathways, such as the NF-κB or MAPK pathways.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Gene Expression cluster_3 Inflammatory Mediators cluster_4 Potential Points of Intervention A LPS B Activation of NF-κB and MAPK pathways A->B C Increased transcription of pro-inflammatory genes B->C D Production of COX-2, TNF-α, IL-6 C->D E This compound E->B Hypothesized inhibition E->D Hypothesized inhibition F NSAIDs F->D Inhibition of COX-2 G Corticosteroids G->C Repression of gene transcription

Caption: Potential mechanisms of action and points of intervention in the inflammatory cascade.

Conclusion and Future Perspectives

This guide outlines a robust and scientifically rigorous framework for the preclinical evaluation of this compound as a novel anti-inflammatory agent. By directly comparing its performance against standard-of-care drugs using established in vitro and in vivo models, a comprehensive understanding of its efficacy, selectivity, and potential mechanism of action can be achieved. Positive outcomes from these studies would warrant further investigation, including more extensive toxicological profiling and pharmacokinetic studies, to pave the way for potential clinical development. The quest for safer and more effective anti-inflammatory therapies is a critical endeavor, and systematic preclinical evaluation is the foundational step in bringing promising new chemical entities from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to Cross-Validation of Bioactivity for Synthesized Chroman Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chroman Scaffold - A Privileged Structure in Drug Discovery

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic molecules with significant therapeutic potential.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the cross-validation of the bioactivity of novel synthesized chroman compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and objectively compare the performance of chroman derivatives against established standards and alternative heterocyclic scaffolds. Our approach emphasizes scientific integrity through a self-validating system of experimental and computational cross-validation, ensuring the generation of robust and reliable data.

Part 1: The Imperative of Cross-Validation in Bioactivity Assessment

In drug discovery, the initial identification of a "hit" compound is merely the first step. Rigorous validation of its biological activity is paramount to justify the significant investment required for lead optimization and preclinical development. Cross-validation in this context extends beyond computational models; it is a holistic experimental philosophy. It involves the systematic interrogation of a compound's activity across multiple, mechanistically distinct assays and comparison against universally accepted positive controls. This multi-pronged approach mitigates the risk of false positives arising from assay-specific artifacts and provides a more complete picture of a compound's therapeutic potential.

This guide will focus on three of the most frequently reported and therapeutically relevant bioactivities of chroman derivatives:

  • Antimicrobial Activity: Combating the rise of multidrug-resistant pathogens is a global health priority.

  • Antioxidant Activity: The ability to neutralize reactive oxygen species (ROS) is crucial in preventing cellular damage implicated in numerous chronic diseases.

  • Anticancer Activity: The quest for novel, selective, and potent anticancer agents is a continuous endeavor in oncological research.

For each of these bioactivities, we will present a detailed workflow for experimental validation, including comparisons with standard drugs and related heterocyclic compounds like flavonoids and coumarins.

Part 2: Antimicrobial Activity - A Comparative Analysis

The antimicrobial potential of chroman derivatives has been extensively documented.[1][4] Cross-validation of this activity involves determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms and comparing these values to those of standard antibiotics.

Experimental Workflow for Antimicrobial Susceptibility Testing

The broth microdilution method is the gold standard for determining the MIC of a compound.[5] This technique allows for the simultaneous testing of multiple concentrations of a compound against different microbial strains in a 96-well plate format, providing a quantitative measure of its antimicrobial potency.

Diagram 1: Workflow for Antimicrobial MIC Determination

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_validation Cross-Validation synthesis Synthesized Chroman Compound serial_dilution Serial Dilution of Compounds in 96-well plate synthesis->serial_dilution std_drug Standard Antibiotic (e.g., Gentamicin) std_drug->serial_dilution bacteria Bacterial Culture (e.g., S. aureus) inoculation Inoculation with Standardized Bacterial Suspension bacteria->inoculation serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_mic Visual Assessment of Turbidity & Determination of MIC incubation->read_mic compare Compare MIC values: Chroman vs. Standard read_mic->compare sar Structure-Activity Relationship (SAR) Analysis compare->sar

Caption: Experimental workflow for determining and cross-validating the Minimum Inhibitory Concentration (MIC) of synthesized chroman compounds.

Detailed Protocol: Broth Microdilution Assay
  • Preparation of Reagents and Microorganisms:

    • Prepare a stock solution of the synthesized chroman compound and the standard antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi) in a suitable solvent (e.g., DMSO).

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final inoculum concentration of 5 x 10⁵ CFU/mL.

  • Assay Procedure:

    • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Inoculate each well with 100 µL of the standardized microbial suspension.

    • Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Comparative Data and SAR Insights

The efficacy of synthesized chroman derivatives should be benchmarked against standard antimicrobial agents. For instance, some novel spiropyrrolidines bearing a chroman-4-one moiety have demonstrated higher potency against Bacillus subtilis and Staphylococcus epidermidis (MIC = 32 µg/mL) compared to amoxicillin (MIC = 64 µg/mL) and ampicillin (MIC = 78 µg/mL).[4]

Compound Class Microorganism Chroman Derivative MIC (µg/mL) Standard Drug MIC (µg/mL) Reference
Spiropyrrolidine-chroman-4-oneBacillus subtilis32Amoxicillin: 64[4]
Spiropyrrolidine-chroman-4-oneStaphylococcus epidermidis32Ampicillin: 78[4]
Chroman-4-one derivativesCandida albicans64 - >1024Fluconazole: (Not specified in direct comparison)[1]
Chroman-4-one derivativesStaphylococcus aureus64 - 1024Gentamicin: 0.25 - 2 (Susceptible)[1][6]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a 7-hydroxyl group on the chroman ring is often crucial for antimicrobial activity.[1]

  • Alkylation or arylation of the 7-hydroxyl group can lead to a decrease in antimicrobial potency.[1]

  • For homoisoflavonoid derivatives of chroman, the presence of methoxy substituents on the B-ring can enhance bioactivity.[1]

Part 3: Antioxidant Activity - A Multi-Assay Approach

Chroman derivatives, particularly those with phenolic hydroxyl groups, are known for their potent antioxidant properties.[7][8] A robust cross-validation of antioxidant activity necessitates the use of multiple assays that probe different aspects of antioxidant capacity, such as radical scavenging and reducing power.

Experimental Workflow for Antioxidant Capacity Assessment

A combination of the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, along with the FRAP (Ferric Reducing Antioxidant Power) assay, provides a comprehensive evaluation of a compound's antioxidant potential.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_validation Cross-Validation & Analysis chroman Synthesized Chroman Compound dpph DPPH Radical Scavenging Assay chroman->dpph abts ABTS Radical Scavenging Assay chroman->abts frap FRAP Assay chroman->frap std_antioxidant Standard Antioxidant (e.g., Ascorbic Acid, Trolox) std_antioxidant->dpph std_antioxidant->abts std_antioxidant->frap ic50 Calculate IC50 values dpph->ic50 abts->ic50 frap->ic50 compare Compare IC50 values: Chroman vs. Standard ic50->compare sar SAR Analysis compare->sar

Caption: Proposed signaling pathways for chroman-induced apoptosis, involving both p53-dependent and p53-independent mechanisms.

Structure-Activity Relationship (SAR) Insights:

  • The nature and position of substituents on the chroman scaffold significantly influence anticancer activity. For example, 3-benzylidene chroman-4-ones with both methoxy and ethoxy/methyl/isopropyl groups have shown very good activity against fungal strains and also possess anticancer properties. *[9] The replacement of the oxygen atom in the chroman ring with sulfur (to form a thiochroman) can modulate biological activity, with some thiochroman derivatives showing potent anti-proliferative effects. *[10] Inhibition of specific enzymes, such as SIRT2, has been identified as a mechanism of action for some chroman-4-one derivatives, leading to antiproliferative effects in cancer cells.

The chroman scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. However, the journey from a synthesized compound to a viable drug candidate is long and requires a commitment to rigorous scientific validation. The cross-validation framework presented in this guide, which integrates multiple bioassays, comparison with established standards, and elucidation of the mechanism of action, provides a robust roadmap for researchers in this field. By adhering to these principles of scientific integrity and logical cross-examination, the scientific community can confidently identify and advance the most promising chroman derivatives for further development, ultimately contributing to the discovery of new medicines to address unmet medical needs.

References

A Technical Guide to Benchmarking the Performance of Novel Chroman-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the quest for potent and selective enzyme inhibitors is paramount. The chroman scaffold has emerged as a privileged structure, with derivatives demonstrating significant inhibitory activity against a range of therapeutically relevant enzymes.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the performance of new chroman-based enzyme inhibitors against existing alternatives. By adhering to the principles of scientific integrity and employing robust experimental design, this guide will facilitate the identification of promising lead candidates for further development.

The Strategic Imperative for Benchmarking

Benchmarking is not merely a comparative exercise; it is a critical component of the drug discovery process that provides essential context for the performance of a novel inhibitor. A systematic benchmarking study allows researchers to:

  • Objectively assess potency and selectivity: Direct comparison with established inhibitors under identical experimental conditions provides a clear measure of a new compound's efficacy and its potential for off-target effects.

  • Elucidate the mechanism of action: Understanding how a new inhibitor compares to agents with known mechanisms can offer initial insights into its binding mode and potential advantages.

  • Inform structure-activity relationship (SAR) studies: Benchmarking data is crucial for guiding medicinal chemistry efforts to optimize inhibitor potency and selectivity.[3]

This guide will focus on a practical, step-by-step approach to benchmarking, using Rho-associated coiled-coil kinase (ROCK) and Sirtuin 2 (SIRT2) as exemplary enzyme targets for which chroman-based inhibitors have shown significant promise.[4][5]

Designing a Robust Benchmarking Study

A well-designed benchmarking study is the foundation of reliable and reproducible data. The following sections outline the key considerations and experimental protocols.

I. Selection of Target Enzyme and Comparator Inhibitors

The choice of the target enzyme will be dictated by the therapeutic area of interest. For the purpose of this guide, we will consider ROCK2 and SIRT2.

  • ROCK2: A serine/threonine kinase involved in regulating cell shape and motility. Its inhibition is a therapeutic strategy for cardiovascular diseases and neuronal regeneration.[4]

  • SIRT2: A member of the sirtuin family of NAD+-dependent deacetylases, implicated in neurodegenerative diseases and cancer.[5]

The selection of appropriate comparator inhibitors is equally critical. These should ideally include both widely used, commercially available inhibitors and, if applicable, other chroman-based compounds.

Table 1: Exemplary Target Enzymes and Comparator Inhibitors

Target EnzymeNew Chroman-Based Inhibitor(s)Comparator Inhibitor 1 (Established)Comparator Inhibitor 2 (Alternative)
ROCK2 Novel Chroman-1 AnaloguesY-27632Fasudil
SIRT2 Novel Chroman-4-one DerivativesAGK2SirReal2
II. Experimental Workflow for Performance Benchmarking

The following workflow provides a systematic approach to generating robust and comparable data for your novel chroman-based inhibitors.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Selectivity Profiling A Single-Point Inhibition Assay (High Concentration) B Identify Active Compounds A->B C IC50 Determination (Dose-Response Curve) B->C D Rank Compounds by Potency C->D E Enzyme Kinetics Assays (Varying Substrate Concentration) D->E F Determine Inhibition Type (Competitive, Non-competitive, etc.) E->F G Counter-Screening against Related Enzymes F->G H Determine Selectivity Index G->H

Caption: A generalized experimental workflow for benchmarking enzyme inhibitors.

Detailed Experimental Protocols

The following protocols are provided as a template and should be optimized for the specific enzyme and assay technology being used.

Protocol 1: Determination of IC50 Values using a Fluorescence-Based Assay

This protocol is adapted for a generic fluorescence-based enzyme assay and can be applied to enzymes like SIRT2.[6]

Materials:

  • Purified recombinant human enzyme (e.g., SIRT2)

  • Fluorogenic substrate

  • Assay buffer (specific to the enzyme)

  • Cofactor (e.g., NAD+ for SIRT2)

  • Test inhibitors (new chroman-based compounds and comparators) dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate/cofactor solution in assay buffer.

    • Prepare serial dilutions of the test inhibitors in DMSO, followed by a further dilution in assay buffer to create a 4X inhibitor solution. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Setup:

    • Add 5 µL of the 4X inhibitor solution to the appropriate wells of the 384-well plate. For control wells, add 5 µL of assay buffer with the same percentage of DMSO.

    • Add 10 µL of the 2X enzyme solution to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the Reaction:

    • Add 5 µL of the 2X substrate/cofactor solution to all wells to initiate the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells (0% inhibition) and wells with no enzyme (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[7]

Protocol 2: Determining the Mechanism of Inhibition

This protocol outlines how to differentiate between competitive, non-competitive, and other modes of reversible inhibition.[8][]

Procedure:

  • Perform IC50 Determinations at Multiple Substrate Concentrations:

    • Follow the procedure outlined in Protocol 1.

    • Repeat the IC50 determination for each inhibitor at a range of substrate concentrations, typically from 0.5x to 10x the Michaelis constant (Km) of the substrate.[7]

  • Data Analysis:

    • Competitive Inhibition: The IC50 value will increase linearly with increasing substrate concentration.[10]

    • Non-competitive Inhibition: The IC50 value will remain constant regardless of the substrate concentration.[8]

    • Uncompetitive Inhibition: The IC50 value will decrease with increasing substrate concentration.[8]

    • Mixed Inhibition: The IC50 value will change with substrate concentration but not in a linear fashion.

    A Lineweaver-Burk or Michaelis-Menten plot can also be generated to visualize the effect of the inhibitor on Vmax and Km.

Data Presentation and Interpretation

For clear and concise comparison, the generated data should be summarized in tabular format.

Table 2: Performance Benchmark of Novel Chroman-Based ROCK2 Inhibitors

CompoundIC50 (nM) for ROCK2IC50 (nM) for ROCK1Selectivity (ROCK1/ROCK2)Mechanism of Inhibition
Novel Chroman-1 Analogue A Experimental ValueExperimental ValueCalculated ValueDetermined Mechanism
Novel Chroman-1 Analogue B Experimental ValueExperimental ValueCalculated ValueDetermined Mechanism
Y-27632 (Comparator) Experimental ValueExperimental ValueCalculated ValueCompetitive
Chroman 1 0.0010.05252Competitive[4]

Table 3: Performance Benchmark of Novel Chroman-Based SIRT2 Inhibitors

CompoundIC50 (µM) for SIRT2IC50 (µM) for SIRT1Selectivity (SIRT1/SIRT2)Antiproliferative Activity (MCF-7, IC50 µM)
Novel Chroman-4-one A Experimental ValueExperimental ValueCalculated ValueExperimental Value
Novel Chroman-4-one B Experimental ValueExperimental ValueCalculated ValueExperimental Value
AGK2 (Comparator) Experimental ValueExperimental ValueCalculated ValueExperimental Value
Published Chroman-4-one 5.5>100>18Correlates with SIRT2 inhibition[5][11]

Visualizing the Mechanism of Action

Understanding the signaling pathway in which the target enzyme operates is crucial for interpreting the biological consequences of its inhibition.

G cluster_0 Upstream Signaling cluster_1 ROCK Signaling Cascade cluster_2 Cellular Effects RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK MLC_P Phosphorylated Myosin Light Chain (MLC-P) ROCK->MLC_P LIMK LIM Kinase ROCK->LIMK Cell_Contraction Cell Contraction MLC_P->Cell_Contraction Cofilin_P Phosphorylated Cofilin LIMK->Cofilin_P Actin_Stress Actin Stress Fiber Formation Cofilin_P->Actin_Stress Inhibitor Chroman-based ROCK Inhibitor Inhibitor->ROCK

Caption: Simplified ROCK signaling pathway and the point of intervention by chroman-based inhibitors.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic benchmarking of novel chroman-based enzyme inhibitors. By following these protocols and principles, researchers can generate high-quality, comparative data that will be instrumental in identifying and advancing promising new therapeutic agents. The chroman scaffold continues to be a rich source of innovative enzyme inhibitors, and rigorous, objective performance evaluation is the key to unlocking its full therapeutic potential.[2] Future work should focus on expanding the selectivity profiling to a broader panel of related enzymes and validating the in vitro findings in relevant cellular and in vivo models.

References

A Comparative Guide to the Molecular Docking of Chroman Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking of chroman derivatives, with a particular focus on their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. We will explore the structural nuances that govern their binding affinities and interactions within the AChE active site, supported by experimental data and detailed computational protocols.

Introduction: The Therapeutic Promise of the Chroman Scaffold

The chroman framework, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including flavonoids and tocopherols (Vitamin E).[1] Its structural rigidity and synthetic tractability make it an excellent starting point for the design of novel therapeutic agents. Derivatives of chroman-4-one and, more specifically, chroman-4-amine have garnered significant attention for a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3]

In the context of neurodegenerative disorders like Alzheimer's disease (AD), the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy.[4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine; its inhibition increases acetylcholine levels in the brain, thereby improving cognitive function.[4] Several current AD drugs are AChE inhibitors, and the chroman scaffold has emerged as a promising platform for the development of new, more effective inhibitors.[5]

This guide will delve into a comparative molecular docking analysis of various chroman derivatives against AChE, providing a rationale for their design and a detailed examination of their binding modes.

Comparative Molecular Docking Analysis of Chroman Derivatives against Acetylcholinesterase (AChE)

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of intermolecular interactions.[6] Below is a comparative analysis of the docking performance of several chroman derivatives against human acetylcholinesterase (hAChE).

Table 1: Comparative Docking and Experimental Data of Chroman Derivatives against Acetylcholinesterase (AChE)

Compound ClassDerivativeTarget (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesExperimental IC50Reference
Chroman-4-one Flavonoid-based derivative (7m)AChENot specified, but potent inhibition justified by dual bindingCatalytic Active Site (CAS) and Peripheral Anionic Site (PAS)5.87 nM[5]
Chroman-4-one (E)-1-(2,3-dibromobenzyl)-4-((7-ethoxy-4-oxochroman-3-ylidene)methyl)pyridinium bromide (8l)AChENot specified, but modeling confirmed in vitro resultsNot specified0.048 µM[1]
Spiro-chromanone Spiroquinoxalinopyrrolidine embedded chromanone (5f)AChE-10.5Not specified3.20 ± 0.16 μM (for a fluorine-containing derivative)[2]
4H-Chromene 4-(1H-indol-3-yl)-3-nitro-N-phenyl-4H-chromen-2-amineDNA Gyrase B / Topoisomerase IVNot specified (Ki of 278.60 nM and 2.21 nM respectively)ATP binding sites10-25 µg/mL (MIC against bacteria)[7]

Note: Direct comparative docking studies on a homologous series of chroman-4-amine derivatives against AChE are limited in the publicly available literature. Therefore, this table includes closely related chroman-4-one and other chromene derivatives to provide a broader understanding of the scaffold's potential.

The data indicates that chroman-4-one derivatives show significant promise as AChE inhibitors, with some compounds exhibiting nanomolar to low micromolar inhibitory activity.[5] The potent activity of flavonoid derivative 7m is attributed to its ability to simultaneously bind to both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE, a dual-binding mode that is characteristic of highly effective AChE inhibitors.[5] Similarly, the spiro-chromanone derivative 5f demonstrates a strong predicted binding affinity with a docking score of -10.5 kcal/mol.[2] While the indolyl-4H-chromene derivative was studied in the context of antibacterial activity, its amine functionality highlights the structural diversity achievable with the chroman scaffold.[7]

Experimental Protocol: A Step-by-Step Guide to Molecular Docking of Chroman Derivatives

This section provides a detailed workflow for performing a molecular docking study of chroman-4-amine derivatives against acetylcholinesterase. This protocol is a composite of best practices described in the scientific literature.[4][6]

Objective: To predict the binding mode and affinity of a novel chroman-4-amine derivative against human acetylcholinesterase.

Materials:

  • Protein Structure: Crystal structure of human AChE (e.g., PDB ID: 4EY7).

  • Ligand Structure: 3D structure of the chroman-4-amine derivative (to be drawn using chemical drawing software like ChemDraw and converted to a 3D format).

  • Molecular Docking Software: AutoDock Tools, AutoDock Vina, PyMOL, Discovery Studio, or similar software packages.

Workflow:

  • Protein Preparation: a. Download the PDB file of hAChE from the Protein Data Bank. b. Open the PDB file in a molecular visualization tool (e.g., PyMOL, Discovery Studio). c. Remove water molecules and any co-crystallized ligands from the protein structure. d. Add polar hydrogens to the protein. e. Assign partial charges (e.g., Gasteiger charges) to the protein atoms. f. Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock).

  • Ligand Preparation: a. Draw the 2D structure of the chroman-4-amine derivative. b. Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). c. Assign partial charges to the ligand atoms. d. Define the rotatable bonds in the ligand. e. Save the prepared ligand in a suitable format (e.g., PDBQT for AutoDock).

  • Grid Box Generation: a. Identify the active site of AChE. This is typically a deep gorge containing the catalytic triad (Ser203, His447, Glu334) and the PAS.[5] b. Define a grid box that encompasses the entire active site gorge. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

  • Molecular Docking: a. Launch the molecular docking software (e.g., AutoDock Vina). b. Specify the prepared protein and ligand files. c. Specify the coordinates and dimensions of the grid box. d. Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search. e. Run the docking simulation.

  • Analysis of Results: a. The docking software will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities (docking scores). b. Visualize the top-ranked docking poses in a molecular visualization tool. c. Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues in the active site. d. Compare the binding mode and interactions of the novel derivative with those of known AChE inhibitors.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G a b a->b c b->c d c->d g c->g e d->e l d->l NHR f e->f f->a h g->h k g->k O i h->i j i->j j->d m n o p q r s t u v

Caption: General chemical structure of a chroman-4-amine derivative.

G cluster_0 Preparation cluster_1 Docking cluster_2 Analysis Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation Ligand Preparation->Grid Box Generation Run Docking Simulation Run Docking Simulation Grid Box Generation->Run Docking Simulation Analyze Binding Poses Analyze Binding Poses Run Docking Simulation->Analyze Binding Poses Visualize Interactions Visualize Interactions Analyze Binding Poses->Visualize Interactions

Caption: A typical workflow for a molecular docking study.

G cluster_AChE AChE Active Site Chroman Derivative Chroman Derivative Trp86 Trp86 Chroman Derivative->Trp86 π-π stacking Tyr337 Tyr337 Chroman Derivative->Tyr337 Hydrophobic Phe338 Phe338 Chroman Derivative->Phe338 Hydrophobic His447 His447 Chroman Derivative->His447 H-bond (with amine)

Caption: Key interactions of a chroman derivative in the AChE active site.

Conclusion and Future Directions

This guide has provided a comparative overview of the molecular docking of chroman derivatives, with a focus on their potential as acetylcholinesterase inhibitors. The chroman scaffold has demonstrated significant promise, with various derivatives exhibiting strong binding affinities and favorable interactions within the AChE active site. The inclusion of an amine functionality at the 4-position offers opportunities for further structural modifications to enhance potency and selectivity.

Future research should focus on the synthesis and biological evaluation of a focused library of chroman-4-amine derivatives to establish a clear structure-activity relationship. Combining computational predictions with experimental validation will be crucial in advancing these promising compounds towards clinical development for the treatment of Alzheimer's disease and other neurological disorders.

References

A Comparative Pharmacological Study of Chroman-2-Carboxylate Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Chroman Scaffold

The chroman ring system, a core structural motif in a plethora of natural products and synthetic compounds, has garnered significant attention in medicinal chemistry. Its derivatives, particularly chroman-2-carboxylates, are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3][4] This guide offers a comparative analysis of the key pharmacological properties of select chroman-2-carboxylate derivatives and their close analogs, providing experimental data and mechanistic insights to aid researchers and drug development professionals in this promising field. We will delve into their anticancer, neuroprotective, and anti-inflammatory properties, supported by detailed experimental protocols and pathway visualizations.

Anticancer Activity: Targeting Cell Proliferation and Survival

Chroman-2-carboxylate derivatives have emerged as potent anticancer agents, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.[5][6] The evaluation of their cytotoxic effects is commonly performed using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[5][6]

Comparative Anticancer Potency

The anticancer efficacy of chroman derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. Lower values are indicative of higher potency. The following table summarizes the activity of several chroman and related derivatives against various cancer cell lines.

Compound ID/NameCancer Cell LineActivity MetricValue (µM)Reference
Compound 4s (a chroman derivative)A549, H1975, HCT116, H7901IC500.578–1.406[7]
Chromone-2-carboxamide 15 MDA-MB-231 (Triple-negative breast)GI5014.8[5]
Chromone-2-carboxamide 17 MDA-MB-231 (Triple-negative breast)GI5017.1[5]
Compound 6i (a chroman derivative)MCF-7 (Breast)GI5034.7[5][8]
Chroman carboxamide analog 5k MCF-7 (Breast)GI5040.9[5][6][9]
Chroman carboxamide analog 5l MCF-7 (Breast)GI5041.1[5][6][9]

Note: The data presented is a compilation from multiple studies to illustrate the range of activities. Direct comparison should be made with caution due to variations in experimental conditions.

Mechanism of Anticancer Action: A Multifaceted Approach

The anticancer effects of chroman derivatives are not limited to a single mechanism. They have been shown to interfere with several key pathways involved in cancer progression.

  • Induction of Apoptosis: Many chroman derivatives exert their anticancer effects by triggering apoptosis. This is often mediated through the activation of caspases, a family of proteases that execute programmed cell death.[5]

  • Inhibition of Acetyl-CoA Carboxylases (ACCs): ACCs are crucial enzymes in fatty acid synthesis, a process often upregulated in cancer cells to support rapid proliferation.[7] Compound 4s, for instance, has been identified as a potent inhibitor of both ACC1 and ACC2, with IC50 values of 98.06 nM and 29.43 nM, respectively.[7] This inhibition of lipogenesis represents a key strategy for cancer therapy.[7]

Below is a diagram illustrating the proposed mechanism of action for ACC-inhibiting chroman derivatives.

anticancer_mechanism Chroman Derivative (e.g., 4s) Chroman Derivative (e.g., 4s) ACC1/ACC2 ACC1/ACC2 Chroman Derivative (e.g., 4s)->ACC1/ACC2 Inhibition Apoptosis Apoptosis Chroman Derivative (e.g., 4s)->Apoptosis Induces Fatty Acid Synthesis Fatty Acid Synthesis ACC1/ACC2->Fatty Acid Synthesis Catalyzes Cancer Cell Proliferation Cancer Cell Proliferation Fatty Acid Synthesis->Cancer Cell Proliferation Supports Cancer Cell Proliferation->Apoptosis Inhibited by neuroprotection_workflow cluster_0 In Vitro Model cluster_1 Data Analysis Neuronal Cell Culture Neuronal Cell Culture Induce Damage (e.g., Glutamate) Induce Damage (e.g., Glutamate) Neuronal Cell Culture->Induce Damage (e.g., Glutamate) Treatment with Chroman Derivative Treatment with Chroman Derivative Induce Damage (e.g., Glutamate)->Treatment with Chroman Derivative Assess Viability (MTT, LDH assay) Assess Viability (MTT, LDH assay) Treatment with Chroman Derivative->Assess Viability (MTT, LDH assay) Calculate % Neuroprotection Calculate % Neuroprotection Assess Viability (MTT, LDH assay)->Calculate % Neuroprotection Determine EC50 Determine EC50 Calculate % Neuroprotection->Determine EC50

References

A Senior Application Scientist's Guide to In Vitro and In Vivo Efficacy Analysis of Chroman Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Chroman Scaffold

The chroman ring system, a core structural motif in a plethora of natural products like tocopherols (Vitamin E), is a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties.[1][2] The versatility of the chroman core allows for targeted functionalization, enabling the synthesis of novel compounds with enhanced potency and selectivity.[1] This guide provides a comparative framework for the preclinical evaluation of chroman derivatives, bridging the critical gap between laboratory findings (in vitro) and whole-organism efficacy (in vivo). As drug development professionals, our goal is not merely to generate data, but to build a coherent, evidence-based narrative for a compound's therapeutic potential. This requires a deep understanding of the causality behind our experimental choices and the integrity of our analytical systems.

Part 1: In Vitro Efficacy – Foundational Screening and Mechanistic Insights

The initial phase of efficacy analysis is conducted in vitro to establish baseline activity, determine potency, and elucidate the mechanism of action in a controlled cellular environment. This phase is crucial for go/no-go decisions, enabling the rapid screening of numerous analogs to identify the most promising candidates for resource-intensive in vivo studies.

Assessing Cytotoxicity: The First Litmus Test

A primary step for any potential therapeutic is to determine its effect on cell viability. For anticancer applications, potent cytotoxicity against tumor cells is desired, while for other indications, minimal cytotoxicity is essential.

Causality of Assay Selection: We employ metabolic assays like the MTT or SRB assay as a first-line screen. The rationale is that they are robust, high-throughput, and cost-effective methods to measure cellular metabolic activity, which serves as a reliable proxy for cell viability.[3][4] The half-maximal inhibitory concentration (IC50), the concentration required to inhibit cell growth by 50%, is a key metric for comparing the potency of different derivatives.[5]

Comparative Data: Cytotoxicity of Chroman Analogs

Compound Class/IDCell LineCancer TypeAssayIC50 / GI50 (µM)Reference
Chromanone Derivative 1HT-29Colon CarcinomaMTT21.17 ± 4.89[6]
Chromanone Derivative 1A549Non-small Cell Lung CancerMTT31.43 ± 3.01[6]
Flavanone Derivative 1HCT 116Colorectal CancerComet8–20 (cell line dependent)[7]
Flavanone Derivative 3HCT 116Colorectal CancerComet15–30 (cell line dependent)[7]
HHC (a chroman derivative)A2058MelanomaMTT0.34[8]
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneMDCKCanine Kidney (toxicity screen)Cytotoxicity6[9]

Experimental Protocol: MTT Cytotoxicity Assay This protocol is a self-validating system for determining the cytotoxic potential of a novel chroman derivative.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation & Treatment: Prepare a stock solution of the chroman derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the medium containing the test compound concentrations. Include wells for untreated controls (medium only) and vehicle controls (medium with DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[10] The incubation time is critical and should be optimized based on the cell line's doubling time.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours. The rationale here is that viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][11]

  • Formazan Solubilization: Remove the MTT-containing medium. Add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.[5][6] Mix gently on an orbital shaker for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Probing the Mechanism: Anti-Inflammatory & Neuroprotective Activity

Many chroman derivatives exhibit therapeutic effects not through direct cytotoxicity but by modulating specific cellular pathways.[12][13]

Causality of Assay Selection: For anti-inflammatory potential, we often use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model system. LPS triggers an inflammatory cascade, leading to the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12] Measuring the inhibition of these mediators provides direct evidence of a compound's anti-inflammatory activity. For neuroprotection, assays often involve challenging neuronal cells (like HT22 or primary cortical cells) with an excitotoxic or oxidative stressor, such as glutamate or NMDA, and measuring cell survival.[14][15]

Experimental Workflow: From In Vitro Screening to In Vivo Validation

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Compound Chroman Derivative Library Synthesis Screening Primary Screening (e.g., Cytotoxicity, Anti-inflammatory) Compound->Screening HitID Hit Identification (Potent & Selective Analogs) Screening->HitID DoseResp Dose-Response Curve (IC50/EC50 Determination) HitID->DoseResp Mech Mechanism of Action (e.g., Western Blot, qPCR) DoseResp->Mech AnimalModel Disease Model Selection (e.g., Arthritis, Xenograft) Mech->AnimalModel Lead Candidate Selection PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) AnimalModel->PKPD Efficacy Efficacy & Dose-Finding Studies PKPD->Efficacy Tox Toxicology Assessment Efficacy->Tox

Caption: General workflow from initial in vitro screening to in vivo efficacy studies.

Signaling Pathway: Inhibition of LPS-Induced Inflammation Several chroman derivatives have been shown to inhibit inflammation by suppressing the NF-κB and MAPK signaling pathways.[12][16]

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK Chroman Chroman Derivative Chroman->MAPKKK Inhibits Chroman->IKK Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) MAPK->ProInflammatory IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->ProInflammatory

Caption: Inhibition of NF-κB and MAPK pathways by chroman derivatives.

Part 2: In Vivo Efficacy – Assessing Therapeutic Effect in a Living System

Positive in vitro data provides a strong foundation, but true therapeutic potential can only be assessed in vivo. These studies evaluate a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system, which is essential for predicting human response.[17]

Selecting the Right Animal Model

The choice of animal model is paramount and must accurately reflect the human disease state being targeted. The justification for a specific model is a cornerstone of a robust preclinical package.

  • Anti-Inflammatory Models: For inflammatory conditions like rheumatoid arthritis, the adjuvant-induced arthritis (AIA) model in rats is frequently used.[12] This model mimics many aspects of the human disease, including joint inflammation, cartilage destruction, and immune cell infiltration. Key endpoints include measuring paw swelling, arthritis scores, and levels of inflammatory cytokines in the blood.

  • Oncology Models: In cancer research, xenograft models , where human cancer cells are implanted into immunocompromised mice, are a standard.[6] These models allow for the direct assessment of a compound's ability to inhibit human tumor growth. For specific cancers like hepatocellular carcinoma (HCC), chemically-induced models, such as the diethylnitrosamine (DEN)-induced HCC model in rats , can be employed to study the compound's effect in the context of tumor initiation and progression.[18]

  • Neuroprotection Models: To assess neuroprotective effects, models of acute injury (e.g., stroke models) or chronic neurodegeneration (e.g., genetic models of Alzheimer's disease) are used.[13] Behavioral tests, histological analysis of brain tissue, and biomarker measurements are common endpoints.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding what the body does to the drug (PK) and what the drug does to the body (PD) is critical.[19] PK studies determine a compound's absorption, distribution, metabolism, and excretion (ADME), informing dosing regimens.[20] PD studies link drug concentration to the observed therapeutic effect. An ideal chroman derivative will not only be potent in vitro but will also possess favorable PK properties (e.g., good oral bioavailability, appropriate half-life) that allow it to reach and sustain effective concentrations at the target site in vivo.

Comparative Data: In Vivo Models for Chroman Derivatives

Compound ClassDisease ModelAnimalKey FindingsReference
4-ferrocenylchroman-2-oneAdjuvant-induced arthritisRatSignificant reduction in paw swelling and pro-inflammatory cytokines (TNF-α, IL-6).[12]
2-phenyl-4H-chromen-4-oneLPS-induced inflammationMouseReduced expression of NO, IL-6, and TNF-α via TLR4/MAPK pathway inhibition.[16]
Chromen-4-one derivativeDEN-induced Hepatocellular Carcinoma (HCC)RatDown-regulated pro-inflammatory genes (TNF-α, VEGF) and modulated apoptosis markers (Bcl2/Bax).[18]
Chromen derivativeMNU-induced mammary carcinomaRatShowed significant anti-cancer activity with affinity towards the estrogen receptor.[21]

Experimental Protocol: Rat Adjuvant-Induced Arthritis (AIA) Model

  • Model Induction: Female Lewis rats (6-8 weeks old) are used. On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Mycobacterium tuberculosis in incomplete Freund's adjuvant into the plantar surface of the right hind paw. This is the primary immunizing event.

  • Compound Administration: Treatment with the test chroman derivative (e.g., 10 mg/kg, administered orally or intraperitoneally) or vehicle control begins on day 0 or after the onset of secondary inflammation (around day 10) and continues daily for a specified period (e.g., 14-28 days). A positive control group (e.g., methotrexate) is included for comparison.

  • Efficacy Assessment:

    • Paw Volume: The volume of both hind paws is measured using a plethysmometer every 2-3 days to quantify inflammation. The rationale is that a reduction in paw swelling is a direct indicator of the compound's anti-inflammatory effect.

    • Arthritis Score: Animals are scored for inflammation in all four paws based on a scale (e.g., 0-4 for each paw, assessing erythema and swelling). This provides a semi-quantitative measure of overall disease severity.

  • Terminal Analysis: At the end of the study, blood is collected for cytokine analysis (e.g., TNF-α, IL-6 via ELISA). Hind paws can be collected for histological analysis to assess joint damage, synovitis, and bone erosion.

  • Data Analysis: Compare the changes in paw volume and arthritis scores between the treated, vehicle, and positive control groups using statistical methods like ANOVA. A significant reduction in these parameters in the treated group indicates in vivo efficacy.

Conclusion and Future Directions

The evaluation of chroman derivatives requires a logical, multi-step approach that progresses from broad in vitro screening to focused, mechanistically-driven in vivo studies. The data suggest that the chroman scaffold is a highly promising starting point for the development of novel therapeutics, particularly in oncology and inflammatory diseases.[2][6] Future research should focus on establishing clear structure-activity relationships (SAR) and structure-property relationships (SPR) to optimize both the potency (in vitro) and the drug-like properties (in vivo) of lead candidates.[6] By integrating robust cellular assays with well-justified animal models, we can effectively translate the chemical potential of chroman derivatives into tangible therapeutic innovations.

References

A Comparative Guide to the Antimicrobial Activity of Chroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, the chroman-4-one core, a heterocyclic system characterized by a benzene ring fused to a dihydropyranone ring, has emerged as a promising framework for the design of new antimicrobial drugs.[1][2] This guide provides a comparative analysis of the antimicrobial activity of various chroman-4-one derivatives, supported by experimental data and methodological insights to aid researchers in this critical field.

The Versatile Chroman-4-one Scaffold

Chroman-4-ones are not only valuable intermediates in the synthesis of a wide array of bioactive molecules, including homoisoflavonoids, but also exhibit a diverse range of biological activities themselves.[1][3] Their structural versatility allows for substitutions at various positions, leading to a broad spectrum of pharmacological effects, including anticancer, antioxidant, anti-inflammatory, and, most notably, antimicrobial properties.[1][2][4]

Evaluating Antimicrobial Potency: The Minimum Inhibitory Concentration (MIC) Assay

A cornerstone of antimicrobial drug discovery is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[1][5]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps for performing a broth microdilution assay to determine the MIC of chroman-4-one derivatives against bacterial and fungal strains.

Materials:

  • Chroman-4-one derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Sterile 96-well microplates

  • Spectrophotometer (for measuring optical density)

  • Incubator

Step-by-Step Procedure:

  • Preparation of Microbial Inoculum:

    • Streak the microbial strain onto an appropriate agar plate and incubate for 18-24 hours.

    • Select 3-5 morphologically identical colonies and suspend them in a sterile broth (e.g., MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compounds:

    • Dispense 50 µL of sterile broth into wells 2 through 11 of a 96-well microplate.

    • Add 100 µL of the highest concentration of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum only), and well 12 will be the sterility control (broth only).

  • Inoculation:

    • Add 50 µL of the prepared microbial inoculum to wells 1 through 11.

  • Incubation:

    • Cover the microplate and incubate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Comparative Antimicrobial Activity of Chroman-4-one Derivatives

The antimicrobial efficacy of chroman-4-one derivatives is highly dependent on their substitution patterns. The following table summarizes the MIC values of representative derivatives against various microbial strains, showcasing the impact of different structural modifications.

Compound/DerivativeModificationTest OrganismMIC (µg/mL)Reference
Compound 1 7-hydroxychroman-4-oneS. epidermidis128[1]
P. aeruginosa128[1]
S. enteritidis256[1]
C. albicans64[1]
Compound 2 7-methoxychroman-4-oneS. epidermidis128[1]
P. aeruginosa128[1]
S. enteritidis256[1]
C. albicans64[1]
Compound 3 7-propyloxychroman-4-oneS. epidermidis256[1]
P. aeruginosa512[1]
S. enteritidis512[1]
C. albicans128[1]
Homoisoflavonoid 21 3-((3-methoxyphenyl)methylene)-7-methoxychroman-4-oneC. albicansPotent activity[1]
Spiropyrrolidine 4d Spiro-fused with oxindoleC. krusei32[4]
C. glabrata32[4]
Chalcone Derivative 3g 2',4'-dihydroxy-3'-(3-methylbut-2-en-1-yl)-6'-methoxychalconeMRSA1.56-3.13[6]

Structure-Activity Relationship (SAR) Insights

The data presented above, along with other studies, provide valuable insights into the structure-activity relationships of chroman-4-one derivatives.

  • Substitution at C7: The nature of the substituent at the 7-position significantly influences antimicrobial activity. For instance, replacing the hydroxyl group in compound 1 with a propyl group in compound 3 leads to a notable decrease in activity against all tested microorganisms.[1] This suggests that a free hydroxyl or a methoxy group at this position is favorable for antimicrobial action. The addition of larger alkyl or aryl carbon chains at the hydroxyl group at position 7 generally reduces antimicrobial activity.[1][5]

  • Homoisoflavonoid Modifications: The conversion of chroman-4-ones to homoisoflavonoids by introducing a benzylidene group at C3 can enhance antifungal activity.[1] The presence of methoxy substituents at the meta position of the B ring in homoisoflavonoids has been shown to enhance bioactivity.[1][5]

  • Spiro-fused Derivatives: The synthesis of spiropyrrolidines tethered with a chroman-4-one scaffold has yielded compounds with potent antifungal activity, particularly against Candida species.[4]

  • Substitutions on the Aromatic Ring: For antibacterial activity, particularly against Gram-positive bacteria, the presence of hydroxyl groups at the 5- and 7-positions of the chroman-4-one scaffold is beneficial.[6] Electron-withdrawing groups, such as chloro and bromo, on the chromone ring have been shown to enhance inhibitory potential against both bacterial and fungal strains.[7]

  • Lipophilicity: An increase in lipophilicity through the introduction of hydrophobic substituents at the 2-position can enhance antibacterial activity.[6]

Proposed Mechanisms of Action

The mechanisms through which chroman-4-one derivatives exert their antimicrobial effects are still under investigation, but several potential targets have been identified. Molecular modeling studies suggest that some derivatives may act by inhibiting key fungal enzymes. For example, certain compounds are predicted to target cysteine synthase, HOG1 kinase, and Fructose-1,6-bisphosphate aldolase (FBA1), which are crucial for fungal virulence and survival.[1][5][8] Other proposed mechanisms include the dissipation of the bacterial membrane potential and the inhibition of DNA topoisomerase IV.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for screening the antimicrobial activity of chroman-4-one derivatives.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_advanced Further Studies Synthesis Synthesis of Chroman-4-one Derivatives Purification Purification & Characterization Synthesis->Purification MIC_Assay Broth Microdilution MIC Assay Purification->MIC_Assay MBC_MFC_Assay MBC/MFC Determination MIC_Assay->MBC_MFC_Assay For active compounds Data_Analysis Data Analysis MBC_MFC_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Data_Analysis->SAR_Analysis Mechanism_Action Mechanism of Action Studies SAR_Analysis->Mechanism_Action Toxicity_Assay Toxicity Assays Mechanism_Action->Toxicity_Assay

Caption: A generalized workflow for the synthesis, antimicrobial screening, and further investigation of chroman-4-one derivatives.

Logical Relationship of Structure-Activity Insights

The following diagram illustrates the key structural features of chroman-4-one derivatives that influence their antimicrobial activity.

SAR_Diagram cluster_core Chroman-4-one Core cluster_features Key Structural Features cluster_activity Antimicrobial Activity Core Chroman-4-one Scaffold C7_Sub C7-Substituent (OH, OMe beneficial) Core->C7_Sub C3_Sub C3-Benzylidene (Homoisoflavonoids) Core->C3_Sub A_Ring_Sub A-Ring Hydroxylation (5-OH, 7-OH) Core->A_Ring_Sub C2_Sub C2-Hydrophobic Group Core->C2_Sub EWGs Electron-Withdrawing Groups (Cl, Br) Core->EWGs Antibacterial Antibacterial Activity C7_Sub->Antibacterial Antifungal Antifungal Activity C7_Sub->Antifungal C3_Sub->Antifungal A_Ring_Sub->Antibacterial C2_Sub->Antibacterial EWGs->Antibacterial EWGs->Antifungal

Caption: Key structural modifications on the chroman-4-one scaffold influencing antimicrobial activity.

Conclusion

Chroman-4-one derivatives represent a versatile and promising class of compounds in the search for new antimicrobial agents. The extensive research into their synthesis and biological evaluation has revealed critical structure-activity relationships that can guide the design of more potent and selective drug candidates. Further investigations into their mechanisms of action and in vivo efficacy are warranted to fully realize their therapeutic potential in combating infectious diseases.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(Chroman-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Chroman-4-yl)acetic acid, ensuring the protection of laboratory personnel, the integrity of our research environment, and full compliance with safety regulations.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound is a solid organic compound that, while not acutely toxic in all categories, presents specific risks that dictate its handling and disposal protocols. The primary hazards are associated with irritation and ingestion.

Causality of Hazard: As an acetic acid derivative, its acidic nature contributes to its irritant properties. The chroman moiety, while generally stable, means the compound must be treated as a chemical substance whose long-term environmental effects are not fully characterized, necessitating containment and controlled disposal.

Table 1: Chemical Identification and Hazard Summary for this compound

Property Identifier Source
CAS Number 5655-26-5
Molecular Weight 192.21 g/mol
Physical Form White to yellow solid
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [1]

| GHS Precautionary Statements | P261: Avoid breathing dustP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1] |

Personal Protective Equipment (PPE) and Safety Precautions

Given the identified hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure during handling and disposal.

Expert Rationale: The selection of PPE is directly correlated with the chemical's hazard profile. Because this compound can cause skin and serious eye irritation, barrier protection is non-negotiable.[1] Respiratory protection is warranted if handling fine powders that could become airborne.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or chemical safety goggles. Protects against dust particles and accidental splashes causing serious eye irritation.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile). Prevents skin contact that can lead to irritation.[2]
Body Protection Standard laboratory coat. Protects skin and personal clothing from contamination.[2]

| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. | Prevents inhalation of dust, which may cause respiratory tract irritation.[1] |

Waste Segregation and Container Management

Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals, when mixed, can result in violent reactions, the release of toxic gases, or fire.[3][4]

Protocol for Waste Containment:

  • Designate as Hazardous Waste: From the moment it is deemed waste, this compound must be managed as hazardous chemical waste.[5]

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with organic acids, such as glass or high-density polyethylene (HDPE).[3][6] The container must have a secure, screw-top lid.[3]

  • Segregate Incompatibles: Store the waste container for this compound separately from:

    • Bases (e.g., sodium hydroxide)

    • Strong oxidizing agents (e.g., nitric acid, peroxides)

    • Cyanides and sulfides[3]

  • Label Correctly and Clearly: The waste container must be labeled with a "Hazardous Waste" tag the moment the first drop of waste is added.[5][7] The label must include:

    • The full chemical name: "this compound" (no abbreviations).[4]

    • The approximate concentration or percentage if in a solution.

    • The date accumulation started.[4]

    • The relevant hazard warnings (e.g., "Irritant").[7]

Step-by-Step Disposal Protocol

Disposal of this compound must follow a controlled and compliant pathway. Disposal via standard trash or sewer systems is strictly prohibited.[5][8] Such actions violate regulations and risk environmental contamination.[5]

Operational Steps:

  • Waste Collection: Collect waste this compound (whether in solid form, in solution, or as contaminated materials like weigh boats or wipes) directly into your properly labeled hazardous waste container.

  • Storage in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is a location at or near the point of waste generation.[5][7][9] The container must remain closed at all times except when actively adding waste.[4][9]

  • Secondary Containment: Liquid waste containers must be placed inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[4][6]

  • Arrange for Professional Disposal: Once the container is full or has reached the institutional time limit for storage (often 12 months), contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[5][9] EHS will then manage the transfer to a licensed hazardous waste disposal company.[7]

Emergency Procedures for Spills

In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and prevent further contamination.

Small Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 2.

  • Contain the Spill: For a solid spill, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust.[10][11] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect Waste: Once absorbed, scoop the material into your hazardous waste container for this compound.

  • Clean the Area: Decontaminate the spill area with a suitable solvent or soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS department as per institutional policy.

Waste Minimization Strategies

A key component of responsible chemical management is waste minimization.[9] Laboratories should actively seek to reduce the volume of hazardous waste generated.

  • Source Reduction: Order only the quantity of chemical needed for your experiments.[5][9]

  • Inventory Management: Maintain a current inventory of all chemicals to avoid ordering duplicates and to track expiration dates.[5][6]

  • Share Resources: Share surplus chemicals with other labs within your institution.[5][9]

  • Scale Reduction: Where possible, reduce the scale of experiments to use smaller quantities of reagents.[5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste generated from work with this compound.

start Waste Generation Involving This compound decision_empty Is the original reagent container empty? start->decision_empty rinse Triple rinse with a suitable solvent (e.g., ethanol). decision_empty->rinse Yes waste_type Waste is solid/solution of This compound or contaminated labware. decision_empty->waste_type No collect_rinse Collect the first rinseate as hazardous chemical waste. rinse->collect_rinse deface_label Thoroughly deface or remove the original label. collect_rinse->deface_label dispose_container Dispose of rinsed container per institutional policy (e.g., glass recycling). deface_label->dispose_container designate_waste Designate as 'Hazardous Waste'. waste_type->designate_waste select_container Select compatible, labeled waste container. designate_waste->select_container segregate Segregate from incompatible wastes (bases, oxidizers). select_container->segregate store_saa Store in closed container within a Satellite Accumulation Area (SAA). segregate->store_saa request_pickup When full, contact EHS for professional disposal. store_saa->request_pickup

References

A Strategic Guide to Personal Protective Equipment for Handling 2-(Chroman-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is the bedrock of both groundbreaking discovery and personal safety. This guide provides an in-depth, procedural framework for the safe handling of 2-(Chroman-4-yl)acetic acid (CAS No. 5655-26-5), focusing on the critical role and proper use of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deeply ingrained culture of safety and scientific integrity.

Hazard Profile of this compound

Understanding the intrinsic hazards of a compound is the first step in formulating a robust safety protocol. Based on available data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The compound is a white to yellow solid, and as a carboxylic acid, it shares properties with other organic acids, necessitating careful handling to prevent corrosive actions on skin, eyes, and the respiratory system.[2]

The Core Principle: A Multi-Layered Defense

Effective PPE is not about a single piece of equipment but a comprehensive, multi-layered system that protects against the specific hazards posed by a chemical and the procedures in which it is used. The selection of PPE should always be informed by a thorough risk assessment of the planned experiment.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is crucial to emphasize the role of engineering controls. All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[3] For procedures involving solutions, a fume hood remains the best practice to control vapors.[4]

Foundational PPE: Non-Negotiable Laboratory Attire

This baseline of protection should be observed at all times when handling this compound, regardless of the quantity or concentration.

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat made of a chemical-resistant material is mandatory. This protects against accidental splashes and contact with contaminated surfaces.[3]

  • Full-Coverage Clothing and Shoes: Long pants and fully enclosed shoes are required to protect the skin from potential exposure.[5]

Task-Specific PPE Recommendations

The nature of the task dictates the level and type of PPE required. The following table summarizes recommendations for common laboratory procedures involving this compound.

Laboratory Task Potential Exposure Required Eye/Face Protection Required Hand Protection Respiratory Protection
Weighing and Transfer of Solid Inhalation of dust, skin and eye contact with powder.ANSI Z87.1-compliant safety glasses with side shields. Chemical splash goggles are recommended.[3][4]Chemical-resistant nitrile or butyl rubber gloves.[6]Recommended to be performed in a chemical fume hood.[3] If not feasible, a NIOSH-approved respirator for particulates may be necessary based on risk assessment.
Preparation of Solutions Splashes to eyes and skin, inhalation of vapors.Chemical splash goggles. A face shield worn over goggles is recommended for larger volumes.[6]Chemical-resistant nitrile or butyl rubber gloves.[6]To be performed in a chemical fume hood.[4]
Running Reactions and Work-up Splashes, particularly during transfers and extractions.Chemical splash goggles.Chemical-resistant nitrile or butyl rubber gloves.[6]To be performed in a chemical fume hood.[4]
Cleaning Glassware Contact with residual chemical.Chemical splash goggles.Chemical-resistant nitrile or butyl rubber gloves.[6]N/A (assuming glassware is rinsed in a fume hood initially).
Eye and Face Protection: A Critical Barrier

Given the H319 classification (Causes serious eye irritation), robust eye protection is non-negotiable. Standard prescription glasses are not a substitute for safety eyewear.[4]

  • Safety Glasses: Must have side shields and meet ANSI Z87.1 standards.[3]

  • Chemical Splash Goggles: Offer a higher level of protection by forming a seal around the eyes, which is crucial when handling solutions that can splash.[6]

  • Face Shields: Provide an additional layer of protection for the entire face and should be used in conjunction with goggles when there is a significant risk of splashing.[6]

Hand Protection: Selecting the Right Glove

The H315 statement (Causes skin irritation) underscores the need for appropriate gloves. Nitrile gloves are a common and effective choice for incidental contact with many chemicals, including acetic acid.[7][8] For prolonged contact or when handling concentrated solutions, butyl rubber gloves may offer superior protection.[6] Always inspect gloves for any signs of degradation or punctures before use and remove them immediately if contamination occurs.[3]

Respiratory Protection: Preventing Inhalation Risks

The potential for respiratory irritation (H335) makes it imperative to control airborne concentrations of this compound.[1] The primary method for this is the use of a chemical fume hood.[3] If engineering controls are insufficient, a NIOSH-approved respirator may be required. The type of respirator will depend on the specific conditions of use and potential exposure levels.

Procedural Workflow for PPE Usage

The effectiveness of PPE is as much about its correct use as it is about its selection. The following workflow illustrates the critical steps for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning PPE (Clean Area) cluster_Doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Work Handle Chemical Don3->Work Doff1 1. Gloves (inside-out) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 End Wash Hands Thoroughly Doff3->End Start Prepare for Lab Work Start->Don1 Work->Doff1

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chroman-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(Chroman-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.